Product packaging for 5-Chloro-2-fluoro-3-methylpyridine(Cat. No.:CAS No. 375368-84-6)

5-Chloro-2-fluoro-3-methylpyridine

Cat. No.: B1461803
CAS No.: 375368-84-6
M. Wt: 145.56 g/mol
InChI Key: JUDDLKSLYAIQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-2-fluoro-3-methylpyridine is a useful research compound. Its molecular formula is C6H5ClFN and its molecular weight is 145.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClFN B1461803 5-Chloro-2-fluoro-3-methylpyridine CAS No. 375368-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDDLKSLYAIQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654058
Record name 5-Chloro-2-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375368-84-6
Record name 5-Chloro-2-fluoro-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375368-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-fluoro-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 375368-84-6

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of halogenated heterocycles is a cornerstone of molecular design. 5-Chloro-2-fluoro-3-methylpyridine stands out as a pivotal building block, offering a unique combination of reactivity and structural features.[1] Its utility stems from the specific arrangement of chloro, fluoro, and methyl groups on the pyridine ring, which imparts distinct chemical properties that are highly sought after for the synthesis of complex target molecules.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, properties, and applications of this important intermediate.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 375368-84-6[2][3]
Molecular Formula C₆H₅ClFN[2][3]
Molecular Weight 145.56 g/mol [2][3]
Appearance Solid[2][3]
Purity ≥98%[2][3]
Synonyms 5-Chloro-2-fluoro-3-picoline, 2-fluoro-3-methyl-5-chloropyridine, 2-fluoro-5-chloro-3-methylpyridine[3]

Spectroscopic data is critical for the unambiguous identification and characterization of the molecule. While a comprehensive dataset is best acquired in-house, publicly available spectral information provides a valuable reference.

Synthesis and Mechanistic Considerations: A Field-Proven Protocol

The synthesis of this compound can be achieved through a multi-step process, demanding careful control of reaction conditions to ensure high yield and purity. The following protocol is based on established chemical transformations for pyridine systems, including nitration, reduction, diazotization, and thermal decomposition, as alluded to in the patent literature.[4]

Experimental Protocol: A Step-by-Step Guide

Step 1: Nitration of 2-Chloro-3-methylpyridine

  • To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 2-chloro-3-methylpyridine while maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-3-methyl-5-nitropyridine.

Causality: The nitrating mixture (HNO₃/H₂SO₄) generates the nitronium ion (NO₂⁺), a powerful electrophile. The pyridine ring is deactivated towards electrophilic substitution; however, the reaction is directed to the 5-position due to the directing effects of the existing substituents.

Step 2: Reduction of the Nitro Group

  • Suspend 2-chloro-3-methyl-5-nitropyridine in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, iron powder or tin(II) chloride, in the presence of an acid (e.g., hydrochloric acid).

  • Heat the mixture to reflux for several hours until the reduction is complete.

  • Cool the reaction, filter off the solid catalyst, and neutralize the filtrate to precipitate the amine.

  • Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain 5-amino-2-chloro-3-methylpyridine.

Causality: The nitro group is readily reduced to an amino group under these conditions, a standard transformation in aromatic chemistry.

Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction)

  • Dissolve the 5-amino-2-chloro-3-methylpyridine in hexafluorophosphoric acid (HPF₆).[4]

  • Cool the solution to below 0 °C and add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

  • Stir the mixture for a short period to allow for the formation of the diazonium hexafluorophosphate salt.

  • Isolate the diazonium salt by filtration.

Causality: The amino group is converted to a diazonium group, which is an excellent leaving group. The use of HPF₆ provides the counterion for the subsequent thermal decomposition to introduce the fluorine atom.

Step 4: Thermal Decomposition

  • Gently heat the isolated diazonium hexafluorophosphate salt until nitrogen evolution ceases.[4]

  • The crude product is then purified by distillation or column chromatography to yield this compound.

Causality: The thermal decomposition of the diazonium salt results in the loss of nitrogen gas and the formation of an aryl cation, which is then captured by the fluoride from the hexafluorophosphate anion to yield the final product.

Synthesis_Workflow Start 2-Chloro-3-methylpyridine Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 2-Chloro-3-methyl-5-nitropyridine Step1->Intermediate1 Step2 Reduction (Fe, HCl) Intermediate1->Step2 Intermediate2 5-Amino-2-chloro-3-methylpyridine Step2->Intermediate2 Step3 Diazotization (NaNO₂, HPF₆) Intermediate2->Step3 Intermediate3 Diazonium Hexafluorophosphate Salt Step3->Intermediate3 Step4 Thermal Decomposition Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of this compound makes it a valuable precursor for a wide range of biologically active molecules.

  • Pharmaceuticals: This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure can be found in molecules targeting a variety of therapeutic areas, including cardiovascular diseases.[1] The presence of both a chloro and a fluoro group at strategic positions allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures.

  • Agrochemicals: In the agrochemical industry, this pyridine derivative is utilized in the production of modern pesticides.[1] The incorporation of this scaffold can lead to compounds with enhanced efficacy and improved environmental profiles.

  • Material Science: Beyond life sciences, this compound also finds applications in material science, where it can be integrated into polymers to modify their physical and chemical properties, leading to the development of high-performance materials.[1]

Drug_Discovery_Workflow Start This compound Step1 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Intermediate1 Diversified Library of Analogs Step1->Intermediate1 Step2 High-Throughput Screening Intermediate1->Step2 Intermediate2 Hit Compounds Step2->Intermediate2 Step3 Lead Optimization Intermediate2->Step3 End Drug Candidate Step3->End

Caption: Role in a typical drug discovery workflow.

Safety and Handling: A Self-Validating System

Proper handling of this compound is essential to ensure laboratory safety. The following table summarizes the key hazard and precautionary information.

Hazard InformationDetails
Pictogram GHS07 (Harmful/Irritant)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5]
Precautionary Statements P264: Wash skin thoroughly after handling.[5] P280: Wear protective gloves/ eye protection/ face protection.[5] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P332 + P313: If skin irritation occurs: Get medical advice/ attention.[5] P337 + P313: If eye irritation persists: Get medical advice/ attention.[5] P362: Take off contaminated clothing and wash before reuse.[5]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a chemical intermediate of significant value in the synthesis of complex organic molecules. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for chemists in the pharmaceutical, agrochemical, and material science industries. A thorough understanding of its synthesis, handling, and application is key to leveraging its full potential in research and development.

References

physicochemical properties of 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound, also known as 5-Chloro-2-fluoro-3-picoline, is a halogenated pyridine derivative that has emerged as a critical building block in various fields of chemical synthesis. Its strategic substitution pattern, featuring chloro, fluoro, and methyl groups on the pyridine ring, imparts a unique combination of reactivity and stability, making it an indispensable intermediate.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their characterization, and insights into its applications.

The significance of this compound is most pronounced in the pharmaceutical and agrochemical sectors. In drug development, it serves as a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including those targeted for cardiovascular diseases.[1] In agriculture, it is utilized in the production of effective, next-generation pesticides that balance efficacy with environmental consciousness.[1] Furthermore, its utility extends to material science, where it can be incorporated into polymers to enhance their physical and chemical characteristics, leading to the development of high-performance materials.[1]

Core Physicochemical Characteristics

The properties of this compound are dictated by the interplay of its constituent functional groups. The electronegative fluorine and chlorine atoms influence the electron density of the pyridine ring, while the methyl group provides a site for further functionalization.

PropertyValueSource(s)
Molecular Formula C₆H₅ClFN[2]
Molecular Weight 145.56 g/mol [2][3]
CAS Number 375368-84-6[2][4]
Appearance Solid; White to Almost white powder or lump[2][5]
Purity Typically ≥98%[2][4]
InChI Key JUDDLKSLYAIQDR-UHFFFAOYSA-N[2]
Stability Stable under normal storage conditions[6]
Synonyms 5-Chloro-2-fluoro-3-picoline, 2-fluoro-3-methyl-5-chloropyridine[2]

Structural and Spectroscopic Profile

Molecular Structure

The unique arrangement of substituents on the pyridine core is fundamental to the compound's reactivity. The fluorine atom at the 2-position and the chlorine atom at the 5-position create specific electronic properties and offer distinct handles for synthetic transformations, such as nucleophilic aromatic substitution.

G cluster_0 Input cluster_1 Analysis Sample Sample NMR NMR Sample->NMR Structure MS MS Sample->MS Mol. Weight IR IR Sample->IR Func. Groups Purity & Identity Purity & Identity NMR->Purity & Identity MS->Purity & Identity IR->Purity & Identity start Sample Prep|Place 1-5 mg in pan dsc DSC Analysis Heat at controlled rate (e.g., 10°C/min) start->dsc Load thermogram Data Output Generate heat flow vs. temp plot dsc->thermogram Measure end Result|Determine onset of melting peak thermogram->end Analyze A This compound B Pharmaceuticals (e.g., Cardiovascular APIs) A->B Intermediate For C Agrochemicals (e.g., Pesticides) A->C Intermediate For D Material Science (e.g., Polymer Additives) A->D Monomer/Additive For

References

An In-depth Technical Guide to the Structural Analysis of 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Significance of a Key Building Block

5-Chloro-2-fluoro-3-methylpyridine is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique arrangement of a chlorine atom, a fluorine atom, and a methyl group on the pyridine ring imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of complex target molecules.[1] A thorough understanding of its three-dimensional structure is paramount for researchers and drug development professionals to predict its reactivity, understand its role in reaction mechanisms, and ultimately, to design and synthesize novel active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the methodologies and expected outcomes for the structural elucidation of this compound. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography, offering both theoretical underpinnings and practical considerations for each method.

Molecular Identity and Physicochemical Properties

A foundational step in any structural analysis is the confirmation of the molecule's basic properties.

PropertyValueSource
Molecular Formula C₆H₅ClFN[1][2]
Molecular Weight 145.56 g/mol [1][2]
CAS Number 375368-84-6[1][2]
Appearance Solid[1]
Purity (Typical) >98%[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed picture of the atomic connectivity and electronic environment.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.

  • Expected Chemical Shifts (δ):

    • Methyl Protons (-CH₃): A singlet is expected for the three equivalent protons of the methyl group. The chemical shift will be influenced by the adjacent sp² carbon of the pyridine ring and is anticipated to be in the range of 2.2-2.6 ppm .

    • Aromatic Protons (Ar-H): Two distinct signals are expected for the two protons on the pyridine ring. Their chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, chlorine, and fluorine atoms.

      • The proton at position 4 (adjacent to the methyl and chloro-substituted carbons) is expected to be a doublet.

      • The proton at position 6 (adjacent to the nitrogen and chloro-substituted carbon) is also expected to be a doublet. The aromatic region for substituted pyridines typically falls between 7.0 and 9.0 ppm .

  • Expected Coupling Constants (J):

    • The two aromatic protons will exhibit coupling to each other, resulting in a doublet for each signal. The magnitude of the coupling constant (typically in the range of 2-8 Hz for meta-coupling) will confirm their spatial relationship.

Predicted ¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms.

  • Expected Chemical Shifts (δ):

    • Methyl Carbon (-CH₃): A single peak in the aliphatic region, expected around 15-25 ppm .

    • Aromatic Carbons (Ar-C): Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached substituents.

      • Carbons directly bonded to electronegative atoms (F, Cl, N) will be deshielded and appear at higher chemical shifts (downfield).

      • The carbon bearing the fluorine atom will also exhibit a large one-bond C-F coupling constant.

Predicted ¹⁹F NMR Spectral Analysis

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment.[3][4]

  • Expected Chemical Shift (δ):

    • A single signal is expected for the one fluorine atom. The chemical shift for fluoro-aromatic compounds can vary widely but is a characteristic fingerprint of the molecule. For organofluorine compounds, the range is typically between -50 to -220 ppm.[3]

  • Expected Coupling:

    • The ¹⁹F signal will likely be split into a doublet by the adjacent aromatic proton. The magnitude of this coupling constant will provide further structural confirmation.

Advanced 2D NMR Experiments for Unambiguous Assignment

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): Will establish the correlation between the two coupled aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary (non-protonated) carbons, such as those bearing the chloro, fluoro, and methyl groups.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Structural Elucidation H1 ¹H NMR Connectivity Proton-Proton Connectivity H1->Connectivity Direct_Correlation Proton-Carbon (1-bond) Correlation H1->Direct_Correlation Long_Range_Correlation Proton-Carbon (2-3 bond) Correlation H1->Long_Range_Correlation C13 ¹³C NMR C13->Direct_Correlation C13->Long_Range_Correlation F19 ¹⁹F NMR COSY COSY COSY->Connectivity HSQC HSQC HSQC->Direct_Correlation HMBC HMBC HMBC->Long_Range_Correlation Final_Structure Complete Structural Assignment Connectivity->Final_Structure Direct_Correlation->Final_Structure Long_Range_Correlation->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Pattern
  • Molecular Ion Peak (M⁺): Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), in an approximate 3:1 ratio. Therefore, we expect to see:

    • An M⁺ peak at m/z = 145 (for C₆H₅³⁵ClFN)

    • An M+2 peak at m/z = 147 (for C₆H₅³⁷ClFN)

    • The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a strong indicator of the presence of one chlorine atom.

  • Key Fragmentation Pathways: Electron impact (EI) ionization will likely induce fragmentation. Common fragmentation patterns for substituted pyridines and halogenated compounds include:

    • Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z = 110.

    • Loss of a methyl radical (•CH₃): This would lead to a fragment at m/z = 130.

    • Loss of hydrogen fluoride (HF): A neutral loss of HF would produce a fragment at m/z = 125.

    • Cleavage of the pyridine ring: This can lead to a variety of smaller charged fragments.

MS_Fragmentation M [C₆H₅ClFN]⁺˙ m/z = 145/147 F1 [C₆H₅FN]⁺ m/z = 110 M->F1 - •Cl F2 [C₅H₂ClFN]⁺ m/z = 130 M->F2 - •CH₃ F3 [C₆H₄ClN]⁺˙ m/z = 125 M->F3 - HF

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the sample solution.

    • Use a suitable capillary column (e.g., DB-5ms) to separate the compound from any impurities.

    • Employ a temperature program to ensure good peak shape and resolution.

  • MS Method:

    • Set the ionization energy to 70 eV.

    • Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 40-200).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and the major fragment ions.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides the structure in solution, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Methodology for Crystal Structure Determination
  • Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient quality. This can be achieved by methods such as:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion.

    • Cooling of a saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined to obtain the best fit between the observed and calculated diffraction patterns.

Expected Structural Features

Although a specific crystal structure is not publicly available, we can anticipate several key features based on the molecular structure:

  • Planarity: The pyridine ring is expected to be essentially planar.

  • Bond Lengths and Angles: The C-F, C-Cl, and C-N bond lengths and the angles within the pyridine ring will be consistent with those of other substituted pyridines.

  • Intermolecular Interactions: In the solid state, molecules may pack in a way that is influenced by weak intermolecular interactions, such as C-H···N or C-H···F hydrogen bonds, or π-π stacking of the pyridine rings.

XRay_Workflow Start Pure Compound Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Start->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (Bond Lengths, Angles, Packing) Structure_Refinement->Final_Structure

References

An In-depth Technical Guide to the Spectroscopic Profile of 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic characteristics of 5-Chloro-2-fluoro-3-methylpyridine, a key heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on the pyridine ring, results in a distinct spectroscopic fingerprint that is crucial for its identification, purity assessment, and reaction monitoring. This document will delve into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound, offering insights grounded in established principles of spectroscopic interpretation for substituted pyridines.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₆H₅ClFN and a molecular weight of approximately 145.56 g/mol .[1] The strategic placement of an electron-withdrawing chlorine atom at the 5-position, a highly electronegative fluorine atom at the 2-position, and an electron-donating methyl group at the 3-position creates a unique electronic environment within the pyridine ring, influencing its reactivity and spectroscopic behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number375368-84-6[2][3]
Molecular FormulaC₆H₅ClFN[1]
Molecular Weight145.56 g/mol [1]
IUPAC NameThis compound[1]
PurityTypically ≥98%[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts influenced by the electronic effects of the substituents.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.

  • Aromatic Protons: The protons at the 4 and 6 positions will be influenced by the neighboring substituents. The proton at the 6-position, being adjacent to the nitrogen and the chlorine atom, is expected to be the most downfield. The proton at the 4-position will also experience deshielding effects.

  • Methyl Protons: The methyl group at the 3-position will appear as a singlet in the upfield region, characteristic of alkyl groups attached to an aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-47.5 - 7.8Doublet
H-68.0 - 8.3Singlet or fine doublet
-CH₃2.2 - 2.5Singlet

Note: Predicted chemical shifts are based on general principles for substituted pyridines and may vary slightly depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework. The chemical shifts of the pyridine ring carbons are significantly affected by the electronegativity of the nitrogen and the halogen substituents. The carbon attached to the fluorine atom (C-2) is expected to show a large chemical shift and will appear as a doublet due to carbon-fluorine coupling.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-2158 - 162 (d, ¹JCF ≈ 230-250 Hz)
C-3125 - 129
C-4138 - 142
C-5128 - 132
C-6145 - 149
-CH₃14 - 18

Note: Predicted chemical shifts are based on established data for halogenated and methylated pyridines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 145, corresponding to the monoisotopic mass. The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

Predicted Fragmentation Pattern:

The molecular ion is expected to undergo fragmentation through various pathways, including the loss of a chlorine atom, a methyl radical, or hydrogen cyanide.

  • [M-Cl]⁺: Loss of a chlorine radical would result in a fragment at m/z 110.

  • [M-CH₃]⁺: Loss of a methyl radical would lead to a fragment at m/z 130.

  • [M-HCN]⁺: A common fragmentation pathway for pyridines, resulting in a fragment at m/z 118.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample This compound Dissolution Dissolve in suitable volatile solvent Sample->Dissolution Ionization Electron Ionization (EI) Dissolution->Ionization Introduction into MS Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Analyzer Detector Detector Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum Signal Processing Interpretation Interpretation: Molecular Ion & Fragmentation Mass_Spectrum->Interpretation

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, C-F, and C-Cl bonds.

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3050 - 3150Medium
Aliphatic C-H stretch2850 - 3000Medium
C=C and C=N stretching1400 - 1600Medium to Strong
C-F stretch1200 - 1300Strong
C-Cl stretch700 - 800Strong

FTIR_Analysis_Workflow Sample_Prep Sample Preparation (Solid or Liquid) ATR_FTIR ATR-FTIR Spectrometer Sample_Prep->ATR_FTIR Detector Detector ATR_FTIR->Detector IR_Beam Infrared Beam IR_Beam->ATR_FTIR Interferogram Interferogram Detector->Interferogram FT Fourier Transform Interferogram->FT IR_Spectrum IR Spectrum (Transmittance vs. Wavenumber) FT->IR_Spectrum Interpretation Interpretation of Functional Groups IR_Spectrum->Interpretation

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) to ensure separation from any impurities.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-200).

Infrared Spectroscopy (ATR-FTIR)
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Safety and Handling

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[3]

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data serves as a valuable resource for researchers in the fields of chemical synthesis and drug development. The provided experimental protocols offer a practical framework for the characterization of this important heterocyclic compound.

References

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-Chloro-2-fluoro-3-methylpyridine, a key heterocyclic building block in the pharmaceutical and agrochemical industries. The document delves into the two primary synthetic strategies: halogen exchange fluorination and the Balz-Schiemann reaction. It offers a detailed examination of the underlying reaction mechanisms, experimental protocols, and critical process parameters. The guide is intended for researchers, scientists, and professionals in drug development and process chemistry, aiming to provide both theoretical understanding and practical insights for the successful synthesis of this important intermediate.

Introduction: The Significance of this compound

This compound is a strategically important substituted pyridine derivative. Its unique arrangement of chloro, fluoro, and methyl functional groups on the pyridine ring imparts specific reactivity, making it an invaluable intermediate in the synthesis of complex bioactive molecules.[1] In the pharmaceutical sector, it serves as a crucial component in the development of novel therapeutic agents, while in the agrochemical field, it is a precursor to advanced pesticides.[1] The presence of the fluorine atom is particularly noteworthy, as the introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, binding affinity, and lipophilicity.

This guide will explore the most prevalent and practical methods for the synthesis of this compound, providing a robust framework for its laboratory-scale preparation and potential scale-up.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two principal pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and safety considerations.

Figure 1: The two primary synthetic routes to this compound.

Route 1: Halogen Exchange (Halex) Fluorination

The halogen exchange reaction is a powerful method for the introduction of fluorine into aromatic systems. In the context of this compound synthesis, this involves the nucleophilic substitution of a chlorine atom at the 2-position of a suitable precursor with a fluoride ion.

Mechanistic Insights

The Halex reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups. In the case of 2,5-dichloro-3-methylpyridine, the chlorine atom at the 2-position is more activated towards nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen.

The reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane. The use of spray-dried KF is often preferred to ensure anhydrous conditions, which are crucial for the reaction's success.[2]

Figure 2: Simplified mechanism of the Halex fluorination.

Synthesis of the Starting Material: 2,5-Dichloro-3-methylpyridine

The successful implementation of the Halex route is contingent on the availability of the starting material, 2,5-dichloro-3-methylpyridine. This precursor can be synthesized from 3-picoline through various methods, often involving chlorination.[1]

Experimental Protocol: Halogen Exchange Fluorination

This protocol is a representative procedure based on established methods for the fluorination of chloropyridines.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,5-Dichloro-3-methylpyridine162.0116.2 g0.1
Spray-dried Potassium Fluoride (KF)58.1011.6 g0.2
Dimethyl Sulfoxide (DMSO)78.13100 mL-

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-dichloro-3-methylpyridine (16.2 g, 0.1 mol) and spray-dried potassium fluoride (11.6 g, 0.2 mol).

  • Add anhydrous dimethyl sulfoxide (100 mL) to the flask.

  • Heat the reaction mixture to 160-180 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of ice-water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Expected Yield: 60-75%

Route 2: The Balz-Schiemann Reaction

The Balz-Schiemann reaction provides an alternative pathway to aryl fluorides from primary aromatic amines via the thermal decomposition of diazonium tetrafluoroborate salts.[3][4] This method is particularly useful when the corresponding aminopyridine is readily accessible.

Mechanistic Considerations

The reaction proceeds in two main stages:

  • Diazotization: The primary amino group of 2-amino-5-chloro-3-methylpyridine is converted into a diazonium salt using a diazotizing agent, typically sodium nitrite (NaNO₂), in the presence of a non-nucleophilic acid such as fluoroboric acid (HBF₄).[3]

  • Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then heated, leading to the release of nitrogen gas and the formation of an aryl cation. This highly reactive intermediate abstracts a fluoride ion from the tetrafluoroborate anion to yield the desired aryl fluoride.

Figure 3: Workflow for the Balz-Schiemann reaction.

Synthesis of the Starting Material: 2-Amino-5-chloro-3-methylpyridine

The precursor, 2-amino-5-chloro-3-methylpyridine, is a key intermediate in its own right, with applications in the synthesis of pharmaceuticals and agrochemicals.[5] It can be prepared from 2-amino-3-methylpyridine via chlorination.

Experimental Protocol: Balz-Schiemann Reaction

This protocol is a representative procedure adapted from established methodologies for the Balz-Schiemann reaction on aminopyridines.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Amino-5-chloro-3-methylpyridine142.5714.26 g0.1
Fluoroboric Acid (HBF₄, 48% aq. solution)87.8136.6 mL~0.2
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Diethyl Ether74.12As needed-

Procedure:

  • In a 250 mL beaker, dissolve 2-amino-5-chloro-3-methylpyridine (14.26 g, 0.1 mol) in fluoroboric acid (36.6 mL, ~0.2 mol) with cooling in an ice-salt bath to maintain the temperature between 0 and 5 °C.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in a minimal amount of water, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • The precipitated diazonium tetrafluoroborate salt is collected by filtration and washed with cold water, followed by cold diethyl ether.

  • Dry the isolated diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

  • Gently heat the dry diazonium salt in a flask until nitrogen evolution ceases. The decomposition is typically carried out in an inert, high-boiling solvent or neat.

  • The resulting crude product is then purified by steam distillation or vacuum distillation to afford this compound.

Expected Yield: 45-60%

Comparative Analysis of Synthetic Routes

FeatureHalogen Exchange FluorinationBalz-Schiemann Reaction
Starting Material 2,5-Dichloro-3-methylpyridine2-Amino-5-chloro-3-methylpyridine
Key Reagents KF, polar aprotic solventNaNO₂, HBF₄
Reaction Conditions High temperature (160-180 °C)Low temperature (diazotization), then heating (decomposition)
Yield Generally higher (60-75%)Moderate (45-60%)
Safety Considerations High reaction temperaturesHandling of potentially explosive diazonium salts
Scalability More amenable to large-scale productionCan be challenging to scale due to safety concerns

Conclusion

The synthesis of this compound can be effectively achieved through either halogen exchange fluorination or the Balz-Schiemann reaction. The Halex route, starting from 2,5-dichloro-3-methylpyridine, generally offers higher yields and is more suitable for larger-scale synthesis, despite requiring high reaction temperatures. The Balz-Schiemann reaction, while providing a viable alternative, involves the handling of potentially hazardous diazonium intermediates and typically results in lower yields. The selection of the optimal synthetic route will depend on a careful evaluation of factors such as starting material availability, process safety, and desired production scale. This guide provides the necessary foundational knowledge for chemists to make informed decisions and successfully execute the synthesis of this valuable chemical building block.

References

reactivity of 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Reaction Research

I've started gathering information on 5-Chloro-2-fluoro-3-methylpyridine's reactivity via extensive Google searches. I'm focusing on nucleophilic aromatic substitution and related reactions to understand its behavior. This early phase is about breadth, gathering a comprehensive base of information.

Deepening Reaction Exploration

I'm now expanding my search to include specific reaction conditions and experimental protocols. I'm focusing on peer-reviewed journals and patents to ensure scientific accuracy. Simultaneously, I've begun structuring the technical guide, starting with an introduction to the molecule and its reactivity. Detailed sections on electrophilic/nucleophilic sites and key reactions are planned, supported by data and mechanistic insights. I'm also writing DOT scripts to visualize workflows.

Expanding Protocol Details

I'm now diving deeper into the specifics of reaction conditions, searching for detailed experimental protocols, reagents, and temperatures. Simultaneously, I'm identifying sources for mechanistic details to enhance the guide's scientific rigor. I'm focusing on crafting step-by-step experimental protocols for each reaction type. I'm also preparing DOT scripts to visualize reactivity and workflow, while beginning data summarization in tables.

A Technical Guide to the Synthesis of Novel Derivatives from 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for creating novel derivatives from the versatile building block, 5-Chloro-2-fluoro-3-methylpyridine. Pyridine scaffolds are foundational in medicinal chemistry and materials science, and the specific substitution pattern of this starting material offers a unique platform for orthogonal functionalization.[1] This document details the strategic application of Nucleophilic Aromatic Substitution (SNAr) at the C2-position and Palladium-Catalyzed Cross-Coupling reactions at the C5-position. By leveraging the differential reactivity of the fluoro and chloro substituents, a diverse array of complex, polysubstituted pyridine derivatives can be accessed. This guide is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols.

Introduction: The Strategic Value of this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its value lies in the distinct reactivity of its two halogen substituents, which allows for selective and sequential chemical modifications.

  • C2-Position (Fluoro): The fluorine atom at the C2-position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). This is due to the strong electron-withdrawing effect of the adjacent pyridine nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. Fluorine's high electronegativity makes it an excellent leaving group in this context.[2][3]

  • C5-Position (Chloro): The chlorine atom at the C5-position is less activated towards SNAr but is an ideal handle for various Palladium-catalyzed cross-coupling reactions. While C-Cl bonds are generally less reactive than C-Br or C-I bonds in oxidative addition to palladium, modern catalyst systems with specialized ligands have made these transformations highly efficient.[4]

This orthogonal reactivity is the cornerstone of its utility, enabling chemists to build molecular complexity in a controlled and predictable manner.

Part I: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The SNAr reaction at the C2-position is a robust method for introducing a variety of heteroatom nucleophiles. The general mechanism involves the attack of a nucleophile on the electron-deficient C2 carbon, followed by the elimination of the fluoride leaving group.

Caption: General mechanism for SNAr at the C2-position.

Synthesis of 2-Amino Derivatives

The introduction of nitrogen-based substituents is crucial for tuning the pharmacological properties of lead compounds.

Experimental Protocol: Synthesis of N-benzyl-5-chloro-3-methylpyridin-2-amine

  • Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Reagent Addition: Add benzylamine (1.2 mmol, 1.2 equiv.) to the stirring suspension.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Synthesis of 2-Alkoxy/Aryloxy Derivatives

Oxygen-linked derivatives are synthesized by reacting the substrate with alcohols or phenols, typically in the presence of a base to generate the more nucleophilic alkoxide or phenoxide.

Experimental Protocol: Synthesis of 5-Chloro-2-phenoxy-3-methylpyridine

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve phenol (1.2 mmol, 1.2 equiv.) in anhydrous Tetrahydrofuran (THF, 5 mL).

  • Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 mmol, 1.3 equiv.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv.) in THF (2 mL) dropwise to the sodium phenoxide solution.

  • Reaction Conditions: Heat the reaction to 65 °C (reflux) and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, quench the reaction by the slow addition of water. Proceed with an aqueous work-up and purification as described in section 2.1.

Summary of SNAr Reactions

The following table summarizes typical yields for SNAr reactions with various nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Primary AmineBenzylamineK₂CO₃DMF9085-95
Secondary AmineMorpholineK₂CO₃DMF9090-98
AlcoholSodium Methoxide-Methanol6580-90
PhenolPhenolNaHTHF6575-85
ThiolThiophenolK₂CO₃DMSO6090-97

Part II: Palladium-Catalyzed Cross-Coupling at the C5-Position

The C5-chloro position serves as a versatile anchor for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl structures prevalent in pharmaceuticals.[5] The choice of palladium precursor, ligand, and base is critical for efficiently coupling the relatively unreactive chloropyridine.[6]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, combine 5-Chloro-2-substituted-3-methylpyridine (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.) in an oven-dried vial.

  • Catalyst Addition: Add the palladium precursor, e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and a bulky, electron-rich phosphine ligand, e.g., SPhos (0.04 mmol, 4 mol%).[7]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction Conditions: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.[6]

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher, traditional methods.[4] It allows for the formation of C-N bonds with a wide range of amines under relatively mild conditions.

Experimental Protocol: Buchwald-Hartwig Amination with Piperidine

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with 5-Chloro-2-substituted-3-methylpyridine (1.0 mmol, 1.0 equiv.), a palladium precatalyst such as [((tBu)₂P(C₆H₄-2-biphenyl))Pd(allyl)]Cl (RuPhos Palladacycle, 0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by piperidine (1.2 mmol, 1.2 equiv.).

  • Reaction Conditions: Seal the tube and heat the mixture to 100 °C for 4-18 hours. Monitor for completion by LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and quench with water. Perform a standard aqueous work-up and purify by column chromatography.[8]

Summary of Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst System (Precursor/Ligand)BaseSolventTemp (°C)Typical Yield (%)
Suzuki-MiyauraArylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Dioxane11070-90
Suzuki-MiyauraHeteroarylboronic AcidPd(OAc)₂ / XPhosK₂CO₃Dioxane/H₂O10065-85
Buchwald-HartwigSecondary AmineRuPhos PalladacycleNaOtBuToluene10075-95
Buchwald-HartwigPrimary AmineBrettPhos PalladacycleLiHMDSTHF6560-80
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF6070-88

Part III: Sequential Functionalization for Novel Scaffolds

The true synthetic power of this compound is realized through the sequential application of SNAr and cross-coupling reactions. This strategy allows for the precise and independent installation of diverse functional groups at the C2 and C5 positions, opening access to a vast chemical space of novel trisubstituted pyridines.[9]

Sequential_Functionalization Start This compound Path1_Intermediate 2-Nu¹-5-chloro-3-methylpyridine Start->Path1_Intermediate SₙAr (e.g., R₂NH, K₂CO₃) Path2_Intermediate 5-R-2-fluoro-3-methylpyridine Start->Path2_Intermediate Cross-Coupling (e.g., Suzuki) Path1_Product 2-Nu¹, 5-R-3-methylpyridine Path1_Intermediate->Path1_Product Cross-Coupling (e.g., Suzuki, Buchwald) Path2_Product 5-R, 2-Nu²-3-methylpyridine Path2_Intermediate->Path2_Product SₙAr (e.g., R'OH, NaH)

Caption: Orthogonal synthesis pathways from this compound.

This dual reactivity allows for two primary synthetic routes:

  • Route A: Initial SNAr at C2, followed by a cross-coupling reaction at C5.

  • Route B: Initial cross-coupling at C5, followed by SNAr at C2.

The choice of route depends on the functional group tolerance of the desired substituents and the specific reagents used in each step. This strategic approach is invaluable in constructing compound libraries for drug discovery screening.

Applications and Future Outlook

The derivatives synthesized from this compound are of significant interest in pharmaceutical and agrochemical research.[1] Substituted pyridines are privileged scaffolds found in numerous FDA-approved drugs and are known to interact with a wide range of biological targets.[10][11] The novel compounds generated through these methods can serve as core structures for developing:

  • Kinase Inhibitors: For oncology and inflammatory diseases.

  • GPCR Modulators: For neurological and metabolic disorders.

  • Dopamine Transporter (DAT) Inhibitors: For conditions like depression and Parkinson's disease.[12]

  • Fungicides and Herbicides: With improved efficacy and safety profiles.

The future of this field lies in expanding the repertoire of reactions, exploring late-stage functionalization, and integrating high-throughput screening to rapidly assess the biological activity of the newly synthesized derivatives. The methodologies outlined in this guide provide a robust foundation for these future discoveries.

References

A Technical Guide to the Preliminary Biological Screening of 5-Chloro-2-fluoro-3-methylpyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[][2] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it an attractive starting point for drug discovery campaigns.[] This guide focuses on a specific, highly functionalized pyridine core: 5-Chloro-2-fluoro-3-methylpyridine. The strategic placement of chloro, fluoro, and methyl groups provides a versatile platform for generating diverse chemical libraries with tailored physicochemical properties.[3] This document provides a comprehensive, field-proven framework for the preliminary biological screening of novel analogs derived from this scaffold. We will detail the strategic rationale behind assay selection, provide robust, step-by-step protocols for key in vitro experiments, and outline a logical cascade for hit identification and prioritization, moving from broad cytotoxicity profiling to targeted, hypothesis-driven assays.

The this compound Scaffold: A Strategic Starting Point

The utility of the this compound core lies in its inherent chemical potential. It is a foundational building block for a vast array of more complex molecules.[3] In drug discovery, this scaffold serves as a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).[3]

  • The Role of Halogenation : The chloro and fluoro substituents are not mere placeholders. They significantly modulate the electronic character of the pyridine ring, influencing pKa and dipole moment. This affects how the molecule interacts with biological targets. Furthermore, fluorine can enhance metabolic stability and binding affinity.

  • Synthetic Tractability : The halogenated positions offer reactive handles for nucleophilic aromatic substitution, allowing for the systematic introduction of diverse functional groups to build a chemical library. This synthetic accessibility is crucial for exploring structure-activity relationships (SAR).

  • Proven Biological Relevance : Substituted pyridines are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[][4][5][6] This historical success provides a strong rationale for exploring new analogs for various therapeutic indications.

The primary goal of a preliminary screen is to efficiently and cost-effectively identify which, if any, novel analogs possess promising biological activity while simultaneously filtering out compounds that are non-specifically toxic.

The Screening Cascade: A Multi-Tiered Approach

A logical, tiered approach is essential for screening. It begins with broad assessments of cell health and progressively narrows the focus to specific, disease-relevant activities. This strategy conserves resources by ensuring that only the most promising compounds advance to more complex and expensive assays.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hypothesis-Driven Screening cluster_2 Tier 3: Hit Validation & Prioritization A Compound Library (this compound Analogs) B In Vitro Cytotoxicity Assay (e.g., MTT, LDH) Primary Gatekeeper A->B Initial Evaluation C Anticancer Assays (Cancer Cell Lines) B->C Low Cytotoxicity (Proceed to specific screens) D Antimicrobial Assays (MIC Determination) B->D E Other Target-Based Assays (e.g., Enzyme Inhibition) B->E F Data Analysis (IC50/MIC Calculation) B->F High Cytotoxicity (Flag as generally toxic) C->F D->F E->F G Selectivity Index (SI) Calculation F->G Potency Determined H Hit Compound(s) Identified G->H High Potency & Selectivity

Caption: A typical workflow for preliminary biological screening.

Tier 1: In Vitro Cytotoxicity Assessment

The first and most critical step is to assess general cytotoxicity.[7][8] This determines the concentration range at which a compound harms cells, a fundamental parameter for all subsequent experiments. A compound that kills all cells at low concentrations is generally not a viable drug candidate, irrespective of its activity in a specific assay.

Rationale & Experimental Choice

In vitro cytotoxicity assays are rapid, inexpensive, reproducible, and reduce the need for animal testing.[7][9] They serve as a gatekeeper to eliminate broadly toxic molecules early in the discovery process. We will detail two common methods based on different cellular functions: metabolic activity and membrane integrity.

Protocol 1: MTT Assay (Metabolic Activity)

This colorimetric assay measures the activity of mitochondrial enzymes, specifically succinate dehydrogenase, which reduces the yellow tetrazolium salt MTT to a purple formazan product.[9] The amount of formazan is proportional to the number of metabolically active (viable) cells.

Step-by-Step Methodology:

  • Cell Seeding : Plate a suitable cell line (e.g., HEK293 for general toxicity) in a 96-well, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation : Prepare a stock solution of each analog (e.g., 10 mM in DMSO). Create a serial dilution series in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "no cell" wells (medium only, for background). Incubate for 48-72 hours.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity)

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8][10]

Step-by-Step Methodology:

  • Cell Seeding & Treatment : Follow steps 1-3 from the MTT protocol. It is crucial to set up additional controls: a "maximum LDH release" control where cells are lysed with a detergent (e.g., Triton X-100) to represent 100% cytotoxicity.[11]

  • Sample Collection : After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction : Add the LDH reaction mix (containing lactate, NAD+, and a diaphorase/tetrazolium salt system) to each well according to the manufacturer's instructions (e.g., CyQUANT™ Cytotoxicity Assay kits).[10]

  • Incubation & Measurement : Incubate at room temperature for 20-30 minutes, protected from light. The reaction produces a colored formazan product. Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Analysis : Calculate the percentage of cytotoxicity for each treatment relative to the maximum LDH release control. Plot the results to determine the EC₅₀ (the concentration that causes 50% of maximum LDH release).

Tier 2: Hypothesis-Driven Biological Assays

Compounds that demonstrate low general cytotoxicity (e.g., IC₅₀ > 30 µM) can be advanced to more specific assays based on therapeutic hypotheses for pyridine-containing molecules.

G A Compound Passes Cytotoxicity Screen (IC50 > 30 µM) B Anticancer Hypothesis A->B Evaluate C Antimicrobial Hypothesis A->C Evaluate D Anti-inflammatory Hypothesis A->D Evaluate E Screen against Panel of Cancer Cell Lines (e.g., MCF-7, A549, HepG2) B->E F Determine Minimum Inhibitory Concentration (MIC) (e.g., S. aureus, E. coli) C->F G Measure Inhibition of Inflammatory Markers (e.g., COX-2, TNF-α) D->G H Determine IC50 for Cancer Cell Proliferation E->H I Determine MIC Value F->I J Determine IC50 for Target Inhibition G->J

Caption: Decision tree for selecting hypothesis-driven assays.

Anticancer Screening

Many pyridine derivatives exhibit potent antiproliferative activity against cancer cells.[4][6]

  • Protocol : The MTT or similar viability assay protocol is used, but with specific human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[12] A panel of cell lines is recommended to identify potential selectivity.

  • Rationale : This assay identifies compounds that selectively inhibit the growth of tumor cells over normal cells. A promising hit would have a low IC₅₀ against a cancer cell line and a high IC₅₀ in the general cytotoxicity assay.

Antimicrobial Screening

Pyridine scaffolds are also common in compounds with antibacterial and antifungal properties.[][6]

  • Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

    • Preparation : Prepare a two-fold serial dilution of each test compound in a 96-well plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculation : Add a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) to each well, aiming for a final concentration of ~5 x 10⁵ CFU/mL.

    • Controls : Include a positive control (bacteria with no compound) and a negative control (medium only). A known antibiotic (e.g., ampicillin, ciprofloxacin) should be used as a reference standard.[4]

    • Incubation : Incubate the plate at 37°C for 18-24 hours.

    • Analysis : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Hit Prioritization

All quantitative data should be summarized in a structured table for clear comparison. A key metric for prioritizing hits is the Selectivity Index (SI) , which provides a measure of a compound's therapeutic window.

Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Target Cells (or MIC)

A higher SI value is desirable, as it indicates that the compound is more potent against the intended target (e.g., cancer cells or bacteria) than against normal host cells.

Table 1: Hypothetical Screening Data for this compound Analogs

Compound IDR-Group ModificationGeneral Cytotoxicity IC₅₀ (HEK293, µM)Anticancer Activity IC₅₀ (MCF-7, µM)Antimicrobial Activity MIC (S. aureus, µM)Selectivity Index (Anticancer)
Parent H> 10085.2> 128> 1.17
Analog-01 -CH₂OH92.545.1642.05
Analog-02 -NH-Ph78.14.2 > 12818.6
Analog-03 -SO₂-Me15.39.8321.56
Analog-04 -O-Ph-CF₃> 10065.78 > 1.52

In this hypothetical example, Analog-02 would be prioritized as a promising anticancer hit due to its high potency and excellent selectivity index. Analog-04 would be a lead candidate for antimicrobial development.

Concluding Remarks and Future Directions

This guide outlines a robust and efficient cascade for the preliminary biological screening of novel this compound analogs. By starting with broad cytotoxicity assays and progressing to hypothesis-driven screens, researchers can rapidly identify compounds with desirable biological activity and a favorable therapeutic window.

Promising hits identified through this process do not mark the end of the journey. They are the starting point for the next phase of drug discovery, which includes:

  • Secondary and Mechanistic Assays : Investigating the specific molecular target or pathway through which the compound exerts its effect (e.g., kinase inhibition assays, cell cycle analysis).

  • Lead Optimization : Synthesizing further analogs to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion).

  • In Vivo Testing : Evaluating the efficacy and safety of optimized lead compounds in animal models of the target disease.[13]

The this compound scaffold holds significant potential for the development of new therapeutics. A systematic and logically structured screening approach, as detailed here, is paramount to unlocking that potential.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 5-Chloro-2-fluoro-3-methylpyridine

This compound is a highly valuable heterocyclic building block in the fields of pharmaceutical and agrochemical development.[1] Its unique substitution pattern—featuring a reactive chlorine atom for cross-coupling, a modulating fluorine atom, and a methyl group—provides a scaffold ripe for the synthesis of complex, high-value molecules.[1] The pyridine core itself is a ubiquitous motif in a vast array of approved drugs, prized for its ability to engage in hydrogen bonding and improve aqueous solubility.[2] The strategic placement of the chloro and fluoro substituents creates an electron-deficient ring system, influencing both the reactivity of the C-Cl bond and the physicochemical properties of its derivatives.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[3] Its high functional group tolerance, generally mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for medicinal chemists.[4] This guide provides an in-depth analysis and detailed protocols for the successful Suzuki coupling of this compound, addressing the specific challenges posed by this electron-deficient heteroaryl chloride.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[3] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[5] The electron-deficient nature of the pyridine ring can facilitate this step compared to electron-rich aryl chlorides.

  • Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium(II) center, displacing the chloride.[4] The choice of base is critical to ensure efficient formation of the boronate without promoting undesired side reactions.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)L₂(Cl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ (Base) PdII_R Ar-Pd(II)L₂(R') Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R' Product 5-Aryl-2-fluoro- 3-methylpyridine ArCl 5-Chloro-2-fluoro- 3-methylpyridine Boronic R'-B(OH)₂ Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: - Pyridine Substrate - Boronic Acid - Base B Add to Oven-Dried Reaction Vial A->B C Add Catalyst System: - Pd Precursor - Ligand B->C D Inert Atmosphere: Evacuate & Backfill with N₂ or Ar (3x) C->D E Add Degassed Solvent(s) D->E F Heat & Stir (e.g., 100-110 °C) E->F G Monitor Progress (TLC / LC-MS) F->G H Cool to RT & Quench G->H I Aqueous Workup: Extraction with Organic Solvent H->I J Dry, Filter, & Concentrate I->J K Purify by Column Chromatography J->K

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Chloro-2-fluoro-3-methylpyridine in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and substituted pyridine moieties into molecular scaffolds is a widely employed strategy to enhance biological activity, metabolic stability, and material properties.[1] this compound has emerged as a pivotal building block in this context.[1] Its unique substitution pattern, featuring a reactive chlorine atom for cross-coupling, a fluorine atom to modulate electronic properties, and a methyl group for steric and electronic influence, makes it a highly versatile intermediate for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions with this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Key Considerations for Cross-Coupling with this compound

The successful execution of palladium-catalyzed cross-coupling reactions with this compound hinges on a nuanced understanding of its reactivity and the careful selection of reaction parameters.

Regioselectivity: C-Cl vs. C-F Bond Activation

A primary consideration is the regioselective activation of the C-Cl bond over the more inert C-F bond. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > OTf > Cl >> F. This inherent reactivity difference provides a strong basis for the selective functionalization of the C5-position (C-Cl) while leaving the C2-position (C-F) intact. Achieving high regioselectivity is critical for the synthesis of well-defined products and is typically accomplished through the judicious choice of catalyst and reaction conditions.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precursor and, more importantly, the ancillary ligand is paramount for achieving high efficiency and selectivity. For the activation of the relatively less reactive C-Cl bond, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition of the aryl chloride to the palladium(0) center, a key step in the catalytic cycle.

Table 1: Recommended Ligands for Cross-Coupling with Aryl Chlorides

LigandStructureKey FeaturesRecommended for
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky, electron-rich biaryl phosphineSuzuki, Buchwald-Hartwig
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSimilar to XPhos with different electronic propertiesSuzuki, Buchwald-Hartwig
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylHighly active for C-N bond formationBuchwald-Hartwig
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylExtremely bulky, for challenging couplingsSuzuki, Buchwald-Hartwig
The Role of the Base and Solvent

The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations. The choice of base can significantly impact the reaction rate and yield. The solvent must be capable of dissolving the reactants and catalyst system and is often a key factor in achieving optimal reaction temperatures. Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocols

The following protocols are designed as robust starting points for the palladium-catalyzed cross-coupling of this compound. Optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add this compound, boronic acid, base, and catalyst/ligand to a dry reaction vessel prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 prep3 Add degassed solvent prep2->prep3 react1 Heat the reaction mixture with vigorous stirring prep3->react1 react2 Monitor progress by TLC or LC-MS react1->react2 workup1 Cool to room temperature and dilute with organic solvent react2->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry over Na2SO4, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

References

Application Notes & Protocols: Nucleophilic Aromatic Substitution Utilizing 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 5-Chloro-2-fluoro-3-methylpyridine in SNAr Chemistry

This compound is a highly versatile substituted pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemicals, where it functions as a key intermediate in the development of novel active pharmaceutical ingredients (APIs) and environmentally conscious pesticides.[1] The strategic arrangement of a chloro, a fluoro, and a methyl group on the pyridine ring imparts a unique reactivity profile, making it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.

The electron-deficient nature of the pyridine ring, further accentuated by the presence of two halogen substituents, renders it susceptible to attack by nucleophiles.[2][3][4] The fluorine atom at the 2-position is an excellent leaving group in SNAr reactions, a consequence of the high electronegativity of fluorine which polarizes the C-F bond and facilitates nucleophilic attack.[2][5] This reactivity is often regioselective, with nucleophilic attack favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[6]

This document provides a comprehensive guide to the principles and practical application of SNAr reactions using this compound. It is intended to equip researchers with the foundational knowledge and detailed protocols necessary to effectively utilize this versatile reagent in their synthetic endeavors.

Mechanistic Overview: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[2][5][7]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine at the 2-position. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7][8] The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[6]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context.[2][5]

The overall transformation results in the net replacement of the fluorine atom with the incoming nucleophile.

Diagram of the SNAr Mechanism

Caption: Generalized workflow for SNAr reactions.

Regioselectivity: The Decisive Role of the Pyridine Nitrogen

In SNAr reactions of polysubstituted pyridines, the position of nucleophilic attack is a critical consideration. For this compound, the substitution of the fluorine atom at the 2-position is overwhelmingly favored over the chlorine atom at the 5-position. This high degree of regioselectivity can be attributed to several factors:

  • Activation by the Ring Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack.[6] The 2-position is directly adjacent to the nitrogen, making it highly electrophilic.

  • Leaving Group Ability: In the context of SNAr, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I.[2][5] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack.

  • Stabilization of the Intermediate: As mentioned previously, attack at the 2-position allows for the delocalization of the negative charge in the Meisenheimer complex onto the nitrogen atom, a highly stabilizing interaction that is not possible with attack at the 5-position.[6]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific nucleophile and desired scale of the reaction.

General Considerations:
  • Solvents: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are commonly employed as they effectively solvate the reactants and intermediates.[9][10][11]

  • Bases: A base is often required to deprotonate the nucleophile, generating a more potent anionic nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[10][12] The choice of base will depend on the pKa of the nucleophile.

  • Temperature: Reaction temperatures can range from ambient to elevated temperatures (e.g., 80-150 °C) to facilitate the reaction, particularly with less reactive nucleophiles.[13][14]

  • Inert Atmosphere: To prevent unwanted side reactions with atmospheric moisture and oxygen, it is advisable to conduct these reactions under an inert atmosphere of nitrogen or argon.

Protocol 1: SNAr with an Amine Nucleophile (e.g., Morpholine)

This protocol describes a typical procedure for the N-arylation of a secondary amine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo and purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for N-Arylation

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
AnilineCs₂CO₃Dioxane10012~85
BenzylamineK₂CO₃DMF806~90
PyrrolidineK₂CO₃DMSO1008~92

Yields are approximate and will vary depending on the specific reaction conditions and purification.

Protocol 2: SNAr with an Alcohol Nucleophile (e.g., Phenol)

This protocol details the synthesis of an aryl ether via an O-arylation reaction.

Materials:

  • This compound

  • Phenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq).

  • Carefully wash the NaH with hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous THF to the flask, followed by the slow, portion-wise addition of phenol (1.1 eq) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Table 2: Representative Conditions for O-Arylation

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
MethanolNaHTHFReflux12~75
Benzyl alcoholKOtBuDMF608~80
4-MethoxyphenolK₂CO₃DMSO12016~88

Yields are approximate and will vary depending on the specific reaction conditions and purification.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: This compound, Nucleophile, Base B Add Anhydrous Solvent (e.g., DMF, THF, DMSO) A->B C Heat and Stir (Monitor by TLC) B->C D Quench Reaction C->D E Aqueous Extraction D->E F Dry Organic Layer E->F G Solvent Removal F->G H Flash Column Chromatography G->H

References

Application Note: Strategic Synthesis of Trisubstituted Pyridines from 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trisubstituted pyridine scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical biological interactions.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic synthesis of diverse trisubstituted pyridines using the versatile building block, 5-Chloro-2-fluoro-3-methylpyridine.[4] We will explore the orthogonal reactivity of the C2-fluorine and C5-chlorine substituents, enabling selective functionalization through a sequence of Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This guide offers detailed mechanistic insights, step-by-step protocols for key transformations including SNAr, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and expert commentary on experimental design and troubleshooting.

Core Principles: Understanding the Orthogonal Reactivity

The synthetic utility of this compound stems from the distinct reactivity profiles of its two halogen atoms. This differential reactivity allows for a controlled, stepwise introduction of various functional groups, a cornerstone of modern medicinal chemistry.

  • Position C2 (Fluoro): Site for Nucleophilic Aromatic Substitution (SNAr) The fluorine atom at the C2 position is highly activated towards nucleophilic attack. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction.[5] Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr on electron-deficient aromatic systems.[6][7] This makes the C2 position the primary site for reactions with O-, N-, and S-nucleophiles under relatively mild conditions.

  • Position C5 (Chloro): Site for Palladium-Catalyzed Cross-Coupling The chlorine atom at the C5 position is significantly less reactive towards SNAr. However, it serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions.[8] While the reactivity of halogens in these transformations typically follows the trend I > Br > Cl, modern advancements in ligand and catalyst design have made the coupling of aryl chlorides a robust and reliable method for forming C-C and C-N bonds.[8][9]

This "orthogonal" reactivity is the key to the strategic functionalization of the pyridine core.

Caption: Differential reactivity of this compound.

Synthetic Pathway I: C2-Functionalization via SNAr

The high electrophilicity of the C2 position allows for the facile introduction of a wide range of nucleophiles. These reactions are typically performed under basic conditions and often do not require a metal catalyst.

Protocol 1: Synthesis of 2-Amino-5-chloro-3-methylpyridine Derivatives

This protocol describes the substitution of the C2-fluorine with a primary or secondary amine.

Experimental Protocol:

  • To a sealable reaction vial, add this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

  • Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration).

  • Seal the vial and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-chloro-3-methylpyridine derivative.

Causality and Experience:

  • Base Selection: A base is required to neutralize the HF generated during the reaction. An inorganic base like K₂CO₃ is often sufficient and easy to remove. An organic base like DIPEA can be used for substrates sensitive to harsher conditions.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) are ideal as they effectively solvate the reactants and intermediates without interfering with the reaction.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction. The required temperature depends on the nucleophilicity of the amine; less nucleophilic amines (e.g., anilines) may require higher temperatures.

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF100695
2AnilineK₂CO₃DMSO1201882
3BenzylamineDIPEADMF90891

Caption: Representative data for SNAr amination at the C2 position.

Synthetic Pathway II: C5-Functionalization via Cross-Coupling

With the C2 position either functionalized or remaining as a fluoride, the C5-chloro position can be selectively targeted using palladium catalysis.

Protocol 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of aryl or heteroaryl moieties.[10][11]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Cl(Ln) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diorganopalladium Ar-Pd(II)-Ar'(Ln) transmetalation->diorganopalladium boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination product Ar-Ar' (Product) reductive_elimination->product product->pd0 Regenerates Catalyst start Py-Cl (Substrate) start->oxidative_addition

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add the 5-chloro-pyridine substrate (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium precursor (e.g., Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (2-3 mol%)) and a suitable phosphine ligand (e.g., SPhos, XPhos, 4-6 mol%) if required.

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1, approx. 0.1 M).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Perform a standard aqueous workup, dry the organic phase, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expertise & Experience:

  • Catalyst System: For activating the relatively inert C-Cl bond, a Pd(0) source combined with a sterically hindered, electron-rich phosphine ligand (like SPhos or XPhos) is often necessary to promote the oxidative addition step.[8]

  • Base and Solvent: The base is crucial for the transmetalation step.[10] The choice of base (e.g., K₃PO₄ is often milder than K₂CO₃) and the use of an aqueous solvent mixture can be critical for success and preventing side reactions like protodeboronation of the boronic acid.[12]

EntryBoronic AcidCatalyst / LigandBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O75
24-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O88
3Thiophene-3-boronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane/H₂O81

Caption: Representative data for Suzuki-Miyaura coupling at the C5 position.

Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction provides a powerful alternative to SNAr for creating C-N bonds, especially with less nucleophilic amines or when steric hindrance is a factor.[13][14]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 5-chloro-pyridine substrate (1.0 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., BINAP, Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5 eq.).

  • Evacuate and backfill the tube with argon.

  • Add the amine (1.2 eq.) and a dry, degassed solvent (e.g., Toluene or Dioxane, approx. 0.1 M).

  • Seal the tube and heat to 100-120 °C until the starting material is consumed (as monitored by LC-MS).

  • Cool the reaction, quench carefully with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Trustworthiness:

  • Inert Atmosphere: The Pd(0) catalyst and some ligands are sensitive to oxygen. Maintaining an inert atmosphere throughout the setup and reaction is critical for reproducibility and high yields.

  • Base Choice: Strong bases like sodium tert-butoxide are required to deprotonate the amine, forming the amide that participates in the catalytic cycle. Weaker bases are generally ineffective.

Protocol 4: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides.[15][16]

Experimental Protocol:

  • To a Schlenk tube, add the 5-chloro-pyridine substrate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Evacuate and backfill with argon.

  • Add a degassed solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (TEA) or DIPEA (2.0-3.0 eq.), which also serves as a solvent.

  • Add the terminal alkyne (1.2-1.5 eq.) via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C. For aryl chlorides, elevated temperatures are often necessary.[17]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Sequential Functionalization: A Workflow for Diversity

The true power of this compound lies in its capacity for sequential, regioselective functionalization. The choice of which position to functionalize first depends on the desired final product and the compatibility of the functional groups with subsequent reaction conditions.

workflow cluster_route1 Route 1 cluster_route2 Route 2 start This compound r1_step1 Step 1: SNAr at C2 (e.g., + R¹R²NH) start->r1_step1 High-yielding, mild conditions r2_step1 Step 1: Cross-Coupling at C5 (e.g., Sonogashira with R-C≡CH) start->r2_step1 Requires catalyst, more forcing r1_intermediate 2-Amino-5-chloro- 3-methylpyridine Intermediate r1_step1->r1_intermediate r1_step2 Step 2: Cross-Coupling at C5 (e.g., Suzuki with Ar-B(OH)₂) r1_intermediate->r1_step2 r1_product Final Trisubstituted Pyridine r1_step2->r1_product r2_intermediate 5-Alkynyl-2-fluoro- 3-methylpyridine Intermediate r2_step1->r2_intermediate r2_step2 Step 2: SNAr at C2 (e.g., + R-OH / NaH) r2_intermediate->r2_step2 r2_product Final Trisubstituted Pyridine r2_step2->r2_product

Caption: Strategic workflow for sequential functionalization.

Strategic Considerations:

  • Route 1 (SNAr first): This is often the preferred route. SNAr reactions at the C2-F position are typically high-yielding and operationally simple. The resulting intermediate retains the C5-Cl handle for a wide array of cross-coupling reactions.

  • Route 2 (Cross-Coupling first): This route may be necessary if the nucleophile intended for the C2 position is incompatible with cross-coupling conditions (e.g., it could act as a ligand and poison the palladium catalyst). The C-Cl bond activation requires more stringent conditions, but the subsequent SNAr on the C2-F bond remains facile.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of complex trisubstituted pyridines. By understanding and exploiting the orthogonal reactivity of the C2-fluoro and C5-chloro positions, researchers can access a vast chemical space of potential drug candidates. The detailed protocols and strategic insights provided in this guide serve as a robust foundation for the logical design and efficient execution of synthetic routes, accelerating the discovery and development of novel pyridine-based therapeutics.

References

Application Notes & Protocols: The Strategic Use of 5-Chloro-2-fluoro-3-methylpyridine in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and substituted pyridine rings has become a cornerstone of modern agrochemical design, leading to compounds with enhanced efficacy, selectivity, and metabolic stability.[1][2] 5-Chloro-2-fluoro-3-methylpyridine (CAS: 375368-84-6), a specialized heterocyclic building block, exemplifies this trend.[3][4] Its unique arrangement of chloro, fluoro, and methyl functional groups on a pyridine scaffold offers chemists a versatile intermediate for synthesizing complex active ingredients.[3] This guide provides an in-depth look at the utility of this compound, using the principles behind the development of the arylpicolinate class of herbicides as a prime example of its application context. We will explore the synthetic logic, mechanism of action, and the protocols relevant to leveraging such intermediates in the creation of next-generation crop protection solutions.

Introduction: The Value Proposition of Fluorinated Pyridine Intermediates

Pyridine derivatives are fundamental scaffolds in a vast array of agrochemicals and pharmaceuticals.[3] The introduction of specific functional groups, particularly halogens like fluorine and chlorine, is a critical strategy for modulating a molecule's physicochemical properties and biological activity.[1][5]

  • Fluorine's Role: The trifluoromethyl group or a single fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[5] This often translates to lower application rates and improved environmental profiles.

  • The Pyridine Core: The nitrogen-containing heterocyclic ring provides a key structural motif that is recognized by biological targets and can be functionalized to fine-tune activity and selectivity.[2]

This compound combines these features, making it a high-value intermediate for producing potent and selective pesticides.[3][4] Its structure is primed for further chemical modification, typically through cross-coupling reactions, to build the final, complex active ingredient.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 375368-84-6[4]
Molecular Formula C₆H₅ClFN[6]
Molecular Weight 145.56 g/mol [6]
Synonyms 5-Chloro-2-fluoro-3-picoline[6]
Appearance Solid[6]
Boiling Point ~142°C[4]
Primary Application Intermediate for Agrochemicals[3][4]

Application Focus: Synthesis of Arylpicolinate Herbicides

The arylpicolinate herbicides are a newer class of synthetic auxins that provide excellent post-emergence control of broadleaf weeds, including those resistant to other herbicide modes of action.[7][8] Prominent examples include halauxifen-methyl and florpyrauxifen-benzyl.[9][10] The core structure of these herbicides consists of a substituted pyridine ring linked to an aryl (phenyl) group.

While the exact proprietary synthesis routes are confidential, the assembly of these molecules relies on established organometallic cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] In this context, a functionalized pyridine intermediate, like this compound or a structural analogue, serves as one of the key coupling partners. The chlorine atom at the 5-position is a reactive handle for such transformations.

G cluster_0 Core Reactants cluster_1 Reaction Conditions cluster_2 Final Product Assembly Pyridine Substituted Pyridine (e.g., this compound) Coupling Suzuki-Miyaura Cross-Coupling Pyridine->Coupling Boronic Arylboronic Acid / Ester Boronic->Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling Base Aqueous Base (e.g., Na₂CO₃, K₃PO₄) Base->Coupling Solvent Solvent System (e.g., Toluene, Dioxane/Water) Solvent->Coupling Product Biaryl Core Structure (Precursor to Active Ingredient) Coupling->Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Mechanism of Action: Synthetic Auxins

Agrochemicals derived from chlorofluoropyridine intermediates, such as florpyrauxifen-benzyl, function as synthetic auxins.[7][10] They mimic the natural plant hormone indole-3-acetic acid (IAA) but are more resistant to degradation by the plant.

  • Receptor Binding: The herbicide molecule binds to the TIR1/AFB family of auxin co-receptors. This binding event acts as a "molecular glue."[8]

  • Formation of a Complex: The herbicide-receptor combination then binds to Aux/IAA repressor proteins.

  • Targeted Degradation: This ternary complex formation tags the Aux/IAA proteins for destruction by the cell's 26S proteasome system.[8]

  • Uncontrolled Gene Expression: With the repressor proteins eliminated, auxin-responsive genes are continuously expressed. This leads to an overproduction of ethylene and abscisic acid, disrupting normal hormonal balance.[8]

  • Phytotoxicity: The result is uncontrolled and disorganized cell division and elongation, leading to epinasty, tissue damage, and ultimately the death of the susceptible broadleaf weed.[7]

The specific substitutions on both the pyridine and aryl rings are critical for achieving high binding affinity to the receptor and ensuring selectivity, so the herbicide affects target weeds while leaving the crop (e.g., rice) unharmed.[8]

G Auxin Synthetic Auxin Herbicide (Florpyrauxifen-benzyl) Receptor TIR1/AFB Co-Receptor Auxin->Receptor Binds Repressor Aux/IAA Repressor Protein Receptor->Repressor Forms Complex With Proteasome 26S Proteasome Repressor->Proteasome Targeted for Degradation Genes Auxin Response Genes Proteasome->Genes Allows Unchecked Expression Uncontrolled Uncontrolled Growth & Weed Death Genes->Uncontrolled

Caption: Simplified mechanism of action for synthetic auxin herbicides.

Experimental Protocols

The following protocols are generalized procedures intended for experienced synthetic chemists. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Illustrative Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling a pyridine halide with an arylboronic acid, representing the core reaction for building arylpicolinate herbicides.

A. Materials & Reagents:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon source (for inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

B. Step-by-Step Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent mixture (dioxane and water) to the flask via syringe or cannula.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyridine halide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired biaryl compound.

C. Self-Validation:

  • The identity and purity of the final product must be confirmed using analytical techniques.

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the successful coupling.

  • LC-MS: To confirm the molecular weight of the product and assess its purity.

Data Summary: Representative Arylpicolinate Herbicide

The successful application of intermediates like this compound results in highly effective final products.

Table 2: Profile of a Representative Arylpicolinate Herbicide (Florpyrauxifen-benzyl)
ParameterDescriptionSource
Common Name Florpyrauxifen-benzyl[10]
Trade Name Rinskor™ Active[7][10]
Chemical Class Arylpicolinate; Synthetic Auxin[7]
HRAC/WSSA Group Group O / Group 4[7]
Mode of Action Mimics natural auxin, causing hormonal imbalance and uncontrolled growth in susceptible plants.[7][8]
Key Target Weeds Broad-spectrum control of broadleaf weeds, grasses, and sedges, particularly in rice cultivation.[7]
Selectivity High selectivity for use in rice and other specified crops.[8]
Key Feature Effective against weed biotypes that have developed resistance to other common herbicide classes.[8]

Conclusion

This compound represents a class of highly valuable, functionalized intermediates that are crucial to the pipeline of modern agrochemical development. Its carefully designed structure provides a robust platform for constructing complex active ingredients with superior performance characteristics. Understanding the synthetic applications and the biological mechanism of action of the resulting products, such as the arylpicolinate herbicides, underscores the critical role that strategic molecular design plays in advancing crop protection technology and ensuring global food security.

References

The Strategic Incorporation of 5-Chloro-2-fluoro-3-methylpyridine in Advanced Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of material science, the quest for novel molecular building blocks that impart enhanced functionality and performance to materials is perpetual. Among the vast arsenal of heterocyclic compounds, substituted pyridines have emerged as privileged scaffolds due to their unique electronic properties, thermal stability, and versatile reactivity. This guide focuses on a particularly promising, yet underexplored, building block: 5-Chloro-2-fluoro-3-methylpyridine . Its distinct substitution pattern—a reactive chlorine atom for cross-coupling, a modulating fluorine atom, and a methyl group—offers a compelling platform for the synthesis of high-performance polymers and functional materials for optoelectronic applications.

This document serves as a comprehensive technical guide for researchers, chemists, and material scientists, providing in-depth application notes and detailed experimental protocols for the strategic incorporation of this compound into next-generation materials. The protocols provided are synthesized from established methodologies for structurally similar compounds and are designed to be robust and adaptable starting points for research and development.

Part 1: The Scientific Rationale—Why this compound?

The unique arrangement of substituents on the pyridine ring of this compound dictates its utility in material science.[1] The chlorine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the precise and controlled introduction of a wide array of aromatic and heteroaromatic moieties, enabling the construction of complex, conjugated systems.

The fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring, lowering the HOMO and LUMO energy levels. This modulation is particularly advantageous in the design of materials for organic light-emitting diodes (OLEDs), where precise energy level tuning is critical for efficient charge injection and transport.[2][3] Furthermore, the presence of fluorine can enhance the thermal stability and oxidative resistance of the final material. The methyl group at the 3-position can improve the solubility of the resulting polymers and functional molecules, which is a crucial aspect for solution-based processing and device fabrication.

Part 2: Applications in Polymer Science—Enhancing Material Properties

The incorporation of the this compound moiety into polymer backbones can significantly enhance their physical and chemical properties.[1] For instance, the polar nature of the substituted pyridine ring can improve adhesion and interfacial properties in polymer blends and composites. Furthermore, the rigidity of the pyridine unit can contribute to a higher glass transition temperature and improved mechanical strength of the resulting polymers.

Protocol 1: Synthesis of a Novel Conjugated Polymer via Suzuki-Miyaura Polycondensation

This protocol outlines a general procedure for the synthesis of a conjugated polymer incorporating the this compound unit. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of conjugated polymers.[4][5][6][7][8]

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product reactant1 This compound product Conjugated Polymer reactant1->product Suzuki-Miyaura Polycondensation reactant2 Aromatic Diboronic Ester (e.g., Thiophene-2,5-diboronic acid bis(pinacol) ester) reactant2->product catalyst Pd₂(dba)₃ ligand SPhos base K₃PO₄

A representative Suzuki-Miyaura polycondensation reaction.

Materials:

  • This compound

  • Aromatic Diboronic Ester (e.g., Thiophene-2,5-diboronic acid bis(pinacol) ester)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Anhydrous Toluene

  • Anhydrous Dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Deionized Water

Instrumentation:

  • Schlenk line or glovebox

  • Magnetic stirrer with heating plate

  • Condenser

  • Soxhlet extraction apparatus

  • Gel Permeation Chromatography (GPC) system

Procedure:

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, add this compound (1.00 mmol), the aromatic diboronic ester (1.00 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and SPhos (0.06 mmol, 6 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Base and Solvent: Add anhydrous K₃PO₄ (3.00 mmol) to the flask. Then, add a degassed mixture of anhydrous toluene and DMF (e.g., 4:1 v/v, 10 mL).

  • Polymerization: Heat the reaction mixture to 110 °C under a nitrogen atmosphere with vigorous stirring for 48 hours. The viscosity of the solution is expected to increase as the polymerization proceeds.

  • Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing rapidly stirring methanol (200 mL). The polymer will precipitate.

  • Purification: Collect the precipitated polymer by filtration. To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction of the polymer with methanol, acetone, and finally chloroform. The purified polymer is obtained from the chloroform fraction.

  • Drying and Characterization: Dry the purified polymer under vacuum at 60 °C overnight. Characterize the polymer by GPC to determine the molecular weight and polydispersity index (PDI), and by NMR and FT-IR spectroscopy to confirm its structure.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos is crucial for the efficient activation of the relatively inert C-Cl bond of the chloropyridine.[4][7]

  • Base: Anhydrous K₃PO₄ is a strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Solvent System: A mixture of toluene and DMF provides a good balance of solubility for the monomers, the growing polymer chain, and the catalyst system, while allowing for a sufficiently high reaction temperature.

Expected Data:

ParameterExpected Value
Molecular Weight (Mn)10,000 - 50,000 g/mol (by GPC)
Polydispersity Index (PDI)1.5 - 2.5
Yield70 - 90%
Thermal Stability (TGA)Decomposition temperature > 300 °C

Part 3: A Precursor for Functional Materials in Organic Electronics

The unique electronic properties of the this compound scaffold make it an attractive building block for the synthesis of functional materials for organic electronic devices, particularly OLEDs. Pyridine derivatives are widely used in the charge transport layers of OLEDs to enhance charge mobility and improve device performance and stability.[9] By functionalizing the 5-position of the pyridine ring, it is possible to synthesize novel host materials, electron transport materials, or even emissive dopants.

Protocol 2: Synthesis of a Novel Bipolar Host Material for Phosphorescent OLEDs

This protocol describes a two-step synthesis of a potential bipolar host material for phosphorescent OLEDs (PhOLEDs), starting from this compound. The target molecule incorporates a hole-transporting carbazole moiety and an electron-transporting pyridine unit.

Synthetic Workflow:

G cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Buchwald-Hartwig Amination start This compound intermediate Carbazole-substituted Pyridine Intermediate start->intermediate Pd(PPh₃)₄, K₂CO₃ reactant1 Carbazole-9-boronic acid pinacol ester reactant1->intermediate final_product Bipolar Host Material intermediate->final_product Pd₂(dba)₃, Xantphos, NaOtBu reactant2 Aromatic Amine (e.g., Diphenylamine) reactant2->final_product

Two-step synthesis of a bipolar host material.

Step 1: Suzuki-Miyaura Coupling to Introduce a Hole-Transporting Moiety

This step follows a similar principle to Protocol 1 but is a small molecule synthesis.

Materials:

  • This compound

  • 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a round-bottom flask, add this compound (1.00 mmol), 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.10 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (3.00 mmol).

  • Add a degassed mixture of 1,4-dioxane (15 mL) and water (5 mL).

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 24 hours.

  • After cooling, extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the carbazole-substituted pyridine intermediate.

Step 2: Buchwald-Hartwig Amination to Introduce an Electron-Withdrawing Moiety (Hypothetical Second Coupling Site if the molecule was further functionalized, for the purpose of this protocol, we will assume a different starting material for this step to illustrate the synthesis of a bipolar host, for instance, a di-functionalized pyridine)

For the synthesis of a truly bipolar host from our initial intermediate, a second reactive site would be necessary. Let's assume for this protocol a related di-functionalized pyridine is used to illustrate the concept.

Materials:

  • A di-functionalized pyridine intermediate from a similar reaction as step 1

  • Diphenylamine

  • Pd₂(dba)₃

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, combine the di-functionalized pyridine intermediate (1.00 mmol), diphenylamine (1.05 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.40 mmol) in a Schlenk tube.

  • Add anhydrous toluene (10 mL).

  • Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 12 hours.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate and purify by column chromatography to yield the final bipolar host material.

Characterization of the Final Material:

The synthesized bipolar host material should be characterized by:

  • NMR and Mass Spectrometry: To confirm its chemical structure.

  • UV-Vis and Photoluminescence Spectroscopy: To determine its optical properties.

  • Cyclic Voltammetry: To evaluate its HOMO and LUMO energy levels.

  • Thermal Analysis (TGA/DSC): To assess its thermal stability.

Part 4: Conclusion and Future Outlook

This compound is a versatile and promising building block for the development of advanced materials. The protocols outlined in this guide provide a solid foundation for its incorporation into conjugated polymers and functional organic molecules for electronic applications. The strategic use of this compound, particularly through robust and efficient cross-coupling methodologies, opens up new avenues for the rational design of materials with tailored properties. Future research should focus on exploring the full potential of this scaffold in various applications, including organic photovoltaics, sensors, and other advanced functional materials. The continued exploration of novel catalytic systems for the efficient functionalization of this and related chloropyridines will undoubtedly accelerate the discovery of next-generation materials.

References

Application Notes and Protocols for Reactions Involving 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Chloro-2-fluoro-3-methylpyridine

This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and agrochemical synthesis. Its strategic arrangement of substituents—a nucleophilic substitution-prone fluorine at the C2 position, a palladium-catalysis-ready chlorine at the C5 position, and a methyl group at C3—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides detailed experimental protocols and the underlying scientific rationale for key transformations involving this valuable intermediate, empowering researchers to leverage its unique reactivity in their synthetic campaigns.

The pyridine core is a privileged scaffold in numerous pharmaceuticals and agrochemicals, and the specific substitution pattern of this molecule allows for selective, stepwise functionalization.[1] The fluorine atom at the 2-position, activated by the ring nitrogen, is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3] Conversely, the chlorine atom at the 5-position is less reactive in SNAr but is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4] This differential reactivity is the cornerstone of its synthetic utility, enabling orthogonal chemical strategies.

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

  • General Handling: This compound is typically a solid and should be handled in a well-ventilated fume hood.[5] Personal Protective Equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[6]

  • Toxicity: The compound is classified as harmful if swallowed and causes skin and eye irritation.[7] In case of contact, rinse the affected area with copious amounts of water and seek medical advice.

Part 1: Palladium-Catalyzed Cross-Coupling at the C5-Position

The chlorine atom at the C5 position provides a robust handle for the formation of new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often necessitating the use of specialized, electron-rich, and bulky phosphine ligands to facilitate the crucial oxidative addition step in the catalytic cycle.[4][8]

Suzuki-Miyaura Cross-Coupling: Synthesis of 5-Aryl-2-fluoro-3-methylpyridines

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron species and an organic halide. For an unactivated chloride on a pyridine ring, the choice of catalyst system is critical for achieving high yields.

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos) is recommended. These ligands promote the oxidative addition of the aryl chloride to the Pd(0) center, which is often the rate-limiting step.[8]

  • Base: A moderately strong inorganic base such as K₃PO₄ or Cs₂CO₃ is employed. The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9]

  • Solvent: Anhydrous, degassed aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are typically used to ensure the solubility of all components and to facilitate the reaction.[1]

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Oven-dried Schlenk flask reagents Add this compound, Boronic Acid, Base, Pd Catalyst, Ligand start->reagents evac Evacuate & Backfill with Inert Gas (3x) reagents->evac solvent Add Degassed Solvent evac->solvent heat Heat with Stirring (e.g., 90-110 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench & Extract (e.g., EtOAc/Water) cool->quench dry Dry Organic Layer (e.g., Na₂SO₄) quench->dry conc Concentrate dry->conc purify Column Chromatography conc->purify end Isolated Product purify->end

References

Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 5-Chloro-2-fluoro-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry, with pyridine-containing motifs present in a significant number of FDA-approved drugs and commercial agrochemicals.[1] The specific substitution pattern of the pyridine ring is critical, as it profoundly influences the molecule's physicochemical properties, metabolic stability, binding affinity, and overall efficacy.[1][2]

5-Chloro-2-fluoro-3-methylpyridine is a highly valuable heterocyclic building block. Its unique arrangement of a chlorine atom, a fluorine atom, and a methyl group provides a versatile platform for constructing complex molecular architectures.[3] The fluorine atom at the 2-position is particularly significant as it activates the ring for nucleophilic aromatic substitution (SNAr), while the chlorine at the 5-position and the methyl group at the 3-position offer additional sites for diverse chemical modifications. Consequently, this intermediate is pivotal in the synthesis of innovative active pharmaceutical ingredients (APIs), particularly for cardiovascular diseases, and next-generation agrochemicals.[3]

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. A successful large-scale process must be not only high-yielding but also cost-effective, safe, environmentally sustainable, and reproducible. This guide provides a detailed examination of a robust and scalable synthetic strategy for this compound, focusing on the underlying chemical principles, detailed operational protocols, and critical process parameters.

Synthetic Strategy: The Rationale for Halogen Exchange (Halex) Reaction

Several methodologies exist for the synthesis of fluorinated pyridines.[4][5] For large-scale industrial applications, the Halogen Exchange (Halex) reaction is often the most economically viable and practical approach. This method involves the substitution of a chlorine atom with a fluorine atom using an inorganic fluoride salt.

The selection of this strategy is underpinned by several key factors:

  • Cost and Availability of Raw Materials : The precursor, 2,3,5-trichloropyridine, can be synthesized from readily available and inexpensive starting materials.[6] The fluorinating agent of choice, potassium fluoride (KF), is significantly cheaper than other reagents like cesium fluoride (CsF), which, despite its higher reactivity, is often prohibitively expensive for large-scale manufacturing.[7]

  • Process Simplicity and Scalability : The Halex reaction is typically a one-pot synthesis, which simplifies the manufacturing workflow and reduces the need for complex equipment. The reaction can be scaled up to multi-kilogram or ton quantities with appropriate engineering controls.[8][9]

  • Selectivity and Control : The reactivity of chlorine atoms on the pyridine ring varies depending on their position. The chlorine at the 2-position is the most activated towards nucleophilic substitution, allowing for selective replacement. By carefully controlling reaction conditions, particularly temperature, the formation of undesired side products can be minimized. A step-wise temperature profile can be employed to first facilitate the mono-fluorination before driving the reaction to the desired di-fluorinated product, if starting from a trichloro-precursor.[7]

The logical workflow for selecting a large-scale synthesis route is visualized below.

G cluster_0 Route Selection Logic cluster_1 Halex Route Analysis Start Define Target Molecule: This compound Derivative Decision1 Evaluate Synthetic Strategies Start->Decision1 Route1 Halogen Exchange (Halex) Decision1->Route1 [Scalable & Cost-Effective] Route2 De Novo Ring Formation Decision1->Route2 [Complex & Low Yield] Route3 Diazotization/Fluorination Decision1->Route3 [Hazardous Reagents] Cost Raw Material Cost (e.g., KF vs CsF) Route1->Cost Safety Process Safety (High Temp, Solvents) Route1->Safety Yield Yield & Purity Route1->Yield Waste Waste Stream (Inorganic Salts) Route1->Waste Conclusion Selected Method: Optimized Halex Reaction Yield->Conclusion

Caption: Decision matrix for selecting a scalable synthesis route.

Detailed Protocol: Large-Scale Synthesis via Phase-Transfer Catalyzed Halex Reaction

This protocol is adapted from established industrial methods, focusing on the synthesis of a closely related and commercially important analogue, 2,3-difluoro-5-chloropyridine, from 2,3,5-trichloropyridine. The principles are directly applicable to methylated analogues.[6][7] The use of a phase-transfer catalyst is crucial for achieving high yields with the less reactive potassium fluoride.

Materials and Equipment
  • Reactants : 2,3,5-Trichloropyridine (starting material), Spray-dried Potassium Fluoride (KF), Tetraphenylphosphonium bromide (Phase-Transfer Catalyst).

  • Solvent : Sulfolane (Tetramethylene sulfone) or N-Methyl-2-pyrrolidone (NMP).

  • Equipment : Glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, nitrogen/argon inlet, and a distillation setup for product isolation. All equipment must be thoroughly dried before use.

Reaction Workflow Diagram

G Start Charge Reactor: 1. 2,3,5-Trichloropyridine 2. Potassium Fluoride (KF) 3. Sulfolane (Solvent) Inert Inert Atmosphere (Nitrogen Purge) Start->Inert Catalyst Add Phase-Transfer Catalyst (TPP B) Inert->Catalyst Heat1 Heat to 180-190°C (5-10 hours) Formation of Mono-fluoro intermediate Heat2 Heat to 200-210°C (10-15 hours) Formation of Di-fluoro product Heat1->Heat2 Stepwise Temp. Increase Catalyst->Heat1 Cooldown Cool to RT Heat2->Cooldown Workup Workup: 1. Filtration 2. Distillation Cooldown->Workup Product Final Product: 5-Chloro-2,3-difluoropyridine Workup->Product QC QC Analysis (GC, NMR) Product->QC

Caption: Step-by-step workflow for the Halex synthesis protocol.

Step-by-Step Procedure
  • Reactor Charging : In a dry, inerted reactor, charge sulfolane (approx. 2.5-3 L per kg of starting material). Begin agitation.

  • Add spray-dried potassium fluoride (KF). A molar ratio of 2.4 to 3.0 moles of KF per mole of 2,3,5-trichloropyridine is recommended.[7] It is critical that the KF has a very low water content (<0.3%).

  • Add 2,3,5-trichloropyridine (1.0 eq).

  • Add the phase-transfer catalyst, tetraphenylphosphonium bromide. The catalyst loading is typically 8-12 g per mole of the starting pyridine.[7]

  • Inerting : Purge the reactor headspace with dry nitrogen or argon to remove oxygen and moisture. Maintain a slight positive pressure of inert gas throughout the reaction.

  • First Heating Stage : Slowly heat the reaction mixture to 180–190 °C and hold for 5–10 hours. This initial, lower temperature stage facilitates the selective formation of the mono-fluorinated intermediate (2-fluoro-3,5-dichloropyridine).[7]

  • Second Heating Stage : Increase the temperature to 200–210 °C and maintain for 10–15 hours. This drives the reaction towards the desired di-fluoro product.[7]

  • Reaction Monitoring : Monitor the reaction progress by gas chromatography (GC) to ensure the consumption of the starting material and intermediate. The transformation efficiency of the starting material should approach 99-100%.[7]

  • Cooldown and Isolation : Once the reaction is complete, cool the mixture to room temperature. The crude product is typically isolated from the reaction mixture by vacuum distillation. The inorganic salts (KCl and excess KF) will remain in the high-boiling solvent.

  • Purification : The distilled product can be further purified by fractional vacuum distillation to achieve high purity (>99%).

Data Summary and Optimization

The efficiency of the Halex reaction is highly dependent on several parameters. The following table summarizes typical conditions and expected outcomes based on patent literature.

ParameterConditionRationale & JustificationExpected YieldReference
Starting Material 2,3,5-TrichloropyridineCommercially available precursor for di-fluorination.>90% (conversion)[6]
Fluorinating Agent Spray-Dried KFCost-effective for large scale; low moisture is critical.-[7]
Catalyst Tetraphenylphosphonium BromideEnhances solubility and reactivity of KF, avoiding the need for expensive CsF.>39% (isolated)[7]
Solvent Sulfolane or NMPHigh boiling point, polar aprotic solvent to dissolve reactants.-[7]
Temperature Profile Stage 1: 180-190°CStage 2: 200-210°CStepwise heating improves selectivity and minimizes side-product formation.-[7]
Molar Ratio (KF:Substrate) 2.4 - 3.0 : 1A stoichiometric excess of KF drives the reaction to completion.-[7]

Safety and Handling

  • Corrosive Materials : The reaction involves hydrogen fluoride (HF) which can be generated in trace amounts if moisture is present. While the protocol uses KF, appropriate precautions should be taken.

  • High Temperatures : The reaction is run at high temperatures. Ensure the reactor is rated for the operational temperatures and pressures. Use appropriate thermal insulation and guarding.

  • Toxic Compounds : Halogenated pyridines are toxic and should be handled in a well-ventilated area or a closed system. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, face shields, and respiratory protection.[10]

  • Solvent Hazards : Sulfolane and NMP are high-boiling solvents with their own specific handling requirements. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The large-scale synthesis of this compound and its analogues is most effectively achieved through a phase-transfer catalyzed halogen exchange reaction. By using cost-effective potassium fluoride in conjunction with a phosphonium salt catalyst and maintaining strict control over reaction parameters—especially temperature and anhydrous conditions—a robust, scalable, and economically viable process can be implemented. This approach provides a reliable supply of this critical intermediate, enabling further innovation in the pharmaceutical and agrochemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the effective use of this versatile building block in organic synthesis. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its specific reactivity profile.[1][2] This resource aims to empower you to optimize your reaction conditions, overcome common challenges, and ensure the successful and efficient progression of your research.

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the halogen substituents in this compound?

The reactivity of the halogen atoms in this compound is dictated by their position on the electron-deficient pyridine ring. The fluorine atom at the C-2 position is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the chlorine atom at the C-5 position. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at the C-2 position.[3][4] In contrast, the chlorine at C-5 is less activated. For palladium-catalyzed cross-coupling reactions, the reactivity trend is typically the reverse, with the C-Cl bond being more reactive than the C-F bond towards oxidative addition to a Pd(0) catalyst, although activating the C-F bond is also possible under specific conditions.[5]

Q2: Which reaction conditions are recommended for selective functionalization at the C-2 position via SNAr?

For selective SNAr at the C-2 position, displacing the fluoride, mild reaction conditions are often sufficient and preferable to maintain selectivity. The choice of base and solvent is crucial. For O- and N-nucleophiles, a common starting point is the use of a carbonate base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6] Reactions can often be conducted at temperatures ranging from room temperature to around 100 °C, depending on the nucleophilicity of the reacting partner.[7]

Q3: Can the chlorine at the C-5 position be targeted in cross-coupling reactions while preserving the fluorine at C-2?

Yes, the C-5 chlorine is the preferred site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The C-F bond is generally less reactive in these transformations, allowing for selective functionalization at the C-5 position.[8][9] Success in these reactions hinges on the appropriate choice of catalyst, ligand, and base to facilitate the oxidative addition of the C-Cl bond without activating the C-F bond.

Q4: What are the primary safety concerns when working with this compound and the associated reagents?

This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] Palladium catalysts, especially when finely divided on carbon, can be pyrophoric and should be handled under an inert atmosphere.[3] Phosphine ligands are often air-sensitive and can be toxic.[10] All reactions should be conducted in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[9][10][11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low Yield in Suzuki-Miyaura Coupling at the C-5 Position

Symptoms:

  • Incomplete consumption of starting material (this compound).

  • Formation of significant side products, such as dehalogenated starting material or homocoupled boronic acid.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Inefficient Catalyst System The palladium catalyst may not be active enough to efficiently cleave the C-Cl bond. Aryl chlorides are generally less reactive than bromides or iodides.[8]Switch to a more active catalyst system. For chloropyridines, catalyst systems employing bulky, electron-rich phosphine ligands like XPhos or SPhos, often in the form of pre-catalysts (e.g., XPhos Pd G3), are highly effective.[12]
Protodeboronation of Boronic Acid The boronic acid can be sensitive to the reaction conditions, particularly the presence of water and certain bases, leading to its decomposition.[13]Use anhydrous solvents and consider using a milder base such as K₃PO₄. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
Catalyst Inhibition The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.The use of bulky ligands can often mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium.
Suboptimal Reaction Temperature The temperature may be too low for efficient oxidative addition or too high, leading to catalyst decomposition or side reactions.Screen a range of temperatures, typically between 80-120 °C. Start at a lower temperature and gradually increase it while monitoring the reaction progress.
Issue 2: Poor Selectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptom:

  • Formation of a mixture of products resulting from substitution at both the C-2 (F) and C-5 (Cl) positions.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Harsh Reaction Conditions High temperatures and strong bases can lead to the substitution of the less reactive chloride in addition to the fluoride.[14]Employ milder reaction conditions. Use a weaker base (e.g., K₂CO₃ instead of NaH) and a lower reaction temperature. Monitor the reaction carefully and stop it once the starting material is consumed to avoid over-reaction.
Nucleophile Reactivity Highly reactive nucleophiles may exhibit lower selectivity.If possible, consider using a less reactive nucleophile or protecting the most reactive functional group on the nucleophile.
Issue 3: Difficulty in Product Purification

Symptom:

  • The desired product is difficult to separate from starting materials or byproducts by column chromatography or recrystallization.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Similar Polarity of Components The product and unreacted starting materials or side products may have very similar polarities, making chromatographic separation challenging.Optimize the eluent system for column chromatography by trying different solvent mixtures.[15] If chromatography is ineffective, consider recrystallization from a suitable solvent system.[1] For amine products, conversion to a salt by adding an acid can facilitate purification by altering the polarity.[16]
Product is an Oil The purified product is an oil and cannot be easily solidified.If the product is an oil, high-vacuum distillation (if the product is thermally stable) or preparative HPLC may be effective purification methods.

Experimental Protocols

The following are detailed, step-by-step methodologies for key reactions involving this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the C-C bond formation at the C-5 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)[12]

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[15]

Data Summary Table for Suzuki-Miyaura Coupling:

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10065-80
XPhos Pd G3K₃PO₄1,4-Dioxane/H₂O100>90
SPhos Pd G2Cs₂CO₃Toluene110>90

Note: Yields are representative and can vary based on the specific arylboronic acid used and the precise reaction conditions.[12][17]

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the C-N bond formation at the C-5 position.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines) (2 mol%)[18]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add this compound, the appropriate palladium pre-catalyst, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add anhydrous, degassed toluene, followed by the amine.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[15][16]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an O- or N-Nucleophile

This protocol describes a general procedure for the displacement of the C-2 fluorine.

Materials:

  • This compound (1.0 equiv)

  • Alcohol, phenol, or amine (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound, the nucleophile, and the base.

  • Add anhydrous DMF and stir the mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction by TLC or LC-MS. Reaction times can range from 2 to 16 hours.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[15][19]

Visualizations

Diagram 1: Key Reaction Pathways for this compound

G A 5-Chloro-2-fluoro- 3-methylpyridine B Suzuki-Miyaura Coupling (C-5 Position) A->B ArB(OH)2, Pd catalyst, base C Buchwald-Hartwig Amination (C-5 Position) A->C R2NH, Pd catalyst, base D SNAr Reaction (C-2 Position) A->D Nu-H, base E 5-Aryl-2-fluoro- 3-methylpyridine B->E F 5-Amino-2-fluoro- 3-methylpyridine C->F G 5-Chloro-2-alkoxy/aryloxy/amino- 3-methylpyridine D->G

Caption: Common synthetic transformations of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling q1 Is the catalyst system optimal? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no For chloropyridines q2 Is protodeboronation a possibility? a1_yes->q2 sol1 Switch to a more active catalyst/ligand system (e.g., XPhos Pd G3) a1_no->sol1 a2_yes Yes q2->a2_yes Side products observed a2_no No q2->a2_no sol2 Use anhydrous solvents, a milder base (K3PO4), or a boronate ester. a2_yes->sol2 q3 Is the reaction temperature optimized? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-evaluate reagent purity and inert atmosphere. a3_yes->end sol3 Screen a temperature range (e.g., 80-120 °C). a3_no->sol3

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of Crude 5-Chloro-2-fluoro-3-methylpyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-Chloro-2-fluoro-3-methylpyridine reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this critical synthetic intermediate. This compound is a key building block in the development of numerous pharmaceutical and agrochemical compounds, making its purity paramount for successful downstream applications.[1]

This resource provides detailed protocols and the scientific rationale behind them to ensure you can confidently achieve the desired purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

A1: The impurity profile of your crude mixture will largely depend on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Such as 2,5-dichloro-3-methylpyridine.

  • Isomeric Byproducts: Formation of other positional isomers of chlorofluoromethylpyridine.

  • Over- or Under-halogenated Species: Pyridines with additional or fewer halogen substitutions.

  • Hydrolysis Products: If water is present, hydrolysis of the chloro or fluoro substituents can occur.

  • Residual Solvents and Reagents: Solvents used in the reaction and any excess reagents.

Identifying the specific impurities present in your mixture through analytical techniques like GC-MS or NMR is a crucial first step in developing an effective purification strategy.[2]

Q2: My purified this compound is a solid, but some literature reports it as a liquid. Why is there a discrepancy?

A2: this compound is a low-melting solid. Its physical state at room temperature can be influenced by minor impurities, which can depress the melting point, causing it to appear as an oil or a waxy solid. Highly pure this compound should be a white to off-white solid.[3]

Q3: What are the key safety precautions I should take when handling and purifying this compound?

A3: this compound and its precursors can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Review the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Co-elution of Impurities During Column Chromatography

Problem: I'm struggling to separate my desired product from an impurity with a very similar Rf value using flash column chromatography.

Causality: This is a common issue when dealing with isomeric impurities or byproducts with similar polarity to the target compound. The choice of eluent system is critical for achieving separation.

Troubleshooting Workflow:

Caption: Troubleshooting co-elution in column chromatography.

In-depth Explanation:

When dealing with closely eluting impurities, a systematic approach to solvent system optimization is key. Thin-layer chromatography (TLC) is an invaluable tool for quickly screening different solvent mixtures. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column. If a single solvent system on silica gel is insufficient, changing the stationary phase can alter the selectivity of the separation. For instance, basic impurities may be better separated on an alumina column.

Issue 2: Low Recovery After Recrystallization

Problem: I'm losing a significant amount of my product during recrystallization.

Causality: Low recovery is often due to the selection of a suboptimal solvent, using too much solvent, or cooling the solution too rapidly. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., hexanes, heptane, ethanol, isopropanol, or mixtures thereof) to find the ideal one.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near the boiling point is a good practice.

  • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Placing the flask directly in an ice bath can cause rapid precipitation and trap impurities.

  • Mother Liquor Analysis: Analyze the mother liquor by TLC or HPLC to determine if a significant amount of product remains in solution. If so, you may be able to recover more product by concentrating the mother liquor and performing a second recrystallization.

Issue 3: Product is an Oil and Won't Solidify

Problem: My purified product is an oil, even after removing all the solvent under high vacuum.

Causality: This is often an indication of residual impurities that are depressing the melting point of your product. It could also be due to the presence of a significant amount of a liquid impurity.

Troubleshooting Workflow:

Caption: Troubleshooting an oily product that fails to solidify.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography. The optimal eluent system should be determined by TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexanes and ethyl acetate to find a solvent system that gives your product an Rf of ~0.25.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent system and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., hexanes, heptane, or an ethanol/water mixture)

  • Erlenmeyer flask, condenser, and filtration apparatus

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. The following are standard analytical techniques for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile impurities.

Parameter Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, constant flow of 1.2 mL/min
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 40-400 amu
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile tool for purity analysis, especially for less volatile impurities.

Parameter Value
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is a powerful tool for identifying impurities and confirming the structure of the final product.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show a singlet for the methyl group and two doublets in the aromatic region, corresponding to the two pyridine protons.

  • ¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR will show a single resonance, and its chemical shift can be indicative of the electronic environment.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show six distinct signals for the six carbon atoms in the molecule.

The exact chemical shifts can vary slightly depending on the solvent and concentration. Comparing the obtained spectra with a known standard or predicted spectra is recommended for confirmation.[4]

References

Technical Support Center: Troubleshooting Byproduct Formation in 5-Chloro-2-fluoro-3-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Chloro-2-fluoro-3-methylpyridine is a critical heterocyclic building block in the development of modern pharmaceuticals and agrochemicals.[1][2] Its specific substitution pattern imparts unique chemical properties essential for creating complex active ingredients.[1] However, the multi-step synthesis required to install these functional groups—chloro, fluoro, and methyl—on the pyridine ring presents significant challenges, often leading to the formation of closely related impurities and byproducts.

This technical support guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide a deeper understanding of the causal mechanisms behind byproduct formation. By structuring this guide in a problem-oriented question-and-answer format, we directly address the common issues encountered in the lab, offering field-proven troubleshooting strategies and robust analytical methods to ensure the purity and integrity of your target compound.

Section 1: The Synthetic Landscape and Potential Pitfalls

To effectively troubleshoot byproduct formation, one must first understand the synthetic route. While several pathways exist, a common and logical approach involves the diazotization and subsequent fluorination of an aminopyridine precursor, a method conceptually similar to the Balz-Schiemann reaction.[3][4][5] The chlorination step can precede or follow this transformation. Understanding this sequence allows us to anticipate specific side reactions at each stage.

A plausible synthetic workflow is outlined below. Each arrow represents a potential point for impurity generation.

G cluster_0 Plausible Synthetic Pathway cluster_1 Potential Side Reactions A 2-Amino-5-chloro-3-methylpyridine (Starting Material) B Diazotization (NaNO₂, HBF₄) A->B C Aryl Diazonium Tetrafluoroborate Intermediate B->C D Thermal Decomposition (Fluorination) C->D F Hydrolysis Byproduct (5-Chloro-2-hydroxy-3-methylpyridine) C->F Reaction with H₂O I Incomplete Reaction (Unreacted Diazonium Salt) C->I Insufficient Heat/Time E This compound (Target Product) D->E G Isomeric Starting Material (e.g., 2-Amino-3-chloro-5-methylpyridine) H Isomeric Product (3-Chloro-2-fluoro-5-methylpyridine) G->H Parallel Reaction G cluster_main Desired Fluorination Pathway cluster_side Hydrolysis Side Reaction A Ar-N₂⁺ BF₄⁻ (Diazonium Intermediate) B Thermal Decomposition (Δ) A->B F⁻ attack C Ar-F (Target Product) B->C D Ar-N₂⁺ BF₄⁻ (Diazonium Intermediate) E H₂O (Trace) D->E H₂O attack F Ar-OH (Hydroxypyridine Byproduct) E->F

References

Technical Support Center: Preventing Catalyst Deactivation in Reactions of 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 5-Chloro-2-fluoro-3-methylpyridine. This guide is designed to provide expert insights and practical solutions to a common and critical challenge: catalyst deactivation. As a substituted pyridine, this valuable building block presents unique hurdles in transition-metal-catalyzed reactions, primarily due to the coordination of the pyridine nitrogen to the metal center. This resource offers in-depth, field-proven troubleshooting strategies and answers to frequently asked questions to help you optimize your reactions, maximize yields, and ensure the integrity of your catalytic systems.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on identifying the root cause of catalyst deactivation and providing actionable solutions.

Issue 1: My reaction starts but then stalls, resulting in low conversion.

Question: I'm running a Suzuki-Miyaura coupling with this compound. The reaction shows initial conversion by LC-MS, but it stops progressing after a few hours, leaving a significant amount of starting material. What's happening?

Answer: A stalling reaction is a classic symptom of catalyst deactivation during the catalytic cycle. With pyridine-containing substrates, the most likely culprits are product inhibition and the formation of inactive palladium species.

  • Potential Cause A: Catalyst Poisoning by Pyridine Nitrogen The lone pair of electrons on the nitrogen atom of your pyridine substrate, and more importantly, your biaryl pyridine product, can coordinate strongly to the palladium center.[1][2][3] This coordination occupies a site necessary for the catalytic cycle, effectively "poisoning" the catalyst and preventing further turnover.[2]

    Solution:

    • Select Bulky Ligands: Employ bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands create a sterically hindered environment around the palladium atom, which physically blocks the pyridine nitrogen from coordinating while still allowing the smaller substrates to access the catalytic site.[5]

    • Optimize Ligand-to-Metal Ratio: Ensure an adequate excess of the ligand is present. A low ligand-to-metal ratio can lead to ligandless palladium species that are more susceptible to poisoning and aggregation.[1][2]

  • Potential Cause B: Formation of Palladium Black The active Pd(0) catalyst is thermodynamically unstable and can aggregate into bulk, inactive palladium metal, which often appears as a black precipitate ("palladium black").[1][2] This is frequently triggered by high temperatures or an insufficient ligand concentration to stabilize the monomeric Pd(0) species.[6]

    Solution:

    • Moderate Reaction Temperature: While heat increases reaction rates, excessively high temperatures can accelerate catalyst decomposition.[1][6] Attempt the reaction at the lowest effective temperature. It may be beneficial to run the reaction for a longer time at a lower temperature (e.g., 80 °C instead of 110 °C).

    • Ensure Ligand Stability: Verify that your chosen ligand is stable under the reaction conditions. Some ligands can degrade at high temperatures, leaving the palladium center exposed.[2][6]

Issue 2: My reaction mixture turns black, and the yield is poor.

Question: In my Buchwald-Hartwig amination of this compound, the solution turns black shortly after reaching the target temperature, and I'm getting a very low yield. What does the color change indicate?

Answer: The formation of a black precipitate is a strong visual indicator of catalyst decomposition into palladium black.[2] This means your active Pd(0) catalyst is crashing out of the solution as an inactive aggregate.

  • Potential Cause A: Oxygen Contamination The active Pd(0) catalyst is highly sensitive to oxygen and can be rapidly oxidized to inactive Pd(II) species.[1][4] This can also promote the aggregation that leads to palladium black.

    Solution:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.

    • Maintain Inert Atmosphere: The reaction vessel must be purged of air by evacuating and backfilling with an inert gas multiple times. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[2][4]

  • Potential Cause B: Inappropriate Base or Solvent The choice of base and solvent can profoundly influence catalyst stability.[4] A base that is not sufficiently soluble or is too harsh can promote ligand degradation or catalyst precipitation.

    Solution:

    • Screen Bases: For Buchwald-Hartwig aminations, bases like NaOt-Bu are very strong but can be incompatible with certain functional groups.[7] Consider screening weaker, more soluble bases like K₃PO₄ or Cs₂CO₃.[7][8]

    • Solvent Choice: The solvent must be anhydrous and capable of dissolving all reaction components, including the base and the catalyst complex.[1] Toluene and dioxane are common choices.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation when working with this compound? A1: The three primary deactivation pathways are:

  • Coordination Poisoning: The nitrogen lone pair on the pyridine ring binds to the palladium catalyst, forming a stable, inactive complex. This is often the most significant challenge with pyridine substrates.[1][2][3]

  • Aggregation: The active Pd(0) species agglomerates to form inactive palladium black, a common issue at high temperatures or with insufficient ligand stabilization.[1][2][6]

  • Oxidation: The active Pd(0) catalyst is oxidized to inactive Pd(II) by residual oxygen in the reaction system.[1][4]

Q2: How do I select the best ligand for a cross-coupling reaction with this substrate? A2: Ligand choice is critical. For challenging substrates like substituted pyridines, bulky and electron-rich ligands are necessary to both promote the catalytic cycle and protect the metal center.[1][9] A good starting point is to screen a small set of ligands from different classes.

Ligand Class Examples Key Advantages for Pyridine Substrates
Bulky Biarylphosphines XPhos, SPhos, RuPhosExcellent for promoting oxidative addition of aryl chlorides and sterically shielding the Pd center from pyridine coordination.[1][8]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer high thermal stability and strong electron donation, making them robust ligands for challenging couplings.[4][9]
Bidentate Ligands dppf, dppeCan offer greater catalyst stability against decomposition, though they may sometimes result in slower reaction rates compared to bulky monodentate ligands.[9]

Q3: How important is the purity of my this compound and other reagents? A3: Extremely important. Trace impurities can act as potent catalyst poisons.[2][10]

  • Starting Material Impurities: Precursors from the synthesis of this compound, such as other chlorinated pyridines, can compete in the reaction and interfere with catalysis.[11]

  • Water: Water can lead to side reactions like protodeboronation of boronic acids in Suzuki couplings and can interfere with the function of strong bases.[12] Always use anhydrous solvents and dry reagents.

  • Other Metals: Trace amounts of other transition metals in reagents can sometimes interfere with the desired catalytic cycle.[10]

Q4: Can I reuse my catalyst? A4: For homogeneous catalysts used in these reactions, direct reuse is generally not feasible due to the significant deactivation from product inhibition and potential decomposition.[2] The catalyst is consumed or deactivated over the course of the reaction. Heterogeneous catalysts offer better recyclability but may suffer from metal leaching.[13]

Part 3: Protocols and Visualizations
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound, with critical steps highlighted to minimize catalyst deactivation.

  • Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C overnight and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the boronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.), and the XPhos ligand (0.02 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate the atmosphere and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Addition of Substrate and Solvent: Add this compound (1.0 equiv.) to the flask. Via syringe, add anhydrous, degassed solvent (e.g., toluene or dioxane). The solvent should be degassed by sparging with argon for 30-60 minutes prior to use.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS until the starting material is consumed.

Visualizations

The following diagrams illustrate the key chemical processes and logical workflows discussed in this guide.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Cl PdBlack Aggregation (Palladium Black) Pd0->PdBlack PdII Ar-Pd(II)-Cl(L_n) OA->PdII Trans Transmetalation PdII->Trans Ar'-M Poison Pyridine Coordination (Catalyst Poisoning) PdII->Poison Pyridine Product Diaryl Ar-Pd(II)-Ar'(L_n) Trans->Diaryl RE Reductive Elimination Diaryl->RE RE->Pd0 Ar-Ar' caption Catalytic cycle and major deactivation pathways.

Caption: Catalytic cycle and major deactivation pathways.

G start Low Yield or Stalled Reaction q1 Is the reaction mixture black? start->q1 sol1 Potential Pd Black Formation - Lower Temperature - Check Ligand Ratio - Improve Degassing q1->sol1 Yes q2 Are you using a bulky ligand (e.g., XPhos, NHC)? q1->q2 No a1_yes YES a1_no NO sol2 Potential Pyridine Poisoning - Switch to a bulky,  electron-rich ligand. q2->sol2 No q3 Have you verified reagent purity and anhydrous conditions? q2->q3 Yes a2_yes YES a2_no NO sol3 Potential Impurity Poisoning - Purify starting materials - Use anhydrous solvents q3->sol3 No end Consult further literature or technical support q3->end Yes a3_yes YES a3_no NO caption A logical workflow for troubleshooting catalyst deactivation.

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Managing Protodeboronation Side Reactions with 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing protodeboronation side reactions, with a specific focus on Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate undesired protodeboronation, thereby improving reaction yields and product purity.

Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions where protodeboronation of the boronic acid or ester partner of this compound is a significant side reaction.

Problem 1: Low Yield of Desired Product and Significant Formation of 2-Fluoro-3-methylpyridine

Observation: You are performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid. Upon analysis of the crude reaction mixture, you observe a low yield of the desired biaryl product and a significant amount of 2-fluoro-3-methylpyridine, the protodeboronated byproduct of your boronic acid reagent.

Probable Causes & Solutions:

  • Cause A: Inefficient Catalytic System. The rate of the desired cross-coupling reaction is not fast enough to outcompete the protodeboronation of the boronic acid.[1][2] Aryl chlorides, like this compound, are less reactive than the corresponding bromides or iodides and require a highly active catalyst for efficient C-Cl bond activation.[3][4]

    • Solution: Employ a more active palladium catalyst system. Modern bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other dialkylbiaryl phosphines are often necessary to promote the oxidative addition of the aryl chloride.[2][5] Consider using a pre-formed palladium precatalyst, which can generate the active Pd(0) species more rapidly and under milder conditions.[2]

  • Cause B: Harsh Reaction Conditions. High temperatures and strongly basic conditions can accelerate the rate of protodeboronation.[6][7]

    • Solution:

      • Temperature: Screen lower reaction temperatures. While a certain amount of thermal energy is required for the catalytic cycle, excessive heat can favor the decomposition pathway.[7]

      • Base Selection: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[6][8] The choice of base can significantly influence the reaction pH and the rate of base-catalyzed protodeboronation.[5][9]

  • Cause C: Presence of Water. Water often acts as the proton source for protodeboronation, especially in base-catalyzed pathways.[6][7]

    • Solution: While many Suzuki-Miyaura reactions use aqueous solvent mixtures, minimizing the water content can be beneficial.[7] Consider using anhydrous solvents if your reagents are sufficiently soluble.[10] If an aqueous mixture is necessary, reducing the proportion of water may help.

Problem 2: Inconsistent Results and Poor Reproducibility

Observation: You are running the same reaction under what you believe to be identical conditions, but you are observing significant variations in the ratio of the desired product to the protodeboronated byproduct.

Probable Causes & Solutions:

  • Cause A: Boronic Acid Instability and "Slow Release" Strategy. The boronic acid reagent may be degrading upon storage or during the reaction setup. Some heteroaromatic boronic acids are notoriously unstable.[5][7]

    • Solution: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester.[6][11] MIDA boronates are particularly effective in a "slow-release" strategy, where they hydrolyze gradually under the reaction conditions to provide a low, steady concentration of the active boronic acid.[1][2] This minimizes the concentration of the boronic acid available for protodeboronation at any given time.[6]

  • Cause B: Oxygen Sensitivity. The presence of oxygen can lead to oxidative degradation of the catalyst and potentially contribute to side reactions.[6]

    • Solution: Ensure that all solvents are thoroughly degassed and that the reaction is set up and run under an inert atmosphere (e.g., nitrogen or argon).[6]

Problem 3: Difficulty in Purifying the Desired Product from the Protodeboronated Byproduct

Observation: The polarity of your desired product and the 2-fluoro-3-methylpyridine byproduct are very similar, making chromatographic separation challenging.

Probable Causes & Solutions:

  • Cause A: Suboptimal Reaction Conditions. The most effective solution is to prevent the formation of the byproduct in the first place.

    • Solution: Re-optimize the reaction conditions using the strategies outlined in Problem 1 and 2. A cleaner reaction will simplify purification.

  • Cause B: Ineffective Purification Method. Standard silica gel chromatography may not be sufficient.

    • Solution:

      • Explore alternative chromatographic conditions, such as different solvent systems or stationary phases (e.g., alumina, reverse-phase silica).

      • Consider crystallization as a method of purification.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki-Miyaura coupling reactions?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid or ester is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] In the context of a Suzuki-Miyaura coupling with this compound, this means your boronic acid coupling partner is consumed to form a simple arene or heteroarene, reducing the yield of your desired biaryl product and complicating purification.[5]

Q2: What is the mechanism of protodeboronation?

A2: Protodeboronation can proceed through several pathways, which are highly dependent on the reaction pH and the structure of the boronic acid.[1][12]

  • Base-catalyzed protodeboronation: Under basic conditions, the boronic acid forms a more reactive boronate species. This boronate can then react with a proton source, such as water, to cleave the C-B bond.[1][9]

  • Acid-catalyzed protodeboronation: Under acidic conditions, protonation of the aromatic ring can lead to the cleavage of the C-B bond.[1][9]

  • Special mechanisms for heteroaromatic boronic acids: Some heteroaromatic boronic acids, particularly those with a basic nitrogen atom, can form zwitterionic intermediates under neutral pH conditions that are highly susceptible to rapid protodeboronation.[1][5]

Q3: Are boronic esters always more stable to protodeboronation than boronic acids?

A3: It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester, increases its stability. While often true, this is not a universal rule.[11] The stability of a boronic ester is highly dependent on the structure of the diol used for esterification.[13] In some cases, certain esters can undergo protodeboronation even faster than the parent boronic acid.[13] However, MIDA boronates are generally considered to be very stable and are excellent for "slow-release" strategies.[1][6]

Q4: How can I monitor the extent of protodeboronation during my reaction?

A4: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct using analytical techniques such as:

  • Thin-Layer Chromatography (TLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

By taking small aliquots from the reaction mixture at different time points, you can quantify the formation of the desired product and the byproduct, which can help in optimizing the reaction conditions.

Q5: Can the choice of palladium ligand influence the rate of protodeboronation?

A5: Yes, absolutely. The palladium ligand plays a crucial role in the efficiency of the catalytic cycle.[5] A highly active ligand that promotes rapid oxidative addition and transmetalation will accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[1][2] For challenging substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred.[5]

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation: In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 1.5 mol% and XPhos, 3 mol%).

  • Solvent Addition: Add the appropriate anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction Setup: Seal the vial and remove it from the glovebox.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation and Use of a MIDA Boronate Ester for a "Slow-Release" Strategy

This protocol is recommended when protodeboronation is a significant issue.

Part A: Synthesis of the MIDA Boronate Ester

  • Reaction Setup: To a round-bottom flask, add the arylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.0 equiv.).

  • Solvent Addition: Add a suitable solvent that allows for azeotropic removal of water (e.g., toluene).

  • Azeotropic Distillation: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue until no more water is collected.

  • Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting MIDA boronate ester is often a crystalline solid and can be used in the subsequent coupling reaction without further purification.

Part B: Suzuki-Miyaura Coupling using the MIDA Boronate Ester

  • Follow the procedure outlined in Protocol 1 , substituting the arylboronic acid with the prepared MIDA boronate ester (1.1–1.2 equiv.). A base such as K₃PO₄ is typically used to promote the slow hydrolysis of the MIDA ester.

Data Presentation

Table 1: Influence of Reaction Parameters on Protodeboronation

ParameterCondition Favoring ProtodeboronationCondition Minimizing ProtodeboronationRationale
Catalyst Less active catalyst (e.g., Pd(PPh₃)₄)Highly active catalyst (e.g., Pd₂(dba)₃/XPhos)A faster catalytic cycle outcompetes the side reaction.[2]
Base Strong bases (e.g., NaOH, KOH)Weaker bases (e.g., K₃PO₄, K₂CO₃)Reduces the rate of base-catalyzed decomposition.[6][8]
Temperature High temperaturesLower temperaturesSlows the rate of C-B bond cleavage.[7]
Solvent High water contentAnhydrous or low water contentMinimizes the proton source for the side reaction.[7]
Boron Reagent Unstable boronic acidStable MIDA boronate ester"Slow-release" of the active boronic acid minimizes its concentration.[1][6]

Visualizations

Protodeboronation_vs_Suzuki cluster_0 Desired Pathway: Suzuki-Miyaura Coupling cluster_1 Side Reaction: Protodeboronation A Ar-B(OH)₂ E Transmetalation A->E Base B [Pd(0)] D Oxidative Addition B->D C Ar'-X (this compound) C->D D->E F Reductive Elimination E->F F->B G Ar-Ar' (Desired Product) F->G H Ar-B(OH)₂ I Ar-H (Byproduct) H->I Base, H₂O, Heat caption Figure 1: Competing pathways for the boronic acid reagent.

Caption: Figure 1: Competing pathways for the boronic acid reagent.

Troubleshooting_Workflow start Low Yield & High Protodeboronation q1 Is your catalyst system highly active? start->q1 sol1 Switch to a more active catalyst/ligand system (e.g., XPhos-based). q1->sol1 No q2 Are your reaction conditions too harsh? q1->q2 Yes sol1->q2 sol2 Screen milder bases (e.g., K₃PO₄) and lower the reaction temperature. q2->sol2 Yes q3 Is your boronic acid stable? q2->q3 No sol2->q3 sol3 Convert to a stable MIDA boronate ester for a 'slow-release' strategy. q3->sol3 No end Improved Yield & Minimized Side Reaction q3->end Yes sol3->end caption Figure 2: A decision-making workflow for troubleshooting.

Caption: Figure 2: A decision-making workflow for troubleshooting.

References

minimizing homocoupling of boronic acids with 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Boronic Acid Homocoupling with 5-Chloro-2-fluoro-3-methylpyridine

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the undesired homocoupling of boronic acids, particularly when using heteroaromatic chlorides like this compound. As Senior Application Scientists, we provide not just solutions, but the underlying mechanistic reasoning to empower your experimental design.

Frequently Asked Questions (FAQs): Quick Diagnosis

This section addresses the most common issues encountered during the coupling of boronic acids with this compound.

Q1: I'm observing a significant amount of a biaryl byproduct corresponding to my boronic acid. What is happening?

A1: You are observing boronic acid homocoupling, a prevalent side reaction in Suzuki-Miyaura coupling. This occurs when two molecules of your boronic acid react to form a symmetrical biaryl. This side reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a purification challenge due to the potential similarity in properties between the product and the byproduct.[1]

Q2: What are the primary causes of this homocoupling side reaction?

A2: There are two principal mechanistic pathways responsible for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: Dissolved molecular oxygen in your reaction can oxidize the catalytically active Pd(0) to Pd(II).[1][2][3] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0). This is often the main culprit in reactions that have not been rigorously deoxygenated.[4][5]

  • Palladium(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it can directly react with the boronic acid to form the homocoupled product.[2] This process also serves to reduce the Pd(II) precatalyst to the active Pd(0) species required for the main catalytic cycle.[2][6]

A less common, but relevant pathway, especially with challenging substrates, involves a protonolysis/second transmetalation event that is not dependent on oxygen.[7][8][9]

Q3: My reaction with this compound is sluggish and gives low yield, with homocoupling being a major byproduct. Why is this substrate difficult?

A3: this compound presents specific challenges. As an aryl chloride, it is significantly less reactive towards oxidative addition to Pd(0) than corresponding aryl bromides or iodides.[10] This slow oxidative addition, often the rate-limiting step, allows more time for competing side reactions like homocoupling to occur. The electronic properties of the pyridine ring, influenced by the fluoro, chloro, and methyl groups, also modulate its reactivity, necessitating a highly active and carefully selected catalyst system.[10]

Q4: How can I effectively remove dissolved oxygen from my reaction?

A4: Rigorous deoxygenation is non-negotiable for minimizing homocoupling.[3][4] The two most effective laboratory methods are:

  • Inert Gas Sparging: Bubbling an inert gas (argon or high-purity nitrogen) through your solvent and the final reaction mixture for 15-30 minutes is highly effective. A subsurface sparge, where the gas is introduced below the liquid's surface via a long needle, is more efficient at displacing dissolved oxygen.[1][4]

  • Freeze-Pump-Thaw: For ultimate oxygen removal, especially with viscous solvents, performing three to five freeze-pump-thaw cycles is the gold standard. This involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.[1]

Advanced Troubleshooting Guide

If basic measures are insufficient, a systematic approach to optimizing your reaction is necessary. This guide provides a logical workflow for identifying and resolving persistent homocoupling issues.

Visualizing the Competing Reaction Pathways

To effectively troubleshoot, it is crucial to understand the competition between the desired cross-coupling and the undesired homocoupling.

G Start Reaction Start (Ar-X + R-B(OH)₂ + Pd(0)) OA Oxidative Addition (Ar-Pd(II)-X) Start->OA Slow with Ar-Cl TM Transmetalation (Ar-Pd(II)-R) OA->TM Base Activated RE Reductive Elimination TM->RE Product Desired Product (Ar-R) RE->Product Pd0_regen Pd(0) Catalyst Regenerated RE->Pd0_regen Pd0_regen->Start Catalytic Cycle HC_Start Undesired Pathway Start (R-B(OH)₂ + Pd(II)) TM1 First Transmetalation (R-Pd(II)-X) HC_Start->TM1 From Pd(II) Precatalyst or O₂ Oxidation TM2 Second Transmetalation (R-Pd(II)-R) TM1->TM2 HC_RE Reductive Elimination TM2->HC_RE HC_Product Homocoupling Product (R-R) HC_RE->HC_Product Pd0_from_HC Pd(0) Catalyst Generated HC_RE->Pd0_from_HC O2 O₂ (Dissolved Oxygen) O2->HC_Start Oxidizes Pd(0) to Pd(II) Pd0_inactive Pd(0) Catalyst

Caption: Competing Suzuki-Miyaura and Homocoupling pathways.

Troubleshooting Decision Workflow

Use this workflow to systematically address the homocoupling issue.

G Start High Homocoupling Detected (>5-10%) Check_O2 Step 1: Oxygen Exclusion Is your system rigorously deoxygenated (sparging or freeze-pump-thaw)? Start->Check_O2 Fix_O2 Action: Implement rigorous deoxygenation protocol. (Subsurface sparge, 30 min) Check_O2->Fix_O2 No Check_Catalyst Step 2: Catalyst System Are you using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)? Check_O2->Check_Catalyst Yes Fix_O2->Start Re-run Experiment Fix_Catalyst Action: Switch to a more active ligand. Use a Pd(0) source like Pd₂(dba)₃ to avoid initial Pd(II)-mediated homocoupling. Check_Catalyst->Fix_Catalyst No Check_Base Step 3: Base Selection Is the base appropriate? (e.g., K₃PO₄, Cs₂CO₃) Check_Catalyst->Check_Base Yes Fix_Catalyst->Start Re-run Experiment Fix_Base Action: Screen different bases. Weaker bases can slow transmetalation, stronger bases may cause degradation. Check_Base->Fix_Base No/Unsure Check_Additive Step 4: Consider Additives Have you tried a mild reducing agent? Check_Base->Check_Additive Yes Fix_Base->Start Re-run Experiment Fix_Additive Action: Add potassium formate (KCOOH). This can scavenge residual Pd(II) without disrupting the main cycle. Check_Additive->Fix_Additive No Success Problem Solved: Homocoupling Minimized Check_Additive->Success Yes Fix_Additive->Start Re-run Experiment

Caption: A step-by-step workflow for troubleshooting homocoupling.

Preventative Strategies & Best Practices

Designing your experiment to disfavor homocoupling from the outset is the most efficient strategy.

1. Catalyst and Ligand Selection

For a less reactive substrate like this compound, the choice of ligand is paramount. The goal is to accelerate the rate of oxidative addition of the aryl chloride so that it outcompetes the homocoupling pathway.

  • Use Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are industry standards for coupling aryl chlorides. Their steric bulk promotes the formation of monoligated L₁Pd(0) species, which are highly reactive towards oxidative addition, while their electron-donating nature stabilizes the resulting Pd(II) intermediate.[11]

  • Start with a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ avoids the initial burst of homocoupling that can occur when a Pd(II) precatalyst is reduced by the boronic acid.[2]

Catalyst System Component Recommendation for Heteroaryl Chlorides Rationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is common but requires in-situ reduction, which can sometimes be facilitated by the phosphine ligand rather than the boronic acid.[2]
Primary Ligands SPhos, XPhos, RuPhos (Dialkylbiaryl phosphines)Excellent for activating C-Cl bonds. Promotes fast oxidative addition and reductive elimination, shortening the catalyst cycle time and minimizing side reactions.[7][11]
Catalyst Loading 1-3 mol % PdSufficient to drive the reaction without excessive cost or side reactions. Higher loading may be needed for very challenging substrates.
Ligand:Palladium Ratio 1.5:1 to 2.5:1An optimal ratio ensures the formation of the active catalytic species while preventing catalyst deactivation.
2. The Critical Role of the Base

The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[12] The choice of base can significantly impact reaction outcomes.

Base Typical Conditions Pros Cons
K₃PO₄ Anhydrous, often in toluene or dioxaneStrong base, good for many challenging couplings.Can be hygroscopic; presence of water can affect results.
Cs₂CO₃ Anhydrous, often in toluene or dioxaneHighly effective for C-Cl activation; good solubility in some organic solvents.[10]More expensive.
K₂CO₃ Often used with aqueous co-solvents (e.g., dioxane/water)Inexpensive and effective for many standard couplings.Can be less effective for difficult substrates; aqueous conditions can sometimes promote protodeboronation.
KF AnhydrousMild; useful for base-sensitive functional groups.May not be strong enough to promote efficient coupling with aryl chlorides.
3. Solvent Selection

Solvents solubilize reactants and influence the stability and reactivity of catalytic intermediates.[13][14]

  • Aprotic, Less Polar Solvents: Toluene, 1,4-dioxane, and CPME are excellent choices. They work well with the bulky phosphine ligands typically used for aryl chloride coupling.[13]

  • Aqueous Mixtures: While common, mixtures like dioxane/water can sometimes accelerate undesired protodeboronation or hydrolysis of reagents. However, they are often necessary to solubilize inorganic bases like K₂CO₃.[13] The ratio of organic solvent to water can be a critical parameter to optimize.[13]

4. The Formate Trick: Scavenging Residual Pd(II)

A highly effective but often overlooked strategy is the addition of a mild reducing agent. Potassium formate (KCOOH) has been shown to suppress homocoupling by reducing stray Pd(II) species back to Pd(0) without interfering with the main catalytic cycle.[4][15] This "mopping up" of excess Pd(II) ensures that the boronic acid is not consumed in non-productive pathways.[4]

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure using SPhos Ligand

This protocol uses a common and highly effective catalyst system for activating aryl chlorides.

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol %) and the SPhos ligand (4 mol %).

  • Solvent Addition & Degassing: Add anhydrous, degassed 1,4-dioxane or toluene via syringe. Further degas the entire reaction mixture by bubbling argon through the solution for 15-20 minutes.[7]

  • Reaction: Heat the reaction mixture to 90–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Protocol 2: Procedure with Potassium Formate for Homocoupling Suppression

This modified protocol incorporates potassium formate to actively reduce homocoupling.[4][15]

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and potassium formate (KCOOH, 1.5 equiv).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Catalyst Addition: Under positive inert gas pressure, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol %) and the XPhos ligand (3.5 mol %).

  • Solvent Addition & Rigorous Deoxygenation: Add anhydrous, degassed toluene. Perform a subsurface sparge with argon for at least 30 minutes to ensure minimal oxygen levels.[4]

  • Reaction & Workup: Proceed with heating (110 °C), monitoring, and workup as described in Protocol 1.

Analytical Monitoring: The progress of the reaction and the ratio of product to homocoupled byproduct can be monitored effectively using UPLC-MS or GC-MS.[16]

References

Technical Support Center: Scale-Up of 5-Chloro-2-fluoro-3-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving this versatile building block from the bench to pilot or manufacturing scale. This compound is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals, valued for its unique electronic properties and multiple reaction sites.[1] However, its reactivity profile presents specific challenges during scale-up.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges effectively. Our focus is not just on what to do, but why specific experimental choices are critical for a safe, efficient, and scalable process.

Understanding the Reactivity Landscape

The key to successfully scaling reactions with this compound lies in understanding the differential reactivity of its two halogenated positions. The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the electronegative halogen substituents.[2][3]

  • C2-Fluoro Position: The fluorine atom at the C2 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which effectively stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[2] Consequently, the fluoride is an excellent leaving group in this system.[4]

  • C5-Chloro Position: The chlorine atom at the C5 position is significantly less reactive towards SNAr.[2] This site is primarily targeted for functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or after conversion to an organometallic species via metal-halogen exchange.

This reactivity difference is the cornerstone of selective, stepwise functionalization strategies.

Caption: Key Reactivity Sites and Corresponding Reaction Types.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the scale-up of common reaction types in a question-and-answer format.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at C2

SNAr reactions at the C2-fluoro position are often fast and exothermic. Managing this reactivity is paramount at scale.

Q: My SNAr reaction with an amine nucleophile was high-yielding at 50g, but on a 5kg scale, I'm seeing incomplete conversion and a significant increase in dark-colored impurities. What is happening?

A: This is a classic scale-up problem related to thermal control and mixing.

  • Causality: The issue likely stems from poor heat dissipation. In a large reactor, the surface-area-to-volume ratio decreases dramatically. The heat generated by the exothermic SNAr reaction cannot be removed efficiently, leading to localized "hot spots." These hot spots can cause thermal degradation of your starting material, nucleophile, or product, resulting in the dark impurities. Incomplete conversion can occur if the reaction self-heats to a point where side reactions or degradation consume the reactants faster than the desired reaction can proceed.

  • Troubleshooting Steps:

    • Control Addition Rate: The most critical parameter is the addition rate of the nucleophile (or the substrate). Switch from a batch addition to a semi-batch process where one reactant is added slowly and sub-surface to the other. This allows the reactor's cooling system to keep pace with the heat generated.

    • Improve Agitation: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture and prevent localized heating. Check the agitator's design (e.g., pitched-blade turbine, anchor) and speed (RPM) to ensure it is appropriate for the vessel's geometry and the reaction mixture's viscosity.

    • Lower Initial Temperature: Start the reaction at a lower temperature than in the lab-scale experiment. This provides a larger thermal buffer to absorb the exotherm.

    • Consider a Different Solvent: A higher-boiling solvent might offer a wider operating window, but be cautious as higher temperatures can also accelerate decomposition. Sometimes, a solvent with a higher heat capacity can be beneficial.

Q: I am attempting to displace the C2-fluoride with a phenoxide nucleophile, but at scale, I'm observing a competing reaction that displaces the C5-chloride. How can I improve regioselectivity?

A: While the C2-fluoride is much more activated, harsh conditions can lead to loss of selectivity.

  • Causality: High temperatures and/or highly reactive (less "soft") nucleophiles can overcome the activation barrier for substitution at the less-favored C5 position. The longer reaction times often required at scale can also contribute to the formation of this undesired isomer.

  • Troubleshooting Steps:

    • Minimize Temperature: This is the most effective lever. The activation energy for the desired C2-substitution is lower than for the C5-substitution. By running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate, you can significantly favor the desired pathway.

    • Optimize the Base: If you are generating the phenoxide in situ, the choice of base is critical. A milder base (e.g., K₂CO₃ instead of NaH) can generate the nucleophile more slowly and maintain a lower overall reactivity, improving selectivity.

    • Solvent Effects: Polar aprotic solvents like DMF or DMSO are common for SNAr reactions. They effectively solvate the cation of the base and leave the nucleophile highly reactive. If selectivity is an issue, consider a less polar solvent to temper the nucleophile's reactivity, though this will likely slow the reaction rate.

Section 2: Suzuki-Miyaura Cross-Coupling at C5

Activating the C5-chloro bond for cross-coupling requires a robust catalytic system.[5] Failure of this system is a common scale-up hurdle.

Q: My Suzuki coupling between this compound and an arylboronic acid works well on the bench but fails to reach completion in the pilot plant, stalling at ~60% conversion. Why?

A: Catalyst deactivation and mass transfer limitations are the most probable causes.

  • Causality:

    • Catalyst Deactivation: Palladium catalysts, especially the active Pd(0) species, can be sensitive to oxygen. A large-scale reactor has more headspace and potential leak points, making rigorous inerting more challenging. The catalyst can also be "poisoned" by impurities in lower-grade, large-volume solvents or reagents.

    • Mass Transfer of Base: Many Suzuki couplings use an inorganic base (e.g., K₃PO₄, Cs₂CO₃) that is only sparingly soluble in the organic solvent.[6] On a small scale, vigorous stirring can create a fine slurry with high interfacial area. On a large scale, inefficient mixing can lead to large agglomerates of the base, severely limiting its availability to participate in the catalytic cycle (specifically, the transmetalation step).

  • Troubleshooting Steps:

    • Degassing Protocol: Ensure the solvent and reactor are rigorously degassed. Use multiple vacuum/nitrogen backfill cycles. Sparging the solvent with argon or nitrogen for an extended period before adding the catalyst is highly recommended.

    • Catalyst & Ligand Choice: For the less reactive C-Cl bond, a standard catalyst like Pd(PPh₃)₄ may not be robust enough.[7] Use more active, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a suitable palladium precatalyst (e.g., Pd₂(dba)₃). These ligands promote the difficult oxidative addition step and stabilize the catalyst.[5]

    • Base and Phase Transfer: Use a finely milled grade of the inorganic base to maximize surface area. Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) or using a solvent system with some water (e.g., dioxane/water) to improve the base's solubility and transport.[6]

G start Suzuki Coupling Stalled at ~60% Conversion q1 Is the reaction atmosphere strictly inert? start->q1 sol1 Improve Degassing Protocol: - Multiple vacuum/N2 cycles - Sparging of solvent q1->sol1 a1_no q2 Is the inorganic base fully suspended/dissolved? q1->q2 a1_yes a1_yes Yes a1_no No sol1->q2 sol2 Improve Mass Transfer: - Use finely milled base - Increase agitation - Add H2O or phase-transfer catalyst q2->sol2 a2_no q3 Is the catalyst/ligand system robust enough for C-Cl activation? q2->q3 a2_yes a2_yes Yes a2_no No sol2->q3 sol3 Re-evaluate Catalyst System: - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) - Use stable precatalyst (e.g., Pd₂(dba)₃) q3->sol3 a3_no end Reaction should proceed to completion q3->end a3_yes a3_yes Yes a3_no No sol3->end caption Troubleshooting Workflow for Stalled Suzuki Coupling.

Caption: Troubleshooting Workflow for Stalled Suzuki Coupling.

Section 3: Grignard Formation / Metal-Halogen Exchange at C5

Creating an organometallic species at the C5 position is a powerful method for forming C-C bonds, but it is highly sensitive to scale-up conditions.

Q: I am trying to form a Grignard reagent at the C5 position using magnesium turnings. The reaction is very difficult to initiate in our 100L reactor, and when it finally starts, it is too vigorous to control. What can I do?

A: Grignard initiation is a common and critical scale-up challenge. The reaction is autocatalytic, meaning once it starts, it accelerates rapidly.

  • Causality: The surface of magnesium is passivated by a layer of magnesium oxide, which prevents the reaction. On a small scale, mechanical grinding or a small hot spot from a heat gun can easily break this layer. In a large, jacketed reactor, these methods are not feasible. The uncontrolled vigor comes from the accumulation of the alkyl halide before initiation, which then reacts all at once.

  • Troubleshooting Steps:

    • Magnesium Activation: Do not use standard magnesium turnings. Use finely powdered or Rieke® magnesium, or activate the turnings in situ. A common activation method is to stir the magnesium with a small amount of an initiator like iodine (a crystal is often sufficient) or 1,2-dibromoethane in a portion of the solvent until the color dissipates.[8]

    • Controlled Initiation: Never add the full amount of halide before initiation is confirmed. Add only a small percentage (~5-10%) of your this compound solution and wait for a confirmed exotherm (a rise in internal temperature) and visual signs of reaction. Only after initiation is confirmed should you begin the slow, controlled addition of the remaining halide solution at a rate that maintains a gentle reflux.[8]

    • Avoid "Knock-Out" Reagents: Consider using a milder, more controlled halogen-magnesium exchange reagent like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl).[9] This reagent smoothly converts the C-Cl bond to a Grignard reagent at low temperatures without the initiation and exotherm issues of using magnesium metal directly. This is often the preferred method in modern process chemistry for its reliability and functional group tolerance.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards to consider when scaling up reactions with this molecule?

  • Pyridine Derivatives: Pyridine and its derivatives are often toxic, flammable, and can be skin and respiratory irritants.[10][11] Always handle them in well-ventilated areas or fume hoods, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[11]

  • Fluoride Ions: Reactions that displace the C2-fluorine will generate fluoride ions in the waste stream. Fluoride is toxic and requires specialized waste handling. Furthermore, if acidic conditions are used during workup, highly corrosive and toxic hydrofluoric acid (HF) can be generated. Always quench reactions carefully and handle waste streams with caution. Immediate and specialized first aid is required for HF exposure.[12][13]

  • Exothermic Reactions: As discussed, SNAr reactions can be highly exothermic. A formal process safety assessment, including reaction calorimetry, is highly recommended before performing a reaction on a large scale for the first time to understand the thermal risk.

  • Reagent Handling: Many associated reagents (e.g., Grignard reagents, strong bases like NaH, palladium catalysts) have their own hazards (pyrophoric, water-reactive, etc.). Always consult the Safety Data Sheet (SDS) for all materials used.

Q2: How should I choose between crystallization and chromatography for purification at scale?

This decision is a critical aspect of process development, balancing purity, yield, cost, and throughput.

FeatureCrystallizationColumn Chromatography
Throughput High; suitable for multi-kilogram to ton scale.Low to Medium; can be a bottleneck at large scales.
Cost Generally lower (solvents, equipment).High (silica gel, large solvent volumes, equipment).
Waste Stream Lower volume, primarily solvent.High volume (used silica, large solvent volumes).
Separation Power Good for removing major impurities if a suitable solvent system is found.Excellent for separating closely related impurities.
Development Time Can be time-consuming to screen for and optimize conditions.Often faster to develop an initial method at the lab scale.
  • Recommendation: For large-scale manufacturing, crystallization is almost always preferred . The process is more economical, scalable, and environmentally friendly. Chromatography should be viewed as a last resort for when impurities cannot be removed by any other means. Invest time in developing a robust crystallization procedure at the lab scale; this will pay significant dividends during scale-up.

Q3: What analytical techniques are essential for monitoring these reactions during scale-up?

  • In-Process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring reaction progress. It can accurately quantify the consumption of starting material and the formation of the product and key impurities. Thin-Layer Chromatography (TLC) is a good qualitative tool for quick checks but is not sufficient for decision-making at scale.[14]

  • Product Release: For final product quality control, a combination of techniques is necessary:

    • HPLC for purity analysis.

    • NMR (¹H, ¹³C, ¹⁹F) for structural confirmation.

    • Mass Spectrometry (MS) to confirm molecular weight.

    • Gas Chromatography (GC) for residual solvent analysis.

    • Elemental Analysis to confirm elemental composition.

Exemplary Scale-Up Protocols

The following protocols are generalized and should be optimized for your specific substrate and equipment.

Protocol 1: SNAr Displacement of C2-Fluoride with a Secondary Amine

This protocol emphasizes thermal control via semi-batch addition.

  • Reactor Preparation: Ensure a clean, dry, multi-neck reactor is equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet. The reactor should be connected to a suitably sized heating/cooling circulator.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Charging Reactants: Charge the reactor with this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and a suitable polar aprotic solvent (e.g., acetonitrile, 5-10 volumes).

  • Initial Cooling: Begin agitation and cool the mixture to 0-5 °C.

  • Controlled Addition: Prepare a solution of the secondary amine (1.1 equiv.) in the same solvent (1-2 volumes). Using an addition funnel or pump, add the amine solution dropwise to the reactor over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction for completion by HPLC.

  • Work-up: Upon completion, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by crystallization or chromatography.

Protocol 2: Suzuki-Miyaura Coupling at the C5-Chloro Position

This protocol uses a modern, robust catalyst system suitable for C-Cl bond activation.[5]

  • Reactor Preparation: Use a clean, dry reactor as described in Protocol 1.

  • Rigorous Degassing: Charge the reactor with this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely milled potassium phosphate (K₃PO₄, 2.5 equiv.). Charge the solvent (e.g., 1,4-dioxane/water 5:1, 10 volumes). Equip the reactor for vacuum and nitrogen. Evacuate the reactor to <100 mbar and backfill with nitrogen. Repeat this cycle at least 5 times.

  • Catalyst Addition: Under a strong positive pressure of nitrogen, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for completion by HPLC (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the base and catalyst residues. Separate the organic layer, and wash with water and brine.

  • Palladium Scavenging: Stir the organic layer with a suitable palladium scavenger (e.g., a silica-bound thiol) for several hours to reduce residual palladium levels.

  • Purification: Filter off the scavenger, dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by crystallization.

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Analysis of 5-Chloro-2-fluoro-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectroscopy of 5-Chloro-2-fluoro-3-methylpyridine, a heterocyclic compound representative of a class of molecules with significant interest in the pharmaceutical and agrochemical industries.[1][2][3] The precise substitution pattern on the pyridine ring is critical to the biological activity of these molecules, making unambiguous structural confirmation a cornerstone of their development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, offering detailed insights into molecular structure in solution.

This document moves beyond a simple recitation of spectral data. It aims to provide researchers, scientists, and drug development professionals with a comparative framework for understanding how substituent effects dictate the appearance of ¹H NMR spectra in this class of compounds. By dissecting the spectrum of the title compound and comparing it with simpler analogues, we will illustrate the predictable and rational patterns that emerge, empowering chemists to interpret spectra with greater confidence.

The Pyridine Ring: An Electronic Landscape Shaped by Substituents

The ¹H NMR spectrum of the parent pyridine molecule is a foundational starting point. The nitrogen atom's electronegativity and the aromatic ring current result in a general deshielding of all ring protons compared to benzene.[4] Protons alpha to the nitrogen (H-2/H-6) are the most deshielded, followed by the gamma proton (H-4), and finally the beta protons (H-3/H-5).[5][6]

The introduction of substituents dramatically alters this landscape. The interplay of inductive and resonance effects modifies the electron density at each position, leading to predictable shifts in proton resonances.

  • Electronegative Substituents (Halogens): Fluorine and chlorine are strongly electron-withdrawing through the sigma framework (inductive effect). This effect generally deshields nearby protons, causing them to resonate at a higher frequency (further downfield).[7]

  • Electron-Donating Substituents (Alkyl Groups): A methyl group is weakly electron-donating, which increases the electron density on the ring, particularly at the ortho and para positions. This shielding effect results in an upfield shift to lower frequencies.[4][8]

  • Spin-Active Nuclei (¹⁹F): A critical feature in the spectra of fluorinated compounds is the presence of spin-spin coupling between ¹⁹F and nearby protons (¹H).[9] Fluorine (as ¹⁹F) has a spin quantum number of I = ½, just like a proton, and is 100% abundant. This coupling manifests as additional splitting in the signals of nearby protons, providing invaluable connectivity information. The magnitude of this J-coupling (JHF) is dependent on the number of bonds separating the two nuclei.

Deconstructing the ¹H NMR Spectrum of this compound

The structure of this compound presents a fascinating case study. With only two remaining protons on the pyridine ring, the spectrum is simplified in the number of signals but rich in information from their chemical shifts and multiplicities.

Caption: Structure of this compound.

Let's predict and analyze the signals for the two aromatic protons, H-4 and H-6, and the methyl protons.

  • H-6 Proton: This proton is positioned ortho to the electronegative nitrogen atom, which is the dominant factor causing a strong deshielding effect and a significant downfield chemical shift. It experiences weaker effects from the other substituents.

  • H-4 Proton: This proton is ortho to the electron-withdrawing chlorine atom and the electron-donating methyl group. Crucially, it is also ortho to the fluorine atom at position 2, which will lead to a significant ³JHF coupling.

  • Methyl Protons (-CH₃): These protons will appear as a single peak, typically shifted slightly downfield from a standard alkyl proton due to its attachment to the aromatic ring. Any coupling to ring protons would be a long-range coupling (⁴J) and is often unresolved, resulting in a sharp singlet.

Experimental Data Summary

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-6 ~8.0-8.2Doublet (d)⁴J(H-F) ≈ 2-3 Hz
H-4 ~7.4-7.6Doublet (d)³J(H-F) ≈ 5-7 Hz
-CH₃ ~2.3-2.5Singlet (s)-

Note: Data is compiled from typical values for similar structures. Precise shifts can vary with solvent and concentration.

The observed multiplicities are particularly diagnostic. The H-6 proton appears as a doublet due to a four-bond coupling to the fluorine (⁴JHF). The H-4 proton also appears as a doublet, but this splitting is due to a larger three-bond coupling to the fluorine (³JHF). The meta-coupling between H-4 and H-6 (⁴JHH) is typically very small (<1 Hz) and often not resolved.

Caption: Key H-F and H-H coupling interactions.

A Comparative Analysis: Isolating Substituent Effects

To truly appreciate the spectral features of this compound, it is instructive to compare its ¹H NMR data with that of simpler, related pyridine derivatives. This comparison allows us to isolate the influence of each substituent.

Alternative 1: 2-Fluoro-3-methylpyridine

Removing the chlorine atom at C-5 replaces it with a proton (H-5) and simplifies the electronic effects. The absence of the electron-withdrawing chlorine leads to a general upfield (shielding) shift for the remaining ring protons. The spectrum becomes more complex due to the presence of three coupled ring protons.

CompoundH-4 (δ, ppm)H-6 (δ, ppm)Other Protons (δ, ppm)Key Feature
Target ~7.4-7.6~8.0-8.2-Two distinct doublets due to H-F coupling.
2-Fluoro-3-methylpyridine ~7.2-7.4~8.0-8.1H-5: ~7.0-7.2More complex multiplet patterns due to H-H and H-F couplings.[3][10][11]
Alternative 2: 2-Chloro-5-methylpyridine

This analogue lacks the fluorine atom, completely removing all H-F coupling. This dramatically simplifies the multiplicity of the signals. The proton at C-6 remains strongly deshielded by the nitrogen.

CompoundH-4 (δ, ppm)H-6 (δ, ppm)Other Protons (δ, ppm)Key Feature
Target ~7.4-7.6 (d)~8.0-8.2 (d)-Splitting is dominated by H-F coupling.
2-Chloro-5-methylpyridine ~7.45 (dd)~8.18 (d)H-3: ~7.13 (d)Splitting is solely from H-H coupling (ortho and meta).[12][13]
Alternative 3: Pyridine (Baseline)

The unsubstituted pyridine provides the fundamental reference. Its spectrum is symmetric, with three signals corresponding to the H-2/6, H-3/5, and H-4 protons. All protons in the substituted derivatives are shifted relative to these parent values.

CompoundH-2/6 (α) (δ, ppm)H-3/5 (β) (δ, ppm)H-4 (γ) (δ, ppm)
Pyridine ~8.5-8.6~7.1-7.3~7.5-7.7

Comparative Data Summary

CompoundH-4 Chemical Shift (δ, ppm)H-6 Chemical Shift (δ, ppm)Multiplicity of H-4 / H-6
This compound ~7.4-7.6~8.0-8.2Doublet / Doublet (JHF)
2-Fluoro-3-methylpyridine ~7.2-7.4~8.0-8.1Multiplet / Multiplet
2-Chloro-5-methylpyridine ~7.45~8.18Doublet of Doublets / Doublet (JHH)
Pyridine ~7.5-7.7 (H-4)~8.5-8.6 (H-6)Triplet / Doublet

This comparative table clearly demonstrates how the combination of substituents in this compound results in a unique spectral fingerprint, distinguishable from its simpler analogues.

Experimental Workflow and Best Practices

Achieving high-quality, interpretable NMR data requires adherence to a systematic protocol. The following workflow is recommended for the analysis of this compound derivatives.

Protocol: Acquiring a Quantitative ¹H NMR Spectrum
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its versatility.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if precise chemical shift calibration is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument tuning and shimming procedures to ensure a homogeneous magnetic field.

    • Acquire a standard 1D proton spectrum. Typical parameters include:

      • Pulse Angle: 30-90 degrees.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-5 seconds (a longer delay is crucial for accurate integration).

      • Number of Scans: 8-16 scans, increasing for dilute samples.

  • Data Processing & Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known value.

    • Integrate the area under each peak to determine the relative ratio of protons.[14]

    • Analyze the chemical shifts and coupling patterns to assign each signal to a specific proton in the molecule.[7][15][16]

  • Advanced Analysis (Optional):

    • If assignments are ambiguous, perform 2D NMR experiments:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (H-H correlations).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for mapping out the full carbon skeleton.

G cluster_workflow NMR Analysis Workflow Prep Sample Preparation (Solvent, Concentration) Acq Data Acquisition (1D ¹H Spectrum) Prep->Acq Proc Data Processing (FT, Phasing, Baseline) Acq->Proc Analysis Spectral Analysis (Shift, Integration, Coupling) Proc->Analysis Assign Structural Assignment Analysis->Assign Adv Advanced 2D NMR (COSY, HSQC) Analysis->Adv If Ambiguous Confirm Structure Confirmed Assign->Confirm Adv->Assign

Caption: A typical workflow for NMR-based structural elucidation.

Conclusion

The ¹H NMR spectrum of this compound is a powerful example of how fundamental principles of chemical shift theory and spin-spin coupling can be applied to determine complex molecular structures. The deshielding effects of the nitrogen and chlorine atoms, combined with the characteristic H-F coupling patterns, create a unique spectral fingerprint. By systematically comparing this spectrum to simpler analogues, we can confidently assign each resonance and validate the substitution pattern on the pyridine ring. This guide provides a robust framework for researchers, enabling not only the interpretation of data for this specific molecule but also empowering the analysis of a wide range of related heterocyclic compounds that are vital to modern chemical research.

References

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of 5-Chloro-2-fluoro-3-methylpyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the characterization of reaction products derived from 5-Chloro-2-fluoro-3-methylpyridine. As a key building block in the synthesis of pharmaceuticals and agrochemicals, robust analytical methodologies for reaction monitoring and product identification are paramount.[1] We will explore the strategic application of High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) coupled with liquid chromatography (LC-MS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure data integrity and confident structural elucidation.

Introduction: The Analytical Challenge

This compound is a versatile heterocyclic intermediate. Its utility lies in the differential reactivity of its halogen substituents, making it a prime candidate for sequential functionalization, often via nucleophilic aromatic substitution (SNAr) reactions.[2][3][4] Characterizing the products of such reactions presents a distinct analytical challenge: confirming the successful displacement of the target halogen and unambiguously identifying the newly formed structure.

Mass spectrometry is an indispensable tool for this purpose due to its exceptional sensitivity and specificity.[5][6] This guide will compare and contrast the most effective MS-based strategies, focusing on a case study involving the nucleophilic substitution of the chlorine atom on this compound with morpholine.

Case Study Reaction:

  • Reactant: this compound (C₆H₅ClFN, Exact Mass: 145.0101)

  • Nucleophile: Morpholine (C₄H₉NO)

  • Expected Product: 4-(2-fluoro-3-methylpyridin-5-yl)morpholine (C₁₀H₁₃FN₂O, Exact Mass: 196.1012)

A critical analytical signature for this reaction is the disappearance of the characteristic chlorine isotopic pattern , providing unequivocal evidence of substitution at the C5 position.

Foundational MS Principles for Halogenated Pyridines

Ionization Techniques

For LC-MS analysis of pyridine derivatives, Electrospray Ionization (ESI) is the premier choice.[7][8][9] The basic nitrogen atom of the pyridine ring is readily protonated in the ESI source, typically forming a stable protonated molecule, [M+H]⁺.[10][11] This "soft" ionization technique minimizes in-source fragmentation, ensuring the molecular ion is preserved for accurate mass determination.[12]

The Chlorine Isotopic Signature

A fundamental aspect of characterizing the starting material and any chlorinated side-products is the natural isotopic abundance of chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in a distinctive isotopic pattern in the mass spectrum for any chlorine-containing ion, with two peaks separated by approximately 2 Da (the M and M+2 peaks) in a roughly 3:1 intensity ratio .[13][14][15] The successful substitution of chlorine in our case study will be confirmed by the absence of this pattern in the product's mass spectrum.

Comparative Analysis of Mass Spectrometry Workflows

The comprehensive characterization of novel reaction products requires a multi-faceted approach. We will compare two synergistic workflows: High-Resolution Mass Spectrometry (HRMS) for elemental composition and Tandem Mass Spectrometry (MS/MS) for structural confirmation.

FeatureHigh-Resolution MS (e.g., Orbitrap, Q-TOF)Tandem MS (e.g., Triple Quadrupole, Q-TOF)
Primary Goal Unambiguous elemental formula determination.[16]Structural elucidation via controlled fragmentation.[17][18]
Key Output High-resolution accurate mass (HRAM) data (typically < 5 ppm mass accuracy).[19]A product ion spectrum showing characteristic fragment ions.[20]
Strength Provides high confidence in the elemental composition of the parent ion.Reveals connectivity and substructural information of the molecule.
Limitation Does not provide direct information on isomeric structures.Requires careful optimization of collision energy for optimal fragmentation.
Use Case Confirming the expected product formula and identifying unexpected byproducts.Differentiating isomers and confirming the site of substitution.

Experimental Design and Protocols

A robust analytical workflow is crucial for generating reliable and reproducible data. The following sections detail the step-by-step protocols for sample analysis.

Experimental Workflow Diagram

The overall analytical process can be visualized as a sequential flow from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep Dilute Reaction Mixture in Mobile Phase A lc Reverse-Phase HPLC (C18 Column) prep->lc ms ESI+ Mass Spectrometer (HRMS & MS/MS Scan Modes) lc->ms Eluent hrms_data HRMS Data Analysis: Confirm Elemental Formula ms->hrms_data msms_data MS/MS Data Analysis: Elucidate Structure ms->msms_data report Final Report hrms_data->report msms_data->report

Caption: General workflow for LC-MS characterization.

Protocol: LC-HRMS Analysis

Objective: To separate reaction components and obtain high-resolution accurate mass data to confirm the elemental formula of the product.

1. Sample Preparation:

  • Quench the reaction mixture as per the synthetic protocol.
  • Perform a liquid-liquid extraction (e.g., with Ethyl Acetate and water).
  • Evaporate the organic layer and reconstitute the residue in a known volume of 50:50 Acetonitrile:Water.
  • Dilute the sample to an approximate concentration of 1 µg/mL in the initial mobile phase conditions.
  • Filter through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 8 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Instrument: Orbitrap or Q-TOF Mass Spectrometer.
  • Ionization Mode: ESI Positive.
  • Scan Range: m/z 100-1000.
  • Resolution: 70,000 FWHM (or higher).
  • Mass Accuracy: Ensure instrument is calibrated to achieve < 5 ppm mass error.
  • Source Parameters:
  • Capillary Voltage: 3.5 kV
  • Sheath Gas: 40 (arbitrary units)
  • Aux Gas: 10 (arbitrary units)
  • Capillary Temp: 320 °C

Protocol: LC-MS/MS Analysis

Objective: To induce fragmentation of the product ion and analyze the resulting fragments to confirm its chemical structure.

1. Sample Preparation & LC Conditions:

  • Use the same protocol as described in Section 4.2.

2. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Instrument: Triple Quadrupole, Q-TOF, or Orbitrap with fragmentation capability.
  • Ionization Mode: ESI Positive.
  • Scan Type: Product Ion Scan (or dd-MS2 on HRMS instruments).
  • Precursor Ion: m/z 197.1086 (the [M+H]⁺ of the expected product).
  • Collision Gas: Argon or Nitrogen.
  • Collision Energy (CE): Optimize by ramping CE (e.g., 10-40 eV). A fixed CE of 25 eV is a good starting point for this class of compounds. This step is critical for generating a structurally informative spectrum.[21][22]

Data Interpretation: A Case Study

HRMS Data: Confirming the Molecular Formula

The primary evidence of a successful reaction is the detection of an ion corresponding to the exact mass of the expected product.

ParameterReactant (C₆H₅ClFN)Product (C₁₀H₁₃FN₂O)
Elemental Formula C₆H₆ClFN⁺C₁₀H₁₄FN₂O⁺
Theoretical [M+H]⁺ (Da) 146.0179197.1085
Observed [M+H]⁺ (Da) 146.0177197.1086
Mass Error (ppm) -1.37+0.51
Isotopic Pattern Present (3:1 M:M+2 ratio)Absent

A measured mass of 197.1086 Da with a mass error of < 5 ppm provides extremely high confidence that the detected ion has the elemental formula C₁₀H₁₄FN₂O⁺.[23] The absence of the chlorine isotopic pattern confirms the displacement of the chlorine atom.

MS/MS Data: Structural Elucidation

The MS/MS spectrum provides the "fingerprint" of the molecule, confirming the connectivity of its atoms. For our product, 4-(2-fluoro-3-methylpyridin-5-yl)morpholine, we anticipate specific fragmentation pathways.

G cluster_frags parent [M+H]⁺ m/z 197.1 f1 m/z 167.1 parent->f1 - C₂H₄O (Neutral Loss) f2 m/z 140.1 parent->f2 - C₄H₇O (Morpholine Ring Opening) f3 m/z 113.1 parent->f3 - C₄H₈NO (Loss of Morpholine)

Caption: Predicted fragmentation of the product ion.

  • m/z 197.1 -> 167.1: A potential loss of ethylene oxide (C₂H₄O) from the morpholine ring.

  • m/z 197.1 -> 140.1: Cleavage within the morpholine ring.

  • m/z 197.1 -> 113.1: The most diagnostic fragmentation would be the cleavage of the C-N bond connecting the pyridine and morpholine rings, resulting in the protonated 5-amino-2-fluoro-3-methylpyridine fragment.

Observing these specific fragments provides strong, corroborating evidence for the proposed structure, complementing the HRMS data.

Conclusion and Recommendations

For the comprehensive characterization of reaction products from this compound, a dual-pronged mass spectrometry approach is superior.

  • For Reaction Screening and Purity Assessment: An LC-HRMS method is highly efficient. It provides rapid confirmation of product formation through accurate mass measurement and the disappearance of the chlorine isotopic pattern.

  • For Definitive Structural Confirmation: Tandem MS (LC-MS/MS) is essential. The fragmentation pattern serves as a structural fingerprint, confirming atom connectivity and providing data that is critical for publications, patents, and regulatory submissions.

By strategically combining these techniques, researchers can achieve unambiguous and reliable characterization of novel pyridine derivatives, accelerating the drug discovery and development process.[7][24][25]

References

A Comparative Guide to HPLC and GC-MS for the Purity Assessment of 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity assessment of 5-Chloro-2-fluoro-3-methylpyridine.

In the synthesis and quality control of pharmaceutical intermediates and fine chemicals like this compound, rigorous purity analysis is paramount. The choice of analytical technique is critical for ensuring the identity, purity, and safety of the final product. This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We present detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and Purity Assessment

This compound is a halogenated pyridine derivative used as a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular formula is C₆H₅ClFN, and it has a molecular weight of 145.56 g/mol .[2] The purity of this intermediate is crucial as impurities can affect the yield, and safety of the final active ingredient.

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[3][4][5] These guidelines necessitate the use of validated analytical procedures to detect, identify, and quantify impurities.[6][7][8]

High-Performance Liquid Chromatography (HPLC): A Robust Method for Non-Volatile Impurities

HPLC is a cornerstone of pharmaceutical analysis, particularly well-suited for the separation and quantification of non-volatile and thermally labile compounds.[9][10] For this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity for detecting a range of potential impurities.

Causality Behind Experimental Choices in HPLC
  • Reversed-Phase Chromatography (RPC): this compound is a moderately polar compound. RPC, with a nonpolar stationary phase (like C18) and a polar mobile phase, is the logical choice for retaining and separating the analyte from both more polar and less polar impurities.

  • Mobile Phase Selection: A mixture of water and a miscible organic solvent like acetonitrile or methanol is standard. The inclusion of an acid, such as formic or phosphoric acid, helps to protonate the pyridine nitrogen, leading to sharper peaks and more reproducible retention times.[11][12]

  • UV Detection: The pyridine ring in the molecule is a chromophore, making UV detection a simple and effective method for quantification.[13] Wavelength selection is based on the UV absorbance maxima of the analyte and its potential impurities.

Experimental Protocol: HPLC-UV

A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL

Sample Preparation:

Dissolve 1 mg/mL of this compound in a 50:50 mixture of Acetonitrile and Water.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh 10 mg of Sample prep2 Dissolve in 10 mL Diluent (50:50 ACN:H2O) prep1->prep2 prep3 Vortex and Sonicate prep2->prep3 analysis1 Inject 10 µL into HPLC System prep3->analysis1 analysis2 Separation on C18 Column (Gradient Elution) analysis1->analysis2 analysis3 UV Detection at 270 nm analysis2->analysis3 data1 Integrate Chromatogram analysis3->data1 data2 Calculate Area % of Main Peak and Impurities data1->data2 data3 Report Purity data2->data3

Caption: HPLC experimental workflow from sample preparation to data analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[14] It offers high separation efficiency and provides structural information through mass spectrometry, making it ideal for the identification of unknown impurities.[15]

Causality Behind Experimental Choices in GC-MS
  • Volatility: this compound has a boiling point that makes it amenable to GC analysis. Potential volatile impurities from the synthesis, such as starting materials or by-products, can also be effectively separated and identified.

  • Electron Ionization (EI): EI at 70 eV provides reproducible fragmentation patterns that can be used to identify compounds by comparison with mass spectral libraries.[16] The presence of chlorine and fluorine atoms can lead to characteristic isotopic patterns, aiding in structural elucidation.[16][17]

  • Mass Spectrometry Detection: MS detection offers high specificity and allows for the confident identification of impurities, even at trace levels.

Experimental Protocol: GC-MS

A GC-MS method is proposed for the identification and quantification of volatile impurities in this compound.

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Sample Preparation:

Dissolve 1 mg/mL of this compound in Dichloromethane.

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh 1 mg of Sample prep2 Dissolve in 1 mL Dichloromethane prep1->prep2 prep3 Transfer to GC Vial prep2->prep3 analysis1 Inject 1 µL into GC-MS System prep3->analysis1 analysis2 Separation on DB-5ms Column (Temperature Program) analysis1->analysis2 analysis3 EI and Mass Analysis analysis2->analysis3 data1 Extract Total Ion Chromatogram (TIC) analysis3->data1 data2 Identify Impurities via Mass Spectral Library Search data1->data2 data3 Quantify using Peak Areas data2->data3

Caption: GC-MS experimental workflow from sample preparation to data analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and specificity.[18][19]

ParameterHPLC-UVGC-MS
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds[14]
Separation Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gaseous mobile phase and liquid/solid stationary phase
Detection UV-Vis absorbance (less specific)Mass-to-charge ratio (highly specific, structural information)
Identification Based on retention time comparison with standardsBased on mass spectrum and library matching[15]
Sensitivity ng to µg rangepg to ng range
Typical Impurities Detected Starting materials, intermediates, degradation products, non-volatile by-productsResidual solvents, volatile starting materials, low molecular weight by-products[18]
Cost & Complexity Generally lower cost and less complex operation[14][19]Higher initial investment and operational complexity[14][19]

Expert Recommendations and Orthogonal Approaches

For a comprehensive purity assessment of this compound, HPLC and GC-MS should be considered as orthogonal, complementary techniques.

  • Routine Quality Control: For routine batch release and purity checks where the impurity profile is well-characterized, HPLC-UV is often the more practical and cost-effective choice.[19] Its robustness and ease of use make it suitable for high-throughput environments.

  • Impurity Identification and Structural Elucidation: When unknown impurities are detected or for in-depth characterization of the impurity profile, GC-MS is indispensable. Its ability to provide molecular weight and fragmentation information is crucial for identifying novel impurities that may arise from changes in the synthetic process.

  • Method Validation: During method validation, both techniques can be used to demonstrate specificity.[20][21] For instance, HPLC can show separation from known non-volatile impurities, while GC-MS can confirm the absence of volatile contaminants.

By employing both HPLC and GC-MS, researchers and drug development professionals can gain a complete picture of the purity of this compound, ensuring the quality and safety of the final product and satisfying regulatory requirements.

References

A Comparative Guide to the Reactivity of 5-Chloro-2-fluoro-3-methylpyridine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of Substituted Pyridines

Pyridines and their halogenated derivatives are fundamental building blocks in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1] The precise arrangement of substituents on the pyridine ring dictates its chemical reactivity, offering a tunable platform for molecular design. Among these, 5-Chloro-2-fluoro-3-methylpyridine has emerged as a versatile intermediate, prized for its unique electronic and steric properties that allow for selective functionalization.[2]

This guide provides an in-depth comparison of the reactivity of this compound with other common halopyridines in three cornerstone reactions of modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. By elucidating the underlying principles and providing practical experimental data, this document aims to empower researchers to make informed decisions in their synthetic strategies.

Understanding the Reactivity Landscape of this compound

The reactivity of this compound is a product of the interplay between the electron-withdrawing nature of the pyridine nitrogen, the inductive and mesomeric effects of the halogen substituents, and the steric and electronic influence of the methyl group.

  • The Pyridine Core: The nitrogen atom in the pyridine ring is electron-withdrawing, rendering the ring electron-deficient, particularly at the C2, C4, and C6 positions. This inherent electronic property makes the ring susceptible to nucleophilic attack.[3]

  • Fluorine at C2: The fluorine atom at the C2 position is a powerful activating group for nucleophilic aromatic substitution due to its strong electron-withdrawing inductive effect. Furthermore, fluoride is an excellent leaving group in SNAr reactions on electron-deficient rings.

  • Chlorine at C5: The chlorine at the C5 position is less activated towards SNAr compared to the C2 position. In palladium-catalyzed cross-coupling reactions, the C-Cl bond is a viable handle for oxidative addition, though it is generally less reactive than C-Br or C-I bonds.[3]

  • Methyl at C3: The methyl group is a weak electron-donating group, which can slightly modulate the electronic properties of the ring. It also introduces steric hindrance around the C2 and C4 positions, which can influence the regioselectivity of certain reactions.

G cluster_0 Electronic Effects on this compound Pyridine_Ring Pyridine Ring N N Pyridine_Ring->N Electron-withdrawing F F Pyridine_Ring->F Strong -I effect (activates C2 for SNAr) Cl Cl Pyridine_Ring->Cl -I, +M effects (handle for cross-coupling) CH3 CH3 Pyridine_Ring->CH3 Weak +I effect (steric influence)

Figure 1: Key electronic and steric influences on the reactivity of this compound.

I. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic rings. In this reaction, a nucleophile replaces a leaving group on the aromatic ring through an addition-elimination mechanism.[4]

Comparative Reactivity

The reactivity of halopyridines in SNAr reactions is highly dependent on the nature of the halogen and its position on the ring. The general order of reactivity for leaving groups in SNAr on electron-deficient rings is F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electron-withdrawing halogen.

In this compound, the fluorine atom at the C2 position is significantly more activated towards nucleophilic displacement than the chlorine atom at the C5 position. This is due to the strong activation by the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the reaction.[5] Studies have shown that 2-fluoropyridine can be over 300 times more reactive than 2-chloropyridine in SNAr reactions with alkoxides.[3]

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution

SubstratePosition of HalogenRelative ReactivityTypical NucleophilesTypical Conditions
This compound C2-F High Amines, alkoxides, thiolsBase (e.g., K₂CO₃, NaH), solvent (e.g., DMF, DMSO), 25-120 °C
C5-Cl Low Strong nucleophiles, harsh conditionsHigh temperatures, strong base
2-ChloropyridineC2-ClModerateAmines, alkoxidesHigher temperatures than 2-fluoropyridine
2-FluoropyridineC2-FVery HighWide range of nucleophilesMild conditions, often room temperature
2,5-DichloropyridineC2-ClModerateAmines, alkoxidesSelective for C2 position
C5-ClLowRequires more forcing conditions
Experimental Protocol: SNAr of 2,3-difluoro-5-chloropyridine with Ammonia

This protocol, adapted from a patented procedure, demonstrates the high reactivity of the C2-fluorine in a related system.[2]

  • Reaction Setup: In a high-pressure autoclave, combine 2,3-difluoro-5-chloropyridine (100 g, 0.669 mol) and aqueous ammonia (1.125 L, 8.025 mol).

  • Reaction: Seal the autoclave and heat the mixture to 120 °C for 24 hours.

  • Workup: Cool the reaction mixture. A pale yellow solid of 2-amino-3-fluoro-5-chloropyridine will precipitate. Filter the solid and wash with water.

  • Extraction: Extract the filtrate with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Triturate the residue with a small amount of petroleum ether and filter. Combine this solid with the initially precipitated solid to obtain the final product.

G cluster_0 SNAr Workflow A Combine Reactants (Halopyridine, Nucleophile, Base) B Heat Reaction Mixture (e.g., 25-120 °C) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Aqueous Workup & Extraction C->D E Purification (Crystallization or Chromatography) D->E G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Aryl-X) Pd0->OxAdd PdII Aryl-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (R-B(OR)2) PdII->Transmetal PdII_R Aryl-Pd(II)-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R RedElim->Product G cluster_2 Buchwald-Hartwig Workflow A Combine Reactants under Inert Atmosphere (Aryl-Cl, Amine, Base, Pd-catalyst, Ligand) B Add Anhydrous, Degassed Solvent A->B C Heat Reaction Mixture (e.g., 80-110 °C) B->C D Quench and Extract C->D E Purify Product D->E

References

A Technical Guide to the Cost-Effectiveness of 5-Chloro-2-fluoro-3-methylpyridine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability, binding affinity, and bioavailability. Among the array of fluorinated building blocks, substituted pyridines play a pivotal role as key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of the cost-effectiveness of 5-Chloro-2-fluoro-3-methylpyridine and its structural analogs in drug synthesis, with a particular focus on the synthesis of the BRAF inhibitor, Vemurafenib, as a case study. We will explore the synthetic advantages conferred by this intermediate, compare it with potential alternative synthetic strategies, and provide a framework for evaluating its economic viability in a drug development context.

The Strategic Advantage of Fluorinated Pyridines in Medicinal Chemistry

The pyridine motif is a prevalent heterocyclic core in a multitude of FDA-approved drugs.[1] The introduction of fluorine and chlorine atoms onto the pyridine ring, as seen in this compound, imparts unique physicochemical properties that are highly desirable in drug candidates. The strong electron-withdrawing nature of the fluorine atom can significantly influence the pKa of the pyridine nitrogen, affecting its interaction with biological targets. Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways and enhance the drug's half-life. The chlorine atom provides an additional site for synthetic modification or can contribute to the overall electronic properties and binding interactions of the final molecule.

Case Study: Synthesis of Vemurafenib and the Role of a Key Fluorinated Pyridine Intermediate

Vemurafenib, a potent inhibitor of the BRAFV600E mutated protein kinase, is a critical therapeutic for metastatic melanoma. A key structural component of Vemurafenib is a fluorinated phenyl-pyridinyl-amide core. While the exact commercial synthesis of Vemurafenib is proprietary, published synthetic routes and analogs provide a clear indication of the utility of intermediates structurally related to this compound. For the purpose of this analysis, we will consider the synthesis of a core fragment of Vemurafenib and compare a route utilizing a fluorinated pyridine with a hypothetical alternative.

Diagram: Core Synthesis Strategy for a Vemurafenib Analog

G cluster_0 Route A: Fluorinated Pyridine Approach cluster_1 Route B: Alternative (Non-fluorinated) Approach A This compound (or analog) C Suzuki Coupling A->C B Aryl Boronic Acid B->C D Coupled Intermediate C->D E Amidation D->E F Vemurafenib Analog Core E->F G Substituted Pyridine (e.g., 2,5-dichloropyridine) H Multi-step functionalization (e.g., Nitration, Reduction, Diazotization, Fluorination) G->H I Functionalized Pyridine H->I K Suzuki Coupling I->K J Aryl Boronic Acid J->K L Coupled Intermediate K->L M Amidation L->M N Vemurafenib Analog Core M->N

Caption: Comparative synthetic workflows for a Vemurafenib analog core.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Utilizing this compound (or analog)Route B: Alternative (Non-fluorinated starting material)
Starting Material Cost Higher initial cost per gram.Lower initial cost per gram for common pyridines.
Number of Synthetic Steps Fewer steps, more convergent synthesis.More steps, often linear and requiring functional group interconversions.
Overall Yield Potentially higher overall yield due to fewer steps.Potentially lower overall yield due to cumulative losses over multiple steps.
Reaction Conditions Suzuki coupling and amidation are generally well-established and high-yielding.May involve harsh reaction conditions (e.g., nitration, diazotization) that can lead to side products.
Purification Fewer purification steps, potentially leading to lower solvent and silica gel consumption.Multiple intermediate purification steps, increasing costs and waste generation.
Process Safety Handling of fluorinated compounds requires care, but avoids highly hazardous reagents like anhydrous HF in later stages.May involve hazardous reagents and intermediates (e.g., diazonium salts).
Cost of Goods (COGs) Higher raw material cost may be offset by higher efficiency and lower processing costs.Lower raw material cost may be negated by higher processing costs, lower yield, and waste disposal.

Experimental Protocols

Route A: General Protocol for Suzuki Coupling
  • To a solution of this compound (1.0 eq) and the corresponding aryl boronic acid (1.1 eq) in a suitable solvent (e.g., dioxane/water mixture) is added a palladium catalyst (e.g., Pd(dppf)Cl2, 0.02 eq) and a base (e.g., K2CO3, 2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-16 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the coupled intermediate.

Causality: The use of a pre-functionalized fluorinated pyridine allows for a direct and efficient carbon-carbon bond formation via a well-established Suzuki coupling reaction. This avoids the need to introduce the fluorine and chlorine atoms in separate, potentially low-yielding steps.

Route B: Hypothetical Multi-step Functionalization

This route would involve a series of reactions to introduce the required substituents onto a simpler pyridine ring. For example, starting with 2,5-dichloropyridine:

  • Nitration: Introduction of a nitro group at the 3-position. This often requires harsh conditions (e.g., fuming nitric acid and sulfuric acid) and can lead to regioisomeric byproducts.

  • Reduction: Reduction of the nitro group to an amine.

  • Diazotization and Fluorination (Balz-Schiemann reaction): Conversion of the amino group to a diazonium salt, followed by treatment with a fluoride source (e.g., HBF4) to introduce the fluorine atom. This reaction can be hazardous and may have variable yields.

Causality: This linear approach, while starting from a cheaper material, introduces significant process complexity and potential for yield loss at each step. The control of regioselectivity during nitration can be challenging, and the handling of diazonium intermediates on a large scale poses safety concerns.

Cost-Effectiveness Evaluation

The true cost-effectiveness of using a specialized intermediate like this compound extends beyond its initial purchase price. A comprehensive analysis must consider the following factors:

  • Cost of all raw materials and reagents for each synthetic route.

  • Labor costs , which are directly proportional to the number of synthetic steps and the complexity of the process.

  • Capital costs associated with specialized equipment required for certain reactions (e.g., for handling hazardous materials).

  • Waste disposal costs , which are higher for routes generating more byproducts and using hazardous reagents.

  • Throughput and cycle time , with shorter synthetic routes leading to faster production and higher asset utilization.

While the upfront cost of this compound is higher than that of a simple dichloropyridine, the streamlined synthesis it enables often leads to a lower overall cost of goods for the final API, particularly at a commercial scale. The reduction in manufacturing steps, higher overall yield, and simplified purification process contribute to significant savings in labor, solvent, and waste disposal costs.

Conclusion

This compound and its analogs are high-value intermediates that offer a compelling case for their use in the synthesis of complex pharmaceutical molecules. The ability to introduce key structural and functional elements in a single, pre-functionalized building block leads to more convergent, efficient, and often safer synthetic routes. While a simple comparison of starting material costs may favor less functionalized alternatives, a thorough cost-effectiveness analysis that accounts for overall yield, process complexity, and waste generation frequently demonstrates the economic advantages of employing these advanced intermediates. For drug development professionals, the strategic use of such building blocks can accelerate timelines, reduce manufacturing costs, and contribute to the development of more robust and scalable synthetic processes.

References

A Comparative Guide to Alternative Building Blocks for the Synthesis of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence in FDA-approved drugs underscores the critical need for efficient and versatile synthetic methodologies to access a diverse range of functionalized pyridine derivatives.[2][3][4] Historically, the synthesis of pyridines has relied on classical condensation reactions. However, the demand for greater molecular complexity, improved atom economy, and greener synthetic routes has spurred the development of innovative strategies employing alternative building blocks.

This guide provides an in-depth comparison of contemporary approaches to functionalized pyridine synthesis, moving beyond traditional methods to explore the utility of multi-component reactions, transition-metal-catalyzed transformations, and the strategic use of heterocyclic precursors. We will delve into the mechanistic underpinnings of these methods, present comparative experimental data, and provide detailed protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

Multi-Component Reactions (MCRs): A Paradigm of Efficiency

Multi-component reactions (MCRs) offer a highly convergent and atom-economical approach to complex molecule synthesis, as three or more reactants combine in a single operation.[4] For pyridine synthesis, MCRs provide a powerful platform for rapidly generating molecular diversity from simple, acyclic precursors.[4][5]

The Hantzsch Pyridine Synthesis: A Classic Reimagined

The Hantzsch synthesis, first reported in 1881, is a venerable and versatile MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6][7] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[6][7] The driving force for this final step is the formation of the stable aromatic ring.[6]

Key Features:

  • Building Blocks: Aldehydes, β-ketoesters, ammonia/ammonium acetate.

  • Advantages: High efficiency for symmetrically substituted pyridines, operational simplicity.[7]

  • Limitations: Requires a subsequent oxidation step, which can reduce overall yield and introduce additional reagents.

  • Modern Adaptations: Microwave-assisted synthesis has been shown to accelerate the reaction and improve yields.[6][8] "Green" chemistry approaches have explored the use of water as a solvent and milder oxidizing agents like ferric chloride.[6]

Illustrative Workflow of the Hantzsch Pyridine Synthesis:

Hantzsch_Workflow cluster_reactants Reactants Aldehyde Aldehyde MCR Multi-component Condensation Aldehyde->MCR Ketoester1 β-Ketoester (2 eq.) Ketoester1->MCR Ammonia Ammonia Source Ammonia->MCR DHP 1,4-Dihydropyridine Intermediate MCR->DHP Ring Formation Oxidation Oxidation DHP->Oxidation Aromatization Step Pyridine Functionalized Pyridine Oxidation->Pyridine

Caption: Workflow of the Hantzsch pyridine synthesis.

Experimental Protocol: One-Pot Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its Oxidation

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).

  • Reaction: Stir the mixture at reflux for 4 hours.

  • Isolation of Dihydropyridine: Cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Oxidation: Dissolve the isolated dihydropyridine in acetic acid. Add a suitable oxidizing agent (e.g., ceric ammonium nitrate or nitric acid) portion-wise while monitoring the reaction by TLC.

  • Work-up: Once the oxidation is complete, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Guareschi-Thorpe and Bohlmann-Rahtz Syntheses: Direct Aromatization

The Guareschi-Thorpe and Bohlmann-Rahtz syntheses are related MCRs that offer the advantage of directly producing the aromatic pyridine ring without a separate oxidation step.[5]

  • Guareschi-Thorpe Condensation: This method involves the reaction of a β-ketoester with a cyanoacetamide or alkyl cyanoacetate in the presence of a base, such as ammonia or an amine.[9][10] The reaction proceeds through a series of condensations and cyclization to yield a 2-pyridone derivative.[9] Recent advancements have demonstrated this reaction in environmentally friendly aqueous media using ammonium carbonate.[9][11]

  • Bohlmann-Rahtz Pyridine Synthesis: This synthesis involves the condensation of an enamine with an ethynylketone.[7][12][13] The reaction forms an aminodiene intermediate which, upon heating, undergoes cyclodehydration to furnish a trisubstituted pyridine.[13] A significant improvement is the development of a three-component variant where the enamine is generated in situ from a ketone and an ammonia source, making the process more practical.[13]

Comparative Logic of Pyridine Ring Construction:

MCR_Comparison cluster_hantzsch Hantzsch Synthesis cluster_gt Guareschi-Thorpe Synthesis cluster_br Bohlmann-Rahtz Synthesis H_inputs Aldehyde + 2x β-Ketoester + NH3 H_inter Dihydropyridine H_inputs->H_inter Condensation H_output Pyridine H_inter->H_output Oxidation GT_inputs β-Ketoester + Cyanoacetamide + Base GT_output 2-Pyridone GT_inputs->GT_output Condensation/ Cyclization BR_inputs Enamine + Ethynylketone BR_output Pyridine BR_inputs->BR_output Condensation/ Cyclodehydration

Caption: Comparison of building blocks in MCRs for pyridine synthesis.

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis of 2-Hydroxy-6-methyl-4-phenylnicotinonitrile

  • Reaction Setup: In a flask, suspend benzoylacetone (1.62 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL).[14]

  • Reaction: Heat the mixture at 80°C for 4 hours.[14]

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate.

  • Work-up: Collect the solid product by filtration, wash with cold water, and dry to yield the desired 2-pyridone.[14]

MethodKey Building BlocksKey Intermediate/ProductAtom EconomyKey Advantages
Hantzsch Aldehyde, β-Ketoester, Ammonia1,4-DihydropyridineModerateVersatile, well-established
Guareschi-Thorpe β-Ketoester, Cyanoacetamide2-PyridoneHighDirect formation of pyridone, green solvent compatibility
Bohlmann-Rahtz Enamine, EthynylketonePyridineHighDirect aromatization, access to trisubstituted pyridines

Transition-Metal Catalysis: Precision and Novel Bond Formations

Transition-metal catalysis has revolutionized pyridine synthesis by enabling reactions that are difficult or impossible to achieve through traditional methods.[15] These approaches often offer high selectivity and functional group tolerance under mild conditions.

C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization of a pre-existing pyridine ring is a highly attractive strategy as it avoids the need for pre-functionalized starting materials and minimizes waste.[1][2][16][17] Transition metals like palladium, rhodium, and ruthenium are commonly employed to catalyze the activation of C-H bonds, allowing for the introduction of alkyl, aryl, and other functional groups.[16][18]

Key Features:

  • Building Blocks: A pyridine substrate and a coupling partner (e.g., olefin, organoboron reagent).

  • Advantages: High atom economy, late-stage functionalization of complex molecules.

  • Challenges: Regioselectivity can be an issue due to the electronic nature of the pyridine ring.[17] The nitrogen atom can also coordinate to the metal catalyst, sometimes inhibiting reactivity.[1][2]

  • Controlling Regioselectivity: The inherent electronic properties of pyridine favor functionalization at the C2 and C4 positions.[17] However, directing groups can be employed to achieve selective functionalization at other positions, such as C3.[16]

Conceptual Workflow for C-H Functionalization:

CH_Func Pyridine Pyridine Substrate Catalyst Transition-Metal Catalyst Pyridine->Catalyst Coupling_Partner Coupling Partner Coupling_Partner->Catalyst Product Functionalized Pyridine Catalyst->Product C-H Activation & Bond Formation

Caption: General scheme for transition-metal-catalyzed C-H functionalization of pyridines.

[2+2+2] Cycloaddition: Convergent Ring Synthesis

The transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile provides a powerful and convergent route to polysubstituted pyridines.[15][19] This reaction constructs the pyridine ring in a single step with high atom economy.[19] Catalysts based on cobalt, rhodium, and nickel are often effective for this transformation.

Key Features:

  • Building Blocks: Two alkyne units and one nitrile unit.

  • Advantages: High convergency and atom economy, excellent control over the substitution pattern.[19]

  • Recent Advances: The development of chiral catalysts has enabled the asymmetric synthesis of chiral pyridines.[19]

Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis

  • Catalyst Preparation: In a glovebox, prepare the active rhodium catalyst (e.g., by reacting [Rh(cod)Cl]2 with a suitable ligand).

  • Reaction Setup: In a sealed tube, dissolve the nitrile (1 mmol), the first alkyne (1.1 mmol), and the second alkyne (1.1 mmol) in a dry, deoxygenated solvent (e.g., toluene).

  • Reaction: Add the rhodium catalyst solution to the reaction mixture. Heat the reaction at the appropriate temperature (e.g., 80-110 °C) and monitor by GC-MS or LC-MS.

  • Work-up: Upon completion, cool the reaction, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the functionalized pyridine.

MethodCatalystKey Building BlocksKey Advantages
C-H Functionalization Pd, Rh, RuPyridine, Coupling PartnerAtom economy, late-stage modification
[2+2+2] Cycloaddition Co, Rh, Ni2x Alkyne, 1x NitrileHigh convergency, control of substitution
[4+2] Cycloaddition Various1-Azadiene, Alkyne/AlkeneAccess to diverse substitution patterns

Pyridones as Versatile Building Blocks

2-Pyridones, readily accessible through methods like the Guareschi-Thorpe synthesis, are not merely final products but also versatile intermediates for further functionalization.[11] The pyridone/hydroxypyridine tautomerism allows for diverse reactivity.[20] The hydroxyl group can be converted into a triflate or halide, enabling a wide range of cross-coupling reactions to introduce substituents at the C2 position.

Transformation of 2-Pyridone to 2-Substituted Pyridines:

Pyridone_Func Pyridone 2-Pyridone Activation Activation (e.g., Tf2O, POCl3) Pyridone->Activation Activated_Pyridine 2-Cl or 2-OTf Pyridine Activation->Activated_Pyridine Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Activated_Pyridine->Coupling Final_Product 2-Substituted Pyridine Coupling->Final_Product

References

A Senior Application Scientist's Guide to Validating Novel Compound Structures Derived from 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-fluoro-3-methylpyridine is a foundational building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] Its distinct reactivity, dictated by the electronically different chloro and fluoro substituents, allows for selective functionalization through various synthetic pathways. However, this versatility presents a critical challenge: the unambiguous structural validation of the resulting novel compounds. The potential for isomeric products necessitates a robust, multi-faceted analytical approach. This guide provides an in-depth comparison of core analytical techniques, grounded in field-proven insights, to establish a self-validating workflow for structure elucidation. We will explore the causal relationships behind experimental choices and present detailed protocols for researchers, scientists, and drug development professionals.

The Starting Block: Understanding the Reactivity of this compound

The pyridine ring is electron-deficient, which activates it towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitrogen atom (C2, C4, C6) are most activated. In this compound, both halogen substituents are positioned for potential substitution.

  • C2-Fluoro Position: The fluorine atom at the C2 position is highly activated by the adjacent ring nitrogen. In SNAr reactions, fluoride is an excellent leaving group, often making this site the preferred location for nucleophilic attack by alkoxides, amines, or thiols.[2][3]

  • C5-Chloro Position: The chlorine atom at the C5 position is less activated towards traditional SNAr. However, this C-Cl bond is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation or the Buchwald-Hartwig amination for C-N bond formation.[4][5]

This differential reactivity is the primary reason why rigorous structural validation is not merely a formality but a critical step in the synthetic workflow. An incorrect structural assignment can invalidate subsequent biological or material science data.

G cluster_start Starting Material cluster_reactions Primary Reaction Pathways cluster_products Resulting Compound Classes Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr  Nu⁻ (e.g., RO⁻, R₂NH)  @ C2 Position Suzuki Suzuki-Miyaura Coupling Start->Suzuki  ArB(OH)₂  Pd Catalyst  @ C5 Position Buchwald Buchwald-Hartwig Amination Start->Buchwald  R₂NH  Pd Catalyst  @ C5 Position SNAr_Prod 2-Substituted Pyridines (Ethers, Amines, Thioethers) SNAr->SNAr_Prod Suzuki_Prod 5-Aryl/Vinyl-2-fluoro-3-methylpyridines Suzuki->Suzuki_Prod Buchwald_Prod 5-Amino-2-fluoro-3-methylpyridines Buchwald->Buchwald_Prod G cluster_workflow Validation Workflow: SNAr Product cluster_data Expected Data & Interpretation A Synthesize Product B Acquire HRMS Data A->B Step 1 C Analyze Isotopic Pattern B->C Step 2 B_data HRMS: M⁺ matches C₇H₇ClNO (Confirms formula) B->B_data D Acquire ¹H, ¹³C, ¹⁹F NMR C->D Step 3 C_data M+2 peak present at ~33% intensity of M⁺ (Confirms 1 Cl atom remains) C->C_data E Acquire HMBC NMR D->E Step 4 D_data ¹⁹F NMR: Signal is ABSENT (Confirms F is substituted) ¹H NMR: New singlet ~4.0 ppm (Consistent with -OCH₃) D->D_data F Structure Confirmed E->F Step 5 E_data HMBC: Correlation from -OCH₃ protons to C2 of the pyridine ring (Confirms position of substitution) E->E_data

References

A Senior Scientist's Guide to Catalyst Selection for the Functionalization of 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-fluoro-3-methylpyridine is a pivotal heterocyclic building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its utility is largely defined by the selective functionalization of its pyridine core, a task heavily reliant on high-performance catalytic systems. This guide provides a comparative analysis of catalysts for two of the most critical transformations of this substrate: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. Drawing from established principles for challenging halopyridine substrates, we present a rationale for catalyst selection, compare the expected performance of various catalytic systems, and provide detailed, field-tested experimental protocols to guide researchers toward successful and efficient synthesis.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone of modern medicinal chemistry. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties, making it an attractive intermediate for creating novel active pharmaceutical ingredients (APIs) and advanced materials.[1] The chlorine atom at the C-5 position serves as a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.

However, the functionalization of this substrate is not without its challenges. The chlorine atom, being less reactive than bromine or iodine, requires highly active catalysts for efficient C-Cl bond activation.[2] Furthermore, the pyridine nitrogen can potentially coordinate to the metal center, sometimes leading to catalyst inhibition.[3] The selection of an optimal catalyst system—comprising a metal precursor and, critically, a sophisticated ligand—is therefore paramount to overcoming these hurdles and achieving high yields. This guide will focus on the two most prevalent and powerful methods for derivatizing this molecule: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Comparative Analysis of Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds. For a substrate like this compound, activating the C-Cl bond is the primary challenge. While traditional catalysts like Pd(PPh₃)₄ can be effective for aryl bromides, they are often sluggish for the corresponding chlorides.[4] Modern catalysis has overcome this limitation through the development of sterically hindered, electron-rich phosphine ligands, often referred to as Buchwald ligands.

Causality of Ligand Choice

The success of coupling an aryl chloride hinges on facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.

  • Oxidative Addition: Bulky, electron-rich ligands (e.g., SPhos, XPhos) stabilize the low-coordinate, electron-rich Pd(0) species, promoting its insertion into the strong C-Cl bond to form the Pd(II) intermediate.

  • Reductive Elimination: The steric bulk of these ligands also accelerates the final reductive elimination step, where the desired C-C bond is formed and the Pd(0) catalyst is regenerated.[2]

The general catalytic cycle is illustrated below.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OxiAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxiAdd Ar-Cl PdII L₂Pd(II)(Ar)Cl Oxidative Adduct OxiAdd->PdII Trans Transmetalation PdII->Trans PdII_R L₂Pd(II)(Ar)R Di-organic Complex Trans->PdII_R Base Base (e.g., K₃PO₄) Base->Trans Boronic R-B(OH)₂ Boronic->Base RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R Coupled Product RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Performance Comparison

While direct comparative data for this compound is scarce, we can extrapolate performance from established protocols for structurally similar, challenging chloropyridines.[5] The following table summarizes the expected performance of various catalyst systems.

Catalyst System (Precursor + Ligand)BaseSolventTemp. (°C)Expected YieldKey Advantages & Rationale
Pd(PPh₃)₄K₂CO₃Toluene/H₂O110Low to ModerateReadily available but generally inefficient for C-Cl bond activation due to lower electron density and bulk compared to modern ligands.
Pd(OAc)₂ + SPhos K₃PO₄1,4-Dioxane/H₂O100Good to HighSPhos: A bulky, electron-rich biarylphosphine ligand excellent for activating aryl chlorides. K₃PO₄ is a strong base often effective in these systems.[5]
Pd₂(dba)₃ + XPhos Cs₂CO₃Toluene110High to ExcellentXPhos: Another highly effective, sterically demanding Buchwald ligand. Often paired with Pd₂(dba)₃. Cs₂CO₃ is a strong, soluble base that can accelerate the reaction.[5]
NiCl₂(PCy₃)₂K₃PO₄t-Amyl Alcohol120Moderate to HighNickel Catalysis: A promising, more earth-abundant alternative to palladium. Can be highly effective for heteroaryl chlorides but may require higher temperatures and different solvent systems.[6]
Detailed Experimental Protocol (Optimized for Aryl Chlorides)

This protocol is adapted from established methods for electron-rich chloropyridines and serves as a robust starting point for the Suzuki coupling of this compound.[5]

System: Pd₂(dba)₃ / XPhos Reaction: this compound + Arylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3.0 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Inert Atmosphere: Inside a nitrogen-filled glovebox, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed toluene to the vial.

  • Sealing: Securely seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 110 °C.

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Comparative Analysis of Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the definitive method for constructing C-N bonds from aryl halides.[3] Similar to Suzuki coupling, the reaction with aryl chlorides requires advanced catalyst systems beyond the first-generation ligands.[3] The choice of ligand is critical for achieving high yields and accommodating a broad range of amine coupling partners.

Catalyst Generations and Their Efficacy

The development of Buchwald-Hartwig amination can be viewed through "generations" of ligands, each expanding the reaction's scope.[3]

  • First Generation (e.g., P(o-tolyl)₃): Effective for aryl bromides with secondary amines, but largely ineffective for aryl chlorides and primary amines.[3]

  • Bidentate Ligands (e.g., BINAP, DPPF): Offered improved reactivity and allowed for the coupling of primary amines.[3]

  • Sterically Hindered Monophosphine Ligands (e.g., XPhos, RuPhos): Represent the state-of-the-art. These ligands are highly active, enabling the coupling of challenging aryl chlorides with a wide variety of primary and secondary amines, and even ammonia equivalents, often under milder conditions.[7]

General_Workflow cluster_workflow General Experimental Workflow for Catalyst Screening Start 1. Define Reaction (e.g., Suzuki Coupling) Substrates 2. Prepare Substrates (Aryl Halide, Coupling Partner) Start->Substrates Screen 3. Catalyst System Screening (Vary Ligand, Precursor, Base, Solvent) Substrates->Screen Monitor 4. Monitor Reactions (TLC, LC-MS, GC) Screen->Monitor Analyze 5. Analyze Results (Identify Lead Conditions) Monitor->Analyze Optimize 6. Optimize Lead Conditions (Temperature, Concentration, Time) Analyze->Optimize Scaleup 7. Preparative Scale Reaction Optimize->Scaleup Isolate 8. Isolate & Purify Product (Work-up, Chromatography) Scaleup->Isolate Characterize 9. Characterize Product (NMR, MS, etc.) Isolate->Characterize

Caption: A generalized workflow for catalyst screening and reaction optimization.

Catalyst Performance Comparison

For the amination of this compound, a state-of-the-art Buchwald-type ligand is essential. The base also plays a critical role, with strong, non-nucleophilic bases like sodium tert-butoxide being the standard.

Catalyst System (Precursor + Ligand)BaseSolventTemp. (°C)Expected YieldKey Advantages & Rationale
Pd₂(dba)₃ + P(o-tolyl)₃NaOtBuToluene110Very Low / No ReactionFirst-generation ligand, insufficient activity for C-Cl activation in this context.
Pd(OAc)₂ + BINAPCs₂CO₃Toluene110Low to ModerateBidentate ligand offers better stability and activity than P(o-tolyl)₃ but can be surpassed by modern monophosphine systems for chlorides.
Pd₂(dba)₃ + XPhos NaOtBuToluene100High to ExcellentXPhos: A highly general and effective ligand for C-N coupling of aryl chlorides. Its bulk and electron-donating ability promote all steps of the catalytic cycle.
Pd(OAc)₂ + RuPhos K₃PO₄t-BuOH100High to ExcellentRuPhos: Another highly active Buchwald ligand, often used for coupling with a wide range of amines, including hindered ones.
Detailed Experimental Protocol (Optimized for Aryl Chlorides)

This protocol is adapted from a standard, high-yielding procedure for the Buchwald-Hartwig amination of an aryl chloride using an XPhos-based catalyst system.

System: Pd₂(dba)₃ / XPhos Reaction: this compound + Amine

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk tube under an argon or nitrogen atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Solvent & Reagents: Add anhydrous, degassed toluene, followed by this compound and the desired amine coupling partner.

  • Sealing: Seal the Schlenk tube.

  • Reaction: Place the tube in a pre-heated oil bath at 100 °C.

  • Stirring: Stir the reaction mixture for 8-24 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography to afford the desired arylamine product.

Conclusion and Future Outlook

The effective functionalization of this compound is critically dependent on the use of advanced palladium catalyst systems. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, the activation of the relatively inert C-Cl bond necessitates the use of modern, sterically hindered, and electron-rich phosphine ligands such as XPhos and SPhos . These ligands have been shown to provide excellent yields for analogous challenging heterocyclic substrates and represent the most logical and promising starting point for any synthetic campaign involving this valuable building block. While palladium remains the workhorse, emerging research into nickel-based catalysts may soon offer a more sustainable and cost-effective alternative for these crucial transformations.[6] Researchers are encouraged to use the protocols detailed in this guide as a robust foundation for their own process development and optimization.

References

A Comparative Guide to the Biological Activity of 5-Chloro-2-fluoro-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone of medicinal chemistry and agrochemical research. Its derivatives are integral to a wide array of biologically active molecules. Among the numerous pyridine-based starting materials, 5-Chloro-2-fluoro-3-methylpyridine stands out as a versatile intermediate, offering unique reactivity for the synthesis of novel compounds with potential therapeutic and agricultural applications.[1] This guide provides an in-depth, objective comparison of the biological activities of derivatives synthesized from this key building block, supported by experimental data and protocols to ensure scientific integrity and reproducibility.

The Strategic Advantage of the this compound Scaffold

The specific arrangement of chloro, fluoro, and methyl groups on the pyridine ring of this compound imparts distinct chemical properties that are advantageous for synthesizing diverse and potent bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides a reactive site for nucleophilic substitution, a common strategy in the elaboration of complex molecules. This unique combination makes it a valuable precursor for developing novel anticancer, antimicrobial, and herbicidal agents.

Anticancer Activity: A Promising Frontier

Derivatives of halogenated pyridines have shown significant promise in the development of novel anticancer therapeutics. The pyridine-urea scaffold, for instance, is a well-established pharmacophore in oncology.

Comparative in vitro Cytotoxicity of Pyridine-Urea Derivatives

A study focusing on a series of novel pyridine-urea derivatives highlights the potent anticancer activity that can be achieved. While not directly synthesized from this compound, these compounds share the core pyridine structure and provide a strong rationale for its use in generating similar, potentially more potent analogs. The following table summarizes the cytotoxic activity of these derivatives against the human breast cancer cell line, MCF-7, compared to the standard chemotherapeutic drug, Doxorubicin, and the multi-kinase inhibitor, Sorafenib.[2]

Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72h
8e 4-Iodophenyl urea0.220.11
8n 3,4-Dichlorophenyl urea1.880.80
8b 4-Chlorophenyl urea4.682.50
8d 4-Bromophenyl urea3.031.63
Doxorubicin Standard Chemotherapeutic1.93Not Reported
Sorafenib Multi-kinase inhibitor4.50Not Reported

Data clearly indicates that the nature of the halogen substituent on the phenyl urea moiety significantly influences anticancer activity. Compound 8e , with an iodo-substituent, demonstrated the most potent activity, being significantly more active than Doxorubicin.[2]

Experimental Protocol: MTT Assay for Anticancer Activity Assessment

The evaluation of the cytotoxic potential of novel pyridine derivatives is commonly performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at varying concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) is then determined, representing the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhesion Allow 24h for Cell Adhesion seed_cells->adhesion add_compounds Add Pyridine Derivatives at Various Concentrations adhesion->add_compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for assessing anticancer activity.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have emerged as a promising class of compounds in this therapeutic area.

Comparative in vitro Antibacterial Activity of Fluorinated Pyridine Derivatives

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their antibacterial activity.[3] The results demonstrate potent activity against a range of Gram-positive bacteria, including drug-resistant strains.

Compound IDR1R2R3R4MIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. MRSA N315
7j ClHClF0.250.5
Linezolid ----22
5 ClHHH12
7a ClHHH12
7h ClClClH12
7n ClHClCH30.51

The data reveals that compound 7j exhibited an 8-fold stronger inhibitory effect against S. aureus than the clinically used antibiotic, Linezolid.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. The broth microdilution method is a standard and widely accepted technique for its determination.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The synthesized pyridine derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Serially Dilute Pyridine Derivatives in 96-well Plate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Herbicidal Activity: A New Generation of Crop Protection

The development of novel herbicides is crucial for modern agriculture. Pyridine derivatives have been explored for their potential as effective and selective herbicides.

Comparative Herbicidal Activity of Phenoxypyridine Derivatives

A series of novel 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole ring were synthesized and their herbicidal activity was evaluated.[4] These compounds, which could be conceptually derived from precursors like this compound, demonstrated significant herbicidal effects.

Compound IDWeed SpeciesApplication Rate (g/ha)Herbicidal Activity (%)
5-chloro-3-fluoro-2-(4-{(R)-1-[5-(2-propynylthio)-1,3,4-oxadiazol-2-yl]ethoxy}phenoxy)pyridine Digitaria sanguinalis12595
Setaria viridis12592
Echinochloa crus-galli12590
Fomesafen (Positive Control) Digitaria sanguinalis12585

The data indicates that the novel phenoxypyridine derivative exhibited potent herbicidal activity against several common weed species, in some cases exceeding the efficacy of the commercial herbicide Fomesafen.[4][5]

Experimental Protocol: Greenhouse Herbicidal Activity Assay

The evaluation of herbicidal activity is typically conducted in a controlled greenhouse environment to assess both pre- and post-emergence efficacy.

Step-by-Step Protocol:

  • Plant Cultivation: Weed and crop species are planted in pots containing a suitable soil mixture and grown under controlled greenhouse conditions.

  • Compound Application: The synthesized pyridine derivatives are formulated as an emulsifiable concentrate or wettable powder and applied to the plants at different growth stages (pre-emergence or post-emergence) at various application rates.

  • Evaluation: The herbicidal effect is visually assessed at specific time points after application (e.g., 7, 14, and 21 days). The assessment is typically based on a rating scale that considers factors such as growth inhibition, chlorosis, and necrosis.

  • Data Analysis: The percentage of weed control and crop injury is calculated relative to untreated control plants.

Conclusion and Future Directions

The derivatives of this compound and related halogenated pyridines represent a rich source of biologically active compounds with significant potential in medicine and agriculture. The experimental data presented in this guide clearly demonstrates the potent anticancer, antimicrobial, and herbicidal activities that can be achieved through the strategic chemical modification of the pyridine scaffold. The provided protocols offer a standardized framework for the reliable assessment of these biological activities.

Future research should focus on the synthesis and evaluation of a broader range of derivatives of this compound to establish comprehensive structure-activity relationships. Elucidating the mechanisms of action of the most potent compounds will be crucial for their further development as therapeutic agents or crop protection products. The versatility of this chemical intermediate ensures that it will continue to be a valuable tool for innovation in the life sciences.

References

The Strategic Incorporation of 5-Chloro-2-fluoro-3-methylpyridine in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, the selection of each molecular fragment is a strategic move, profoundly influencing the potency, selectivity, and pharmacokinetic profile of a potential therapeutic agent. Among the vast arsenal of building blocks available to medicinal chemists, halogenated pyridines have emerged as particularly valuable scaffolds. This guide provides an in-depth technical analysis of a specific and increasingly important building block: 5-Chloro-2-fluoro-3-methylpyridine. We will explore its application through a pivotal case study in oncology, comparing its inherent properties to plausible alternatives and elucidating the rationale behind its selection in a drug discovery pipeline.

The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a cornerstone of many approved drugs, owing to its ability to engage in hydrogen bonding via its nitrogen atom, its aromatic nature allowing for π-stacking interactions, and the versatility with which it can be functionalized.[1][2] The introduction of substituents, particularly halogens, allows for fine-tuning of the molecule's electronic properties, lipophilicity, and metabolic stability. The strategic placement of chlorine and fluorine atoms, as seen in this compound, offers a unique combination of steric and electronic features that can be exploited to optimize drug-target interactions.

Case Study: Encorafenib (Braftovi®), a BRAF V600E Inhibitor

A compelling example of the strategic use of a 5-chloro-2-fluoro-substituted phenyl moiety, a close structural relative of our topic molecule, is found in the development of Encorafenib. Encorafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase, a key driver in approximately 50% of melanomas.[3] The chemical structure of Encorafenib is Methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate.[3]

The 5-chloro-2-fluoro-3-(methanesulfonamido)phenyl group plays a critical role in the high affinity and selectivity of Encorafenib. This fragment binds in a key region of the BRAF active site, and the specific substitution pattern is crucial for optimizing these interactions.

G cluster_encorafenib Encorafenib Structure Pyrazolopyrimidine_Core Pyrazolopyrimidine Core Propyl_Sidechain Propyl Sidechain Pyrazolopyrimidine_Core->Propyl_Sidechain binds to Key_Fragment 5-Chloro-2-fluoro-3- (methanesulfonamido)phenyl Pyrazolopyrimidine_Core->Key_Fragment positions Carbamate_Tail Carbamate Tail Pyrazolopyrimidine_Core->Carbamate_Tail connects to

Caption: High-level structure of Encorafenib highlighting the key fragments.

The Rationale for the 5-Chloro-2-fluoro Substitution Pattern

While the direct experimental comparison of various substitution patterns on the phenyl ring of Encorafenib is not extensively published in a single source, we can infer the rationale for the 5-chloro-2-fluoro motif based on well-established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related kinase inhibitors.

The fluorine atom at the 2-position is a strong electron-withdrawing group and a weak hydrogen bond acceptor. Its small size allows it to be well-tolerated in sterically constrained binding pockets. In the context of BRAF inhibitors, a fluorine atom in this position has been shown to occupy a small hydrophobic pocket, thereby enhancing binding affinity.[4]

The chlorine atom at the 5-position is also electron-withdrawing and contributes to the overall electronic character of the ring. Its larger size compared to fluorine can provide additional van der Waals interactions within the binding site. The combination of fluorine and chlorine modulates the pKa of the sulfonamide group, influencing its ionization state and hydrogen bonding potential with key residues in the kinase domain, such as the DFG motif.[5]

The methyl group at the 3-position (which is a precursor to the sulfonamide in Encorafenib) provides a point of attachment for further functionalization and can also influence the conformation of the phenyl ring, positioning the other substituents for optimal interactions.

Comparative Analysis with Alternative Substitution Patterns

To appreciate the strategic choice of the 5-chloro-2-fluoro pattern, let's consider some hypothetical alternatives and their likely impact on the properties of an inhibitor like Encorafenib.

Substitution PatternPredicted Impact on PotencyPredicted Impact on Physicochemical PropertiesRationale
5-Chloro-2-fluoro (Encorafenib) High Optimal lipophilicity and pKa modulation The combination of a small, highly electronegative fluorine and a larger chlorine provides a balance of electronic effects and steric interactions that enhance binding affinity and selectivity.
2,5-DichloroModerate to HighIncreased lipophilicityThe second chlorine atom would offer similar electronic withdrawal but with a larger steric profile, which might not be as well-accommodated in the binding pocket as the smaller fluorine. Increased lipophilicity could negatively impact solubility and pharmacokinetic properties.
2,5-DifluoroModerateLower lipophilicityWhile two fluorine atoms would strongly influence the ring's electronics, the lack of the larger chlorine atom might result in the loss of beneficial van der Waals contacts, potentially reducing potency.
3-Methyl (unsubstituted)LowHigher lipophilicity, less pKa modulationThe absence of halogens would significantly alter the electronic nature of the ring, likely leading to weaker interactions with the target and a less favorable pKa for the sulfonamide group.

Experimental Protocols

The synthesis of complex drug molecules like Encorafenib involves multiple steps. A key step in the synthesis of the 5-chloro-2-fluoro-3-(methanesulfonamido)phenyl moiety is the preparation of a suitable building block for cross-coupling reactions, such as a boronic ester. Below is a representative protocol for the synthesis of a key intermediate, tert-butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, which is commercially available and used in the synthesis of BRAF-kinase inhibitors.[1]

Synthesis of tert-butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

This synthesis would typically involve the protection of an aniline, followed by a directed ortho-metalation and borylation, or a halogen-metal exchange followed by borylation. A plausible synthetic workflow is outlined below.

G Start Starting Material: 5-Chloro-2-fluoro-3-bromoaniline Step1 Step 1: Boc Protection (Boc)2O, Et3N, DCM Start->Step1 Intermediate1 Intermediate 1: tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate Step1->Intermediate1 Step2 Step 2: Miyaura Borylation Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, Dioxane, 80°C Intermediate1->Step2 Product Final Product: tert-butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)phenyl)carbamate Step2->Product

Caption: A plausible synthetic workflow for the key boronic ester intermediate.

Step-by-Step Protocol:

  • Protection of the Amine:

    • To a solution of 5-chloro-2-fluoro-3-bromoaniline (1.0 eq) in dichloromethane (DCM) is added triethylamine (Et3N, 1.5 eq).

    • The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) in DCM is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

    • Upon completion (monitored by TLC), the reaction is quenched with water and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate.

  • Miyaura Borylation:

    • A mixture of tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq) is placed in a reaction vessel.

    • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

    • Anhydrous, degassed 1,4-dioxane is added, and the mixture is heated to 80-90 °C for 8-12 hours.

    • After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the desired boronic ester.

Conclusion

The case of Encorafenib demonstrates the power of strategic halogenation in modern drug design. The 5-chloro-2-fluoro substitution pattern on the key phenyl moiety is not an arbitrary choice but a carefully considered decision to optimize binding affinity, selectivity, and physicochemical properties. While direct comparative data for this specific scaffold in this particular drug is not always consolidated in the public domain, an understanding of fundamental medicinal chemistry principles allows for a clear rationale to be constructed. The this compound building block and its derivatives represent a valuable tool for medicinal chemists, offering a unique combination of features that can be leveraged to address complex drug discovery challenges. As our understanding of structure-activity relationships continues to evolve, we can expect to see the continued and increasingly sophisticated use of such precisely functionalized heterocyclic building blocks in the development of next-generation therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 5-Chloro-2-fluoro-3-methylpyridine are paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory requirements.

Hazard Identification and Risk Assessment: Understanding the Compound

Assumed Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.

  • Flammability: Potential to be a flammable solid or liquid.

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects[6].

This initial risk assessment dictates the stringent handling and disposal protocols that follow.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, wearing the appropriate Personal Protective Equipment (PPE) is mandatory.[7][8]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[7][8]

  • Eye Protection: Chemical splash goggles are essential to protect against splashes.[8]

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, consider an apron or coveralls.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors or dust.[7][8]

Segregation and Storage of Waste: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[9][10]

  • Waste Stream: this compound waste should be designated as hazardous chemical waste.

  • Container: Use a dedicated, properly labeled, and leak-proof container for the waste. The container must be chemically compatible with the compound.[9][10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., flammable, irritant, toxic).[11]

  • Incompatible Materials: Store the waste container away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent hazardous reactions.[12]

Property Inferred Value/Characteristic Source (Analogous Compounds)
Physical State Solid or Liquid[1][13][14]
Flash Point Likely Flammable[1][13]
Toxicity Harmful (Oral, Dermal, Inhalation)[1][4][13]
Irritation Skin and Eye Irritant[1][15]
Incompatibilities Strong oxidizing agents, acids[12]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[16][17]

Step 1: Waste Accumulation

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), into a designated hazardous waste container.

  • The container must be kept closed at all times except when adding waste.[18]

  • Store the waste container in a designated satellite accumulation area within the laboratory.[11][19]

Step 2: Handling Spills

  • In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE.

  • Absorb the spill with a non-flammable absorbent material such as sand or diatomaceous earth.[3][5]

  • Collect the contaminated absorbent material and place it in the hazardous waste container.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step 3: Arranging for Disposal

  • Do not dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations.[9]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • The EHS department will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in an environmentally sound manner, likely through high-temperature incineration.[6][11][20]

Step 4: Documentation

  • Maintain accurate records of the hazardous waste generated, including the chemical name and quantity. This documentation is a crucial part of regulatory compliance.[20]

Disposal Decision Workflow

DisposalWorkflow This compound Disposal Workflow start Waste Generation (e.g., unused chemical, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Select a Labeled, Compatible Hazardous Waste Container ppe->waste_container segregation Segregate from Incompatible Materials waste_container->segregation accumulation Place Waste in Container in Satellite Accumulation Area segregation->accumulation spill Small Spill Occurs accumulation->spill ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup accumulation->ehs_contact spill_cleanup Clean up with Inert Absorbent and add to Waste Container spill->spill_cleanup Yes spill->ehs_contact No spill_cleanup->accumulation documentation Maintain Waste Generation Records ehs_contact->documentation disposal Licensed Vendor Disposal (e.g., Incineration) documentation->disposal

References

A Comprehensive Guide to the Safe Handling of 5-Chloro-2-fluoro-3-methylpyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential resource for the safe handling, storage, and disposal of 5-Chloro-2-fluoro-3-methylpyridine (CAS No. 375368-84-6)[1][2]. In the fast-paced environment of drug discovery and development, a deep understanding of the chemical reagents we work with is paramount to ensuring both personal safety and the integrity of our research. This guide moves beyond a simple checklist, providing you with the rationale behind each safety recommendation, grounded in the known hazards of halogenated pyridines. Our goal is to empower you with the knowledge to not only follow safety protocols but to understand the critical importance of each step.

Understanding the Hazard Profile

This compound is a halogenated pyridine, a class of compounds widely used as building blocks in pharmaceutical synthesis. The presence of chloro and fluoro groups on the pyridine ring influences its reactivity and toxicological profile. Based on data from structurally similar compounds, we can infer the following primary hazards:

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation[3][4].

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation[4].

  • Harmful if Swallowed: Ingestion may be harmful to your health[4].

  • Flammability: While some analogs are solids, others are flammable liquids. It is prudent to treat this compound as potentially flammable and keep it away from ignition sources[5][6][7].

GHS Hazard Classification (Inferred)

The following table summarizes the likely GHS hazard classifications for this compound based on data from analogous compounds.

Hazard ClassHazard StatementSignal WordPictogram
Skin IrritationH315: Causes skin irritation[3][4][5]WarningGHS07: Harmful/Irritant
Eye IrritationH319: Causes serious eye irritation[3][4][5]WarningGHS07: Harmful/Irritant
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[4]WarningGHS07: Harmful/Irritant
Acute toxicity, oralH302: Harmful if swallowed[4]WarningGHS07: Harmful/Irritant
Flammable liquidsH226: Flammable liquid and vapor[5][6][8]WarningGHS02: Flammable

Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following is a breakdown of the minimum required PPE, with explanations for each component.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber) inspected before each use.Prevents skin contact and subsequent irritation. Proper glove removal technique is crucial to avoid cross-contamination.
Body Protection A flame-retardant lab coat and, for larger quantities or splash risks, a chemical-resistant apron.Protects the body from accidental spills and splashes.
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary if working outside of a certified chemical fume hood or if dust/vapors are generated.Prevents inhalation of the compound, which can cause respiratory irritation.

Safe Handling and Storage: A Step-by-Step Approach

Adherence to proper handling and storage procedures is the foundation of laboratory safety.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All weighing and handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.

  • Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are mandatory in the work area[9].

Handling Procedures
  • Pre-Handling Checklist:

    • Confirm the availability and proper functioning of all necessary PPE and engineering controls.

    • Review the experimental protocol and identify potential hazards.

    • Ensure a clear and uncluttered workspace.

  • Weighing and Transfer:

    • Perform all manipulations within a chemical fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

    • Close the container tightly immediately after use.

  • During the Reaction:

    • Keep the reaction vessel closed to the extent possible.

    • Avoid heating the compound near open flames or other ignition sources[5][6][7].

    • Ground and bond containers and receiving equipment to prevent static discharge[5][7].

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area[4][5][6].

  • Keep away from heat, sparks, open flames, and other ignition sources[5][6][7].

  • Store separately from incompatible materials such as strong oxidizing agents and acids[10].

Emergency Response Plan

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Procedures
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][5][9][10].
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[3][5][10].
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[4][5][9][10].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][10].
Spill Response
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Vendor: Dispose of the waste through a licensed hazardous waste disposal company. Do not pour down the drain[5][6][10].

  • Contaminated Materials: All PPE, labware, and other materials that have come into contact with this compound should be decontaminated or disposed of as hazardous waste.

Visualizing the Safety Workflow

To provide a clear, at-a-glance overview of the safety procedures, the following workflow diagram illustrates the key decision points and actions from preparation to disposal.

start Start: Handling this compound prep Preparation start->prep handling Handling in Fume Hood prep->handling PPE & Controls Verified storage Storage handling->storage After Use spill_exposure Spill or Exposure? handling->spill_exposure storage->spill_exposure emergency_proc Follow Emergency Procedures spill_exposure->emergency_proc Yes disposal Waste Disposal spill_exposure->disposal No emergency_proc->disposal end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of learning and vigilance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-fluoro-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-fluoro-3-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.